molecular formula C7H14ClNO B1429399 7-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1417633-09-0

7-Oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B1429399
CAS No.: 1417633-09-0
M. Wt: 163.64 g/mol
InChI Key: HJDIPGYOFUZLRF-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a versatile spirocyclic building block extensively used in medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating oxygen and nitrogen heteroatoms within a spiro framework, makes it a valuable scaffold for exploring novel chemical space and enhancing the properties of drug candidates. This compound serves as a key synthetic intermediate in the development of potent therapeutic agents. Research has identified its application as a core structure in inhibitors for various targets, including Respiratory Syncytial Virus (RSV) and the Epidermal Growth Factor Receptor (EGFR), where it has been utilized in the design of irreversible inhibitors . Furthermore, related spiro[3.5]nonane scaffolds continue to be investigated in modern drug discovery, exemplified by their incorporation into second-generation SARS-CoV-2 3CL protease inhibitors for treating COVID-19 . The embedded amine functionality, provided as the stable hydrochloride salt, offers a straightforward site for diversification, allowing researchers to efficiently synthesize libraries of complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The strategic incorporation of this spirocyclic system can favorably influence a molecule's potency, selectivity, and metabolic stability. This product is intended for research applications only in laboratory settings.

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDIPGYOFUZLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855946
Record name 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417633-09-0
Record name 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-2-azaspiro[3.5]nonane hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Rising Star in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] This paradigm shift, often termed the "escape from flatland," champions the integration of three-dimensional (3D) molecular architectures to improve pharmacological properties.[1] At the forefront of this movement are spirocyclic systems, rigid structures where two rings share a single atom. These motifs are gaining significant traction as they offer a unique and conformationally constrained framework, which can lead to improved metabolic stability, target selectivity, and overall drug-like properties.[2]

This technical guide delves into the core characteristics, synthesis, and applications of a particularly promising spirocyclic building block: 7-Oxa-2-azaspiro[3.5]nonane hydrochloride . This compound, featuring a unique fusion of an azetidine and a tetrahydropyran ring, is emerging as a valuable scaffold for the development of next-generation therapeutics. Its inherent structural rigidity and the strategic placement of heteroatoms make it an attractive bioisostere for commonly used fragments like piperidine, offering a pathway to novel chemical space and improved intellectual property landscapes.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.

Physicochemical Properties and Structural Attributes

This compound is the hydrochloride salt of the parent spirocycle, rendering it more amenable to handling and formulation in aqueous media. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name 7-oxa-2-azaspiro[3.5]nonane;hydrochloridePubChem[3]
CAS Number 1417633-09-0PubChem[3]
Molecular Formula C₇H₁₄ClNOPubChem[3]
Molecular Weight 163.65 g/mol CymitQuimica[4]
Monoisotopic Mass 163.0763918 DaPubChem[3]
Appearance SolidCymitQuimica[4]
Purity Typically ≥95%LabSolutions[5]
Solubility Data not widely available, but the hydrochloride form suggests enhanced aqueous solubility over the free base.
Melting Point Not publicly available for the hydrochloride salt. Derivatives have reported melting points, e.g., a derivative, (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol, has a melting point of 65 °C.French-Ukrainian Journal of Chemistry[1]

Synthesis of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold: A Strategic Approach

The synthesis of the 7-Oxa-2-azaspiro[3.5]nonane core is a multi-step process that requires careful control of reaction conditions to achieve the desired spirocyclic architecture. While several routes have been explored for related azaspirocycles, a common strategy involves the construction of the two rings in a sequential manner. A representative synthesis, based on methodologies described for analogous structures, is outlined below.[6][7]

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the tetrahydropyran ring followed by the construction of the azetidine ring, culminating in the spirocyclic core.

G cluster_0 Tetrahydropyran Ring Formation cluster_1 Azetidine Ring Construction cluster_2 Salt Formation A Starting Materials (e.g., Diepoxide) B Ring Opening & Cyclization A->B Nucleophilic attack C Intermediate with Functional Handles B->C Functional group manipulation D Intramolecular Cyclization C->D Base-mediated E 7-Oxa-2-azaspiro[3.5]nonane (Free Base) D->E F Final Product: Hydrochloride Salt E->F Treatment with HCl

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a composite representation based on established chemical principles for the synthesis of similar spirocyclic systems, such as those described in the patent literature for 7-oxo-2-azaspiro[3.5]nonane and related academic publications.[7]

Step 1: Synthesis of an Intermediate (e.g., a dinitrile precursor)

  • To a solution of a suitable starting material, such as a dihaloether, in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a cyanide source (e.g., sodium cyanide).

  • The reaction mixture is heated to facilitate the nucleophilic substitution reaction, forming a dinitrile intermediate.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude dinitrile.

Step 2: Reductive Cyclization to form the Spirocycle

  • The dinitrile intermediate is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

  • A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • The reaction mixture is stirred for several hours, allowing for the reduction of the nitriles to amines and subsequent intramolecular cyclization to form the azetidine ring.

  • The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.

  • The mixture is filtered, and the filtrate is concentrated to give the crude 7-Oxa-2-azaspiro[3.5]nonane free base.

  • The crude product is purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • The purified 7-Oxa-2-azaspiro[3.5]nonane free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Applications in Drug Discovery and Development

The unique structural features of 7-Oxa-2-azaspiro[3.5]nonane make it a highly valuable scaffold in modern drug discovery. Its primary applications stem from its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.

As a Bioisostere for Piperidine and Morpholine

One of the most powerful applications of the 7-Oxa-2-azaspiro[3.5]nonane scaffold is as a bioisosteric replacement for piperidine and morpholine, two of the most common saturated heterocycles in approved drugs.[6] This substitution can lead to several advantages:

  • Improved Metabolic Stability: The spirocyclic nature and the presence of a quaternary carbon can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[1]

  • Enhanced Aqueous Solubility: The introduction of the oxygen atom can increase the polarity of the molecule, potentially improving aqueous solubility, a key factor for oral bioavailability.

  • Novelty and Patentability: Replacing a common scaffold with a spirocyclic analogue can lead to novel chemical entities with distinct intellectual property protection.

Case Study: GPR119 Agonists for Type 2 Diabetes

A compelling example of the utility of the azaspiro[3.5]nonane framework is in the development of agonists for G-protein coupled receptor 119 (GPR119).[8] GPR119 is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion.

Researchers have successfully incorporated the 7-azaspiro[3.5]nonane core into potent GPR119 agonists.[8] The spirocyclic scaffold serves to orient the key pharmacophoric elements in a precise three-dimensional arrangement, leading to high-affinity binding to the receptor.

GPR119_Pathway Agonist 7-Azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor (Pancreatic β-cell) Agonist->GPR119 Binds & Activates Gs Gαs Protein GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP ↑ cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: Simplified signaling pathway of a GPR119 agonist incorporating an azaspiro[3.5]nonane scaffold.

In one study, optimization of a series of 7-azaspiro[3.5]nonane derivatives led to the identification of a compound with a potent GPR119 agonist activity, a desirable pharmacokinetic profile in rats, and a significant glucose-lowering effect in a diabetic rat model.[8] This demonstrates the real-world applicability of this scaffold in developing clinically relevant drug candidates.

Conclusion and Future Outlook

This compound represents a significant tool in the medicinal chemist's armamentarium. Its rigid, three-dimensional structure, coupled with its utility as a bioisostere for common heterocyclic motifs, provides a clear pathway for the design of novel therapeutics with improved pharmacological properties. The successful application of the related azaspiro[3.5]nonane scaffold in the development of potent GPR119 agonists is a testament to its potential.[8] As the demand for innovative drug candidates continues to grow, we can expect to see the 7-Oxa-2-azaspiro[3.5]nonane core and its derivatives play an increasingly important role in the discovery and development of new medicines across a range of therapeutic areas.

References

An In-depth Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The concept of "escaping flatland"—moving from planar, two-dimensional molecules to more complex, three-dimensional structures—has gained significant traction.[1] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet intricate three-dimensional geometry that can significantly enhance a drug candidate's profile.[2] Among these, 7-Oxa-2-azaspiro[3.5]nonane has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. We will delve into its structure, properties, synthesis, and its pivotal role as a bioisosteric replacement for common motifs like piperidine and morpholine, ultimately enabling the development of safer and more effective therapeutics.

Molecular Structure and Physicochemical Properties

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound featuring a unique fusion of an azetidine and a tetrahydropyran ring, sharing a single carbon atom. This arrangement imparts a rigid, well-defined three-dimensional shape, a desirable attribute in rational drug design.

Structural Diagram

cluster_0 This compound C1 C C2 C C4_spiro C C2->C4_spiro N N⁺H₂ N->C2 Cl Cl⁻ N->Cl C3 C C3->N C4_spiro->C3 C5 C C4_spiro->C5 C6 C C5->C6 O O C6->O C7 C O->C7 C7->C4_spiro

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data exists for derivatives, many of the listed properties for the parent hydrochloride are computationally derived.

PropertyValueSource
IUPAC Name 7-oxa-2-azaspiro[3.5]nonane;hydrochloridePubChem[3]
CAS Number 1417633-09-0Guidechem[4]
Molecular Formula C₇H₁₄ClNOPubChem[3]
Molecular Weight 163.64 g/mol PubChem[3]
Monoisotopic Mass 163.0763918 DaPubChem[3]
Topological Polar Surface Area 21.3 ŲPubChem[5]
Hydrogen Bond Donor Count 2Guidechem[4]
Hydrogen Bond Acceptor Count 2Guidechem[4]
Rotatable Bond Count 0PubChem[3]
Complexity 101PubChem[5]

Synthesis and Chemical Reactivity

The synthesis of the 7-Oxa-2-azaspiro[3.5]nonane core can be achieved through a multi-step process. A patented method provides a robust pathway to the free base, which can then be readily converted to the hydrochloride salt.[6]

Synthetic Workflow Diagram

G start Starting Materials: - Bis(2-haloethyl) ether - Cyanoacetaldehyde diethyl acetal step1 Step 1: First Cyclization (Phase Transfer Catalysis) start->step1 Acid scavenger, Iodo metal salt intermediate Compound 3 (Crude Intermediate) step1->intermediate step2 Step 2: Second Cyclization (Reduction with LiAlH₄) intermediate->step2 THF product_freebase 7-Oxa-2-azaspiro[3.5]nonane (Free Base) step2->product_freebase Purification step3 Step 3: Salt Formation (HCl in organic solvent) product_freebase->step3 final_product 7-Oxa-2-azaspiro[3.5]nonane HCl (Final Product) step3->final_product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol describes a plausible, two-step synthesis for the free base, followed by conversion to the hydrochloride salt.[6]

Step 1: Synthesis of the Dinitrile Intermediate

  • To a stirred solution of N,N-dimethylformamide (DMF), add bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, an acid scavenger (e.g., anhydrous potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium hydrogensulfate), and an iodo metal salt (e.g., potassium iodide).

  • Heat the reaction mixture to 70-100°C and maintain for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting materials.

  • Upon completion, cool the reaction mixture to 0°C and quench with purified water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic phases with a 10% sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to 7-Oxa-2-azaspiro[3.5]nonane

  • In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -10°C.

  • Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction to stir for 4-8 hours, gradually warming to room temperature.

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting slurry and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-Oxa-2-azaspiro[3.5]nonane free base.

  • Purify the crude product by column chromatography on neutral alumina.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Collect the resulting white solid by filtration.

  • Wash the solid with the anhydrous solvent to remove any excess HCl.

  • Dry the product under vacuum to yield this compound.

Applications in Drug Discovery: A Bioisosteric Game-Changer

The rigid, three-dimensional structure of 7-Oxa-2-azaspiro[3.5]nonane makes it an excellent bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[7] Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound, often leading to improved efficacy, selectivity, and pharmacokinetic profiles.[8]

Advantages of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold:
  • Improved Metabolic Stability: The spirocyclic nature and the presence of a quaternary carbon center can block sites of oxidative metabolism, a common liability for piperidine-containing compounds.[7][8]

  • Enhanced Aqueous Solubility: The introduction of the oxa-azaspiro[3.5]nonane moiety can lead to an increase in water solubility, which is beneficial for drug formulation and bioavailability.[7][8]

  • Reduced Lipophilicity: In some cases, replacing a morpholine or piperidine with an azaspirocycle can counterintuitively lower the lipophilicity (LogD), a favorable modification for improving drug-like properties.[9]

  • Novelty and Patentability: As a less explored scaffold, it provides an opportunity to create novel chemical entities with new intellectual property potential.

Case Study: Modification of the Anesthetic Bupivacaine

A compelling example of the utility of this scaffold is the modification of the local anesthetic, Bupivacaine.[7][8] Researchers replaced the piperidine ring in Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety. This strategic replacement resulted in an analog with:

  • Comparable anesthetic activity.

  • Significantly increased water solubility.

  • A five-fold reduction in toxicity compared to the original drug.[7][8]

This case study powerfully illustrates the potential of the 7-oxa-2-azaspiro[3.5]nonane scaffold to overcome key challenges in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available GHS data, the compound is classified as follows:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is more than just another building block; it is a strategic tool for medicinal chemists aiming to design next-generation therapeutics. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for overcoming common drug development hurdles such as poor metabolic stability and low solubility. As the pressure to develop safer, more effective, and patentable drugs intensifies, the adoption of novel scaffolds like 7-Oxa-2-azaspiro[3.5]nonane will undoubtedly continue to grow, paving the way for new and improved medicines.

References

An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Spirocyclic scaffolds have become increasingly vital in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing novel, three-dimensional chemical space.[1] Among these, 7-Oxa-2-azaspiro[3.5]nonane stands out as a valuable bioisosteric replacement for piperidine and morpholine, offering improved physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive analysis of its hydrochloride salt, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, a form often preferred in pharmaceutical development for its enhanced solubility and stability. We will delve into its core molecular identity, the theoretical and experimental determination of its molecular weight, and its key physicochemical properties relevant to researchers and drug development professionals.

Core Molecular Identity and Pharmaceutical Relevance

This compound (CAS No: 1417633-09-0) is the salt formed from the reaction of the spirocyclic amine, 7-Oxa-2-azaspiro[3.5]nonane, with hydrochloric acid.[3][4] The formation of a hydrochloride salt is a common and critical strategy in drug development. It serves to increase the aqueous solubility and dissolution rate of a basic parent compound, which can, in turn, enhance its bioavailability. Furthermore, crystalline salts often exhibit superior stability and handling properties compared to the free base form.

The core identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 7-oxa-2-azaspiro[3.5]nonane;hydrochloridePubChem[4]
CAS Number 1417633-09-0Guidechem, PubChem[3][4]
Molecular Formula C₇H₁₄ClNOGuidechem, PubChem[3][4]
PubChem CID 71464169PubChem[4]
SMILES C1COCCC12CNC2.ClPubChem[4]
InChIKey HJDIPGYOFUZLRF-UHFFFAOYSA-NPubChem[4]

The relationship between the parent free base and its hydrochloride salt is fundamental to its application.

G FreeBase 7-Oxa-2-azaspiro[3.5]nonane (Free Base, C₇H₁₃NO) Salt 7-Oxa-2-azaspiro[3.5]nonane HCl (Salt, C₇H₁₄ClNO) FreeBase->Salt + HCl Hydrochloric Acid (HCl) HCl->Salt G cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A Dissolve Sample in Suitable Solvent (e.g., Methanol/Water) B Infusion into ESI Source A->B C Ionization [M.HCl] -> [M+H]⁺ B->C D Mass Analyzer (e.g., TOF, Orbitrap) C->D E Detector D->E F Generate Mass Spectrum (Intensity vs. m/z) E->F G Identify Peak for [M+H]⁺ at m/z ~128.1070 F->G H Confirm Elemental Composition (within 5 ppm error) G->H

References

A Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Key Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of medicinal chemistry, the strategic departure from planar, two-dimensional molecules towards complex, three-dimensional scaffolds is paramount for discovering novel therapeutics with enhanced efficacy and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a key exemplar of this "escape from flatland" philosophy.[1] This technical guide provides an in-depth analysis of this spirocyclic scaffold, covering its precise nomenclature, physicochemical properties, strategic importance in drug design as a bioisostere, and general synthetic considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in their research and development pipelines.

Core Identification: IUPAC Name and Synonyms

Precise identification is the foundation of chemical research. The formal IUPAC name for this compound is 7-oxa-2-azaspiro[3.5]nonane;hydrochloride .[2] However, it is known throughout commercial and research databases by a variety of synonyms.

Table 1: Nomenclature and Identifiers for this compound
IUPAC Name 7-oxa-2-azaspiro[3.5]nonane;hydrochloride[2]
CAS Number 1417633-09-0[2][3][4]
Molecular Formula C₇H₁₄ClNO[2][4]
EC Number 832-562-5[2]
PubChem CID 71464169[2]
Common Synonyms 7-Oxa-2-azaspiro(3.5)nonane hydrochloride[2]
7-oxa-2-azaspiro[3.5]nonane HCl[2]
MFCD22421803[2]
DTXSID50855946[2]

Physicochemical Characteristics

The compound's physical and chemical properties dictate its behavior in both synthetic and biological systems. As the hydrochloride salt, it is typically a solid with improved solubility in aqueous media compared to its freebase form, a crucial attribute for biological screening and formulation.[3]

Table 2: Key Physicochemical Properties
Property Value
Molecular Weight 163.64 g/mol [2][3][4]
Monoisotopic Mass 163.0763918 Da[2]
Appearance Solid[3]
Topological Polar Surface Area 21.3 Ų[2][4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Parent Compound CID 21030011 (7-Oxa-2-azaspiro[3.5]nonane)[2]

Strategic Importance in Medicinal Chemistry

The utility of 7-oxa-2-azaspiro[3.5]nonane extends far beyond its basic structure. Its rigid, three-dimensional conformation makes it an exceptionally valuable scaffold in drug design for several key reasons.

Bioisosteric Replacement: Enhancing Stability and Novelty

A primary application of this scaffold is as a bioisostere for common cyclic amines like piperidine and, more specifically, morpholine. Bioisosteric replacement allows chemists to modulate a drug candidate's properties while retaining its core biological activity.[1]

  • Improved Metabolic Stability: Piperidine and morpholine rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The spirocyclic nature of 7-oxa-2-azaspiro[3.5]nonane, with its quaternary spiro-carbon, sterically shields adjacent positions, significantly enhancing metabolic stability.[1][5]

  • Increased 3-Dimensionality (Fsp³-Richness): Modern drug discovery emphasizes moving away from flat, aromatic molecules. The high fraction of sp³-hybridized carbons in this scaffold provides a rigid, defined exit vector for substituents, enabling more precise and unique interactions within a protein's binding pocket.[1][6] This can lead to improved potency and selectivity.[5]

G cluster_benefits Key Advantages Piperidine Piperidine (Common Scaffold) Scaffold 7-Oxa-2-azaspiro[3.5]nonane (Advanced Scaffold) Piperidine->Scaffold Bioisosteric Replacement Morpholine Morpholine (Common Scaffold) Morpholine->Scaffold Bioisosteric Replacement Benefit1 Improved Metabolic Stability Scaffold->Benefit1 Benefit2 Enhanced 3D Geometry Scaffold->Benefit2 Benefit3 Novel Chemical Space Scaffold->Benefit3

References

Spectroscopic Characterization of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS Number: 1417633-09-0), a key building block in modern drug discovery.[1] As pharmaceutical research continues to "Escape from Flatland," the demand for novel, three-dimensional spirocyclic scaffolds has surged.[2] 7-Oxa-2-azaspiro[3.5]nonane, a bioisostere of piperidine, offers improved metabolic stability and refined physicochemical properties, making its unambiguous characterization paramount for researchers in medicinal chemistry and drug development.[2][3]

This document serves as a practical, field-proven guide to understanding the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and provide a self-validating framework for analysis.

Molecular Structure and Properties

This compound possesses a unique spirocyclic system where an azetidine ring and a tetrahydropyran ring are joined at a single carbon atom. This structure imparts a rigid, three-dimensional conformation that is highly desirable in drug design.

  • Molecular Formula: C₇H₁₄ClNO[1]

  • Molecular Weight: 163.65 g/mol [4]

  • Monoisotopic Mass: 163.0763918 Da[5]

  • IUPAC Name: 7-oxa-2-azaspiro[3.5]nonane;hydrochloride[5]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of experimental conditions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the integrity of the spirocyclic core. While experimental data for the specific hydrochloride salt is not publicly available, the following analysis is based on data from closely related derivatives and established chemical shift principles.[2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocycle. Protons on the same carbon atom (geminal protons) are often diastereotopic and will appear as distinct signals, coupling to each other. The spectrum is typically acquired in a deuterated solvent such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H on N2 ~9.0 - 10.0 Broad Singlet Exchangeable proton of the ammonium salt. Shift is concentration and solvent dependent.
H on C1, C3 ~4.0 - 4.5 Multiplet Protons adjacent to the azetidinium nitrogen, deshielded.
H on C6, C8 ~3.6 - 3.9 Multiplet Protons adjacent to the ether oxygen, deshielded.

| H on C5, C9 | ~1.7 - 2.1 | Multiplet | Protons on the cyclohexane ring, more shielded. |

Causality in Experimental Choices: The choice of a polar, deuterated solvent like D₂O is crucial for dissolving the hydrochloride salt. The acidic N-H proton will exchange with deuterium, causing its signal to disappear, which can be a useful diagnostic experiment. Using a 400 or 500 MHz spectrometer is recommended to achieve better signal dispersion and resolve the complex multiplets expected from the ring systems.[2][3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of the seven carbons in the spirocyclic framework.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon (Position) Predicted Chemical Shift (δ, ppm) Notes
C4 (Spiro) ~35 - 45 Quaternary carbon, typically a weaker signal.
C1, C3 ~50 - 60 Carbons adjacent to the positively charged nitrogen.
C6, C8 ~65 - 75 Carbons adjacent to the ether oxygen.

| C5, C9 | ~25 - 35 | Aliphatic carbons in the six-membered ring. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the deuterium lock signal as a reference.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a 2-second relaxation delay.

    • Co-add a sufficient number of scans (typically >1024) for adequate signal-to-noise, especially for the quaternary spiro carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Tune & Shim Spectrometer B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Fourier Transform D->F E->F G Phase & Calibrate F->G H Structural Elucidation G->H caption NMR Data Acquisition and Processing Workflow

Caption: NMR Data Acquisition and Processing Workflow.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is the preferred method due to the pre-ionized nature of the salt.

Expected Mass Spectrum

In positive ion mode ESI-MS, the spectrum will show the molecular ion of the free base, 7-Oxa-2-azaspiro[3.5]nonane. The hydrochloride salt dissociates in solution, and the chloride ion is not typically observed.

  • Primary Ion: The most prominent peak will be the protonated molecule [M+H]⁺.

  • Theoretical m/z for [M+H]⁺: 128.10700 (for C₇H₁₄NO⁺)[6]

  • Other Adducts: Depending on the solvent and additives, other adducts like the sodium adduct [M+Na]⁺ (m/z 150.08894) may also be observed.[6]

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. An experimentally determined mass within 5 ppm of the theoretical mass provides unambiguous confirmation of the molecular formula.

Table 3: Predicted ESI-MS Adducts for 7-Oxa-2-azaspiro[3.5]nonane

Adduct Molecular Formula Theoretical m/z
[M+H]⁺ C₇H₁₄NO⁺ 128.10700
[M+Na]⁺ C₇H₁₃NNaO⁺ 150.08894
[M+K]⁺ C₇H₁₃KNO⁺ 166.06288

Data sourced from predicted values for the free base.[6]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent (e.g., 8 L/min, 300 °C).

    • Nebulizer Pressure: 10-20 psi.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • For HRMS data, calculate the mass error between the observed and theoretical m/z to confirm the elemental composition.

Trustworthiness through Self-Validation: The protocol is inherently self-validating. The presence of the correct [M+H]⁺ ion at high resolution confirms molecular identity. The predictable isotopic pattern for C₇H₁₄NO⁺ serves as an additional, built-in check for the assigned formula.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR and MS techniques. While direct experimental spectra are not always publicly cataloged, a robust analysis based on data from analogous structures and foundational spectroscopic principles provides a reliable framework for characterization. The protocols detailed in this guide represent standard, validated methodologies in the pharmaceutical industry, ensuring that researchers can confidently verify the identity and purity of this valuable chemical building block, thereby upholding the integrity of their subsequent drug discovery efforts.

References

The Ascendant Role of 7-Oxa-2-azaspiro[3.5]nonane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This evolution is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles. Within this "escape from flatland," spirocyclic scaffolds have emerged as powerful tools for the medicinal chemist. This technical guide provides an in-depth exploration of the 7-Oxa-2-azaspiro[3.5]nonane core, a unique and increasingly important heterocyclic building block. We will dissect its structural advantages, synthetic accessibility, and its impactful applications in various therapeutic areas, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Three-Dimensionality: Rise of the Spirocycles

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this focus has led to the saturation of certain areas of chemical space and often yields molecules with suboptimal properties, such as poor solubility and high metabolic turnover. The introduction of sp³-rich centers and rigid, non-planar geometries can mitigate these issues.

Spirocycles, defined by two rings sharing a single atom, are inherently three-dimensional. This structural rigidity offers several key advantages in drug design:

  • Precise Vectorial Display: The fixed spatial orientation of substituents on a spirocyclic core allows for more precise and optimized interactions with complex biological targets like enzyme active sites and receptor binding pockets.[1]

  • Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with enhanced aqueous solubility, a crucial factor for oral bioavailability.[2] Furthermore, the rigidity of the scaffold can improve metabolic stability by shielding parts of the molecule from enzymatic degradation.[3]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to previously underexplored areas of chemical space, offering opportunities for novel intellectual property and overcoming challenges associated with existing drug classes.

The 7-Oxa-2-azaspiro[3.5]nonane core, which combines an azetidine and a tetrahydropyran ring, is a particularly compelling example of this class of compounds, offering a unique blend of structural rigidity and desirable physicochemical properties.

Structural and Physicochemical Properties of the 7-Oxa-2-azaspiro[3.5]nonane Core

The 7-Oxa-2-azaspiro[3.5]nonane scaffold is a fascinating fusion of two distinct heterocyclic rings. The presence of the oxygen atom in the six-membered ring and the nitrogen atom in the four-membered ring imparts specific properties that are highly advantageous in a medicinal chemistry context.

Conformational Insights

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional conformation. The 7-Oxa-2-azaspiro[3.5]nonane framework possesses a defined, rigid geometry. While specific conformational analysis for this exact scaffold is not widely published, we can infer its likely behavior from studies of related azaspiro[3.5]nonanes.[4]

The six-membered tetrahydropyran ring is expected to adopt a stable chair conformation to minimize steric strain. The four-membered azetidine ring is nearly planar but can exhibit a slight pucker. Substituents on the azetidine ring will project outwards with well-defined vectors, which is critical for probing interactions within a binding site. This conformational restriction reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Logical Relationship: From Scaffold to Improved Properties

G start Starting Materials: - Bis(2-chloroethyl) ether - Cyanoacetaldehyde diethyl acetal step1 Step 1: First Cyclization Reagents: Acid-binding agent, iodo metal salt Solvent: N,N-dimethylformamide (DMF) Conditions: Heat (70-100°C) start->step1 intermediate Intermediate 3 step1->intermediate step2 Step 2: Second Cyclization Reagent: Lithium aluminum hydride (LiAlH₄) Solvent: Tetrahydrofuran (THF) Conditions: -10°C to rt intermediate->step2 purification Purification (Neutral alumina column) step2->purification product 7-Oxa-2-azaspiro[3.5]nonane purification->product cluster_0 Original Drug (Bupivacaine) cluster_1 Spirocyclic Analogue cluster_2 Improved Properties Bupivacaine [Image of Bupivacaine structure with piperidine ring highlighted] Analogue [Image of Bupivacaine analogue with 7-Oxa-2-azaspiro[3.5]nonane ring highlighted] Bupivacaine->Analogue Bioisosteric Replacement Properties • Comparable Activity • 5x Lower Toxicity • Increased Water Solubility

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-oxa-2-azaspiro[3.5]nonane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties position it as a valuable building block for the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for derivatives of this spirocyclic system. By leveraging its bioisosteric relationship with pipecolic acid and its successful application in the design of G protein-coupled receptor agonists, we delineate two primary strategic avenues for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for advancing 7-oxa-2-azaspiro[3.5]nonane derivatives from chemical novelty to clinical potential.

Introduction: The Rationale for 7-Oxa-2-azaspiro[3.5]nonane in Drug Discovery

Spirocyclic scaffolds have gained significant traction in drug discovery due to their ability to confer improved pharmacological properties such as enhanced metabolic stability, target-binding affinity, and selectivity.[1] The 7-oxa-2-azaspiro[3.5]nonane core, in particular, offers a unique combination of a constrained azetidine ring fused to a tetrahydropyran ring, providing a rigid three-dimensional framework that can orient substituents in precise vectors for optimal target engagement.[2]

A key insight into the potential therapeutic applications of this scaffold lies in its role as a bioisostere of pipecolic acid, a cyclic amino acid derived from lysine.[3] This bioisosteric relationship allows for the exploration of targets that recognize pipecolic acid or its metabolites. Furthermore, the successful incorporation of the related 7-azaspiro[3.5]nonane scaffold into potent G protein-coupled receptor 119 (GPR119) agonists highlights a second, highly promising avenue for therapeutic intervention.[4]

This guide will systematically explore these two strategic directions, providing a theoretical framework for potential targets and detailed experimental protocols for their validation.

Strategic Avenue 1: Leveraging the Pipecolic Acid Bioisosterism

Pipecolic acid is a non-proteinogenic amino acid that serves as an intermediate in lysine metabolism in humans and plays a role in plant immunity.[5][6] Elevated levels of pipecolic acid are associated with certain inborn errors of metabolism and neurological conditions, suggesting its interaction with specific biological pathways.[6] By mimicking the structure of pipecolic acid, 7-oxa-2-azaspiro[3.5]nonane derivatives can be designed to interact with its native targets.

Potential Therapeutic Targets

Based on the known biological roles and interactions of pipecolic acid and its derivatives, the following target classes are proposed for 7-oxa-2-azaspiro[3.5]nonane-based compounds:

  • Enzymes in Lysine Metabolism:

    • Pipecolic Acid Oxidase (PIPOX): This peroxisomal enzyme is responsible for the oxidation of L-pipecolic acid. Inhibitors of PIPOX could be valuable in studying and potentially treating disorders associated with abnormal pipecolic acid accumulation.

    • α-Aminoadipate Semialdehyde Synthase (AASS): This bifunctional enzyme is involved in the upstream biosynthesis of pipecolic acid from lysine. Modulators of AASS could influence pipecolic acid levels.

  • Bacterial and Parasitic Enzymes:

    • Macrophage Infectivity Potentiator (Mip) Protein: Pipecolic acid derivatives have shown inhibitory activity against the Mip protein from Legionella pneumophila, a key virulence factor.[7] This suggests that 7-oxa-2-azaspiro[3.5]nonane derivatives could be developed as novel anti-infective agents targeting Mip-like proteins in various pathogens.

  • Neuromodulatory Targets:

    • Given the association of elevated pipecolic acid with neurological conditions, it is plausible that it or its metabolites interact with receptors or ion channels in the central nervous system.[6] Derivatives of 7-oxa-2-azaspiro[3.5]nonane could be screened for activity against a panel of CNS targets.

Experimental Workflow for Target Validation: Enzyme Inhibition Assays

A critical step in validating these potential targets is to assess the inhibitory activity of novel 7-oxa-2-azaspiro[3.5]nonane derivatives against the purified enzymes.

Diagram of the General Enzyme Inhibition Assay Workflow:

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 7-Oxa-2-azaspiro[3.5]nonane Derivative Incubation Incubate Enzyme with Derivative (Inhibitor) Compound->Incubation Enzyme Purified Target Enzyme Enzyme->Incubation Substrate Enzyme Substrate Reaction Initiate Reaction with Substrate Addition Substrate->Reaction Incubation->Reaction Detection Measure Product Formation or Substrate Depletion Reaction->Detection IC50 Determine IC50 Value Detection->IC50 MOA Mechanism of Action Studies (e.g., Ki determination) IC50->MOA

Caption: General workflow for determining enzyme inhibition.

Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the 7-oxa-2-azaspiro[3.5]nonane derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed concentration of the enzyme to each well.

    • Add serial dilutions of the 7-oxa-2-azaspiro[3.5]nonane derivative to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (if available).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance (for a chromogenic product) or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

    • Further kinetic studies can be performed by varying the substrate concentration to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[8]

Table 1: Example Data for Enzyme Inhibition Assay

Inhibitor Concentration (µM)Reaction Rate (mOD/min)% Inhibition
0 (Vehicle)1000
0.19010
15545
101585
100595

Strategic Avenue 2: Targeting G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[9] Its activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][9] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes and other metabolic disorders. The successful development of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists provides a strong rationale for exploring 7-oxa-2-azaspiro[3.5]nonane derivatives for the same purpose.[4]

The GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a well-defined signaling cascade.

Diagram of the GPR119 Signaling Pathway:

GPR119_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 7-Oxa-2-azaspiro[3.5]nonane Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Workflows for Validating GPR119 Agonism

A multi-step experimental approach is required to confirm that a 7-oxa-2-azaspiro[3.5]nonane derivative acts as a GPR119 agonist.

The initial screening of compounds should focus on their ability to increase intracellular cAMP levels in a cell line expressing GPR119.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing human GPR119.

  • Assay Procedure:

    • Seed the cells into a 384-well plate and incubate overnight.

    • Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the 7-oxa-2-azaspiro[3.5]nonane derivatives. Include a known GPR119 agonist as a positive control and a vehicle control.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 1 hour at room temperature.

    • Read the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

To confirm the physiological relevance of GPR119 activation, the effect of lead compounds on GLP-1 secretion should be assessed using an enteroendocrine cell line.

Detailed Protocol: In Vitro GLP-1 Secretion Assay

  • Cell Culture:

    • Culture an appropriate enteroendocrine cell line, such as GLUTag or NCI-H716, which endogenously express GPR119 and secrete GLP-1.[10]

  • Assay Procedure:

    • Seed the cells into a 24-well plate and grow to confluency.

    • Wash the cells and pre-incubate in a basal secretion buffer.

    • Replace the buffer with a stimulation buffer containing various concentrations of the 7-oxa-2-azaspiro[3.5]nonane derivative.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect the supernatant and add a protease inhibitor cocktail to prevent GLP-1 degradation.

  • GLP-1 Quantification:

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the GLP-1 secretion to the total protein content of the cells in each well.

    • Plot the normalized GLP-1 secretion against the agonist concentration to determine the dose-dependent effect.

Conclusion and Future Directions

The 7-oxa-2-azaspiro[3.5]nonane scaffold presents a rich platform for the discovery of novel therapeutics. This guide has outlined two evidence-based strategies for identifying and validating potential therapeutic targets for its derivatives. By exploring its bioisosteric relationship with pipecolic acid, researchers can investigate targets in metabolic and infectious diseases. Concurrently, leveraging its potential as a GPR119 agonist opens a clear path toward the development of new treatments for type 2 diabetes and related metabolic disorders. The detailed experimental protocols provided herein offer a practical framework for advancing these promising compounds through the drug discovery pipeline. Future work should focus on synthesizing a diverse library of 7-oxa-2-azaspiro[3.5]nonane derivatives and systematically evaluating them against the proposed targets to unlock their full therapeutic potential.

References

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary quest for novel therapeutics that transcend the limitations of "flat" aromatic compounds, medicinal chemistry has pivoted towards three-dimensional molecular architectures. Spirocyclic scaffolds have emerged as powerful tools in this endeavor, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties. This guide provides an in-depth technical exploration of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, a versatile building block that serves as a bioisosteric replacement for piperidine and a gateway to novel chemical space. We will dissect its strategic value, provide detailed synthetic and derivatization protocols, and present a case study illustrating its successful application in a drug discovery program. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold to create next-generation therapeutics with enhanced efficacy and developability.

The Strategic Imperative for Three-Dimensionality in Drug Design

The "Escape from Flatland" initiative in medicinal chemistry underscores a critical need for molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[1] Increased Fsp³ character is strongly correlated with improved clinical success due to a number of factors, including enhanced solubility, greater metabolic stability, and the ability to form more specific and complex interactions with protein targets.[2] Spirocycles, which feature two rings sharing a single atom, are inherently three-dimensional and offer a robust strategy to increase Fsp³ content.[3]

The 7-Oxa-2-azaspiro[3.5]nonane scaffold, a structural analog of piperidine, provides a compelling example of this principle. The replacement of a piperidine ring with this spirocycle can lead to significant improvements in key drug-like properties.[4] The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the presentation of binding elements to a biological target and potentially increasing potency and selectivity.[3] Furthermore, the introduction of the oxygen atom in the tetrahydropyran ring can modulate properties such as polarity and hydrogen bonding capacity.

G cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere cluster_2 Improved Properties Piperidine Piperidine Spirocycle 7-Oxa-2-azaspiro[3.5]nonane Piperidine->Spirocycle Bioisosteric Replacement Solubility Increased Solubility Spirocycle->Solubility Metabolic_Stability Enhanced Metabolic Stability Spirocycle->Metabolic_Stability 3D_Shape Defined 3D Vectoriality Spirocycle->3D_Shape Potency Improved Potency/Selectivity Spirocycle->Potency

Physicochemical Properties

The hydrochloride salt of 7-Oxa-2-azaspiro[3.5]nonane is typically a solid, which is advantageous for handling and purification. The key physicochemical properties of the parent compound and its hydrochloride salt are summarized below.

PropertyValue (Parent Compound)Value (Hydrochloride Salt)Source
Molecular FormulaC₇H₁₃NOC₇H₁₄ClNO[5],[6]
Molecular Weight127.18 g/mol 163.64 g/mol [5],[6]
XLogP30.4Not available[5]
Hydrogen Bond Donor Count12[5],[6]
Hydrogen Bond Acceptor Count22[5],[6]
Topological Polar Surface Area21.3 Ų21.3 Ų[5],[6]

Synthesis of the Core Scaffold

G Start Compound 1 & Compound 2 Step1 First Cyclization Start->Step1 Intermediate Compound 3 Step1->Intermediate Step2 Second Cyclization (Reduction) Intermediate->Step2 Free_Base 7-Oxa-2-azaspiro[3.5]nonane (Free Base) Step2->Free_Base Step3 Salt Formation Free_Base->Step3 Final_Product 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride Step3->Final_Product

Detailed Experimental Protocol: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane (Free Base)

This protocol is adapted from a patented procedure for the synthesis of the parent spirocycle.[7]

Step 1: First Cyclization

  • To a solution of bis(2-chloroethyl) ether (Compound 1) in N,N-dimethylformamide (DMF), add cyanoacetaldehyde diethyl acetal (Compound 2), an acid-binding agent (e.g., K₂CO₃), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an iodo metal salt (e.g., KI).

  • Heat the reaction mixture and monitor for the consumption of starting materials by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate (Compound 3).

Step 2: Second Cyclization (Reduction)

  • Dissolve the crude intermediate (Compound 3) in an appropriate solvent such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., -10 °C to 0 °C) and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄).

  • Allow the reaction to stir at a controlled temperature until the reduction is complete.

  • Carefully quench the reaction with water and a basic solution (e.g., 15% NaOH).

  • Filter the resulting mixture and concentrate the filtrate to obtain the crude 7-Oxa-2-azaspiro[3.5]nonane.

  • Purify the crude product by column chromatography on silica gel or alumina.

Detailed Experimental Protocol: Formation of the Hydrochloride Salt
  • Dissolve the purified 7-Oxa-2-azaspiro[3.5]nonane free base in a suitable solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Collect the solid by filtration, wash with the solvent used, and dry under vacuum to yield this compound.

Reactivity and Derivatization

The secondary amine of this compound is the primary site for functionalization. As it is supplied as a hydrochloride salt, a neutralization step is typically required before proceeding with reactions that are sensitive to acid. This can be achieved by treatment with a base, either as a separate workup step or in situ.

G Start 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride Step1 Neutralization (e.g., with base) Start->Step1 Free_Base Free Base Step1->Free_Base Reaction1 N-Acylation Free_Base->Reaction1 Reaction2 N-Alkylation Free_Base->Reaction2 Reaction3 Reductive Amination Free_Base->Reaction3 Reaction4 N-Arylation Free_Base->Reaction4 Product1 Amide Reaction1->Product1 Product2 Substituted Amine Reaction2->Product2 Product3 Substituted Amine Reaction3->Product3 Product4 N-Aryl Amine Reaction4->Product4

General Protocol: N-Boc Protection

For subsequent multi-step syntheses, protection of the secondary amine is often desirable.

  • Suspend this compound in a suitable solvent like dichloromethane (DCM) or THF.

  • Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Perform an aqueous workup, dry the organic layer, and concentrate to yield the N-Boc protected product.

General Protocol: N-Acylation
  • Neutralize this compound as described for N-Boc protection.

  • In a separate flask, activate a carboxylic acid with a coupling agent such as HATU or EDC/HOBt in the presence of a base.

  • Add the free base of the spirocycle to the activated acid and stir until the reaction is complete.

  • Alternatively, the free base can be reacted directly with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

  • Purify the resulting amide by standard methods.

General Protocol: Reductive Amination
  • Combine this compound with an aldehyde or ketone in a solvent such as dichloroethane (DCE) or methanol.

  • Add a mild reducing agent, for example sodium triacetoxyborohydride (STAB).

  • If starting with the hydrochloride salt, a base may be required to facilitate the reaction.

  • Stir the reaction at room temperature until formation of the product is observed.

  • Work up the reaction and purify the desired N-alkylated product.

Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A compelling example of the utility of this class of spirocycles is the development of novel G protein-coupled receptor 119 (GPR119) agonists.[8][9] GPR119 is a promising target for the treatment of type 2 diabetes. In a reported study, researchers utilized a 7-azaspiro[3.5]nonane core to develop potent GPR119 agonists.[8] The synthesis involved an initial reductive amination of a spirocyclic ketone, followed by an N-capping reaction to install the final pharmacophoric elements.[2] This work led to the identification of a compound with a desirable pharmacokinetic profile and significant glucose-lowering effects in a diabetic rat model.[8] This case study highlights how the unique three-dimensional structure of the azaspiro[3.5]nonane scaffold can be effectively utilized to generate novel and potent drug candidates.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality, its utility as a piperidine bioisostere, and its favorable impact on the physicochemical properties of molecules make it an attractive scaffold for the development of novel therapeutics. The synthetic protocols and derivatization strategies outlined in this guide provide a practical framework for researchers to incorporate this promising scaffold into their drug design programs, paving the way for the discovery of next-generation medicines.

References

An In-Depth Technical Guide to the Safe Handling of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic scaffolds, such as 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, have emerged as increasingly important motifs in medicinal chemistry. Their inherent three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties.[1][2] The incorporation of spiro-systems can enhance metabolic stability, aqueous solubility, and provide novel intellectual property landscapes.[1][2][3] Specifically, the 7-Oxa-2-azaspiro[3.5]nonane core, containing both an ether and a secondary amine functionality, presents a unique conformational rigidity and polarity profile that is of high interest to drug development professionals.

This guide provides a comprehensive overview of the safety, handling, and potential hazards associated with this compound. It is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds. The information presented herein is a synthesis of available data and established best practices for handling heterocyclic amines and their hydrochloride salts.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO[4][5]
Molecular Weight 163.65 g/mol [1][4]
Appearance Solid[1]
CAS Number 1417633-09-0[4]
Parent Compound 7-Oxa-2-azaspiro[3.5]nonane[4][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[4][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][7]

GHS Label Elements:

  • Pictogram:

    • alt text

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H315: Causes skin irritation.[4][7]

    • H319: Causes serious eye irritation.[4][7]

    • H335: May cause respiratory irritation.[4][7]

Toxicological Profile: Understanding the Risks

3.1. Localized Irritation

As indicated by its GHS classification, the primary and most immediate risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[4][7] Direct contact with the solid powder or solutions can lead to redness, inflammation, and discomfort. Inhalation of airborne dust can irritate the mucous membranes of the respiratory system, causing coughing and shortness of breath.

3.2. Potential for Systemic Effects and Carcinogenicity

Heterocyclic amines as a class have been studied for their potential to cause long-term health effects. Some heterocyclic amines formed during the cooking of meat have been identified as mutagens and carcinogens. While the carcinogenic potential of this compound has not been specifically evaluated, its structural similarity to other heterocyclic amines necessitates careful handling to minimize exposure.

Furthermore, the presence of a secondary amine group in the parent compound, 7-Oxa-2-azaspiro[3.5]nonane, raises a theoretical concern for the formation of N-nitrosamines. Secondary amines can react with nitrosating agents (such as nitrites in acidic conditions) to form N-nitrosamines, a class of compounds known to be potent carcinogens.[8][9]

3.3. Reactivity and Stability

  • Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl).[10]

  • Incompatibilities: As a hydrochloride salt of an amine, this compound is expected to be incompatible with strong bases, which could liberate the free amine. It should also be kept away from strong oxidizing agents.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

4.1. Engineering Controls

  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Containment: For procedures that may generate significant amounts of dust, the use of a glove box or other containment solutions is recommended.[11][12]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[13][14][15] A face shield should be worn in situations where there is a risk of splashing.[14][15]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves.[13][15] It is crucial to check the glove manufacturer's specifications for compatibility. Change gloves immediately if they become contaminated.

    • Lab Coat: A lab coat should be worn at all times.

    • Protective Clothing: For larger quantities or when there is a significant risk of exposure, additional protective clothing, such as an apron or coveralls, should be considered.

  • Respiratory Protection: If working outside of a fume hood or in a situation where dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[13][14]

4.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that adherence to these steps inherently minimizes risk and ensures the integrity of the experiment.

5.1. Weighing and Dispensing Solid this compound

Caption: Workflow for safely weighing solid this compound.

5.2. Preparation of a Stock Solution

SolutionPreparation cluster_prep Preparation cluster_execution Execution in Fume Hood cluster_cleanup Labeling and Storage A Select an appropriate solvent (e.g., deionized water, ethanol). B Calculate the required mass of the compound and volume of the solvent. A->B C Weigh the solid compound following the protocol in section 5.1. B->C D Add the solvent to a suitable volumetric flask. C->D E Slowly add the weighed solid to the solvent with gentle swirling to dissolve. D->E F Once dissolved, bring the solution to the final volume with the solvent. E->F G Cap the flask and invert several times to ensure homogeneity. F->G H Label the solution clearly with the compound name, concentration, date, and your initials. G->H I Store the solution in a tightly sealed, properly labeled container in a designated storage area. H->I

Caption: Step-by-step methodology for preparing a stock solution.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

6.1. Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

  • The storage area should be clearly marked with the appropriate hazard warnings.

6.2. Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, such as gloves, wipes, and empty containers, should be placed in a designated hazardous waste container.

  • Amine-based waste may require specific treatment methods to mitigate its environmental impact.[16][17][18][19] Consider consulting with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of amine waste.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

7.1. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

7.2. Spill Response

  • Small Spills: For small spills, carefully scoop up the solid material, trying to minimize dust generation. Place the material in a sealed container for disposal. Clean the spill area with a wet cloth.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to Safety and Scientific Integrity

This compound is a valuable building block in the pursuit of novel therapeutics. However, its potential hazards necessitate a thorough understanding and a rigorous adherence to safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices, researchers can confidently and safely unlock the potential of this and other spirocyclic compounds. This guide serves as a foundational resource, and it is incumbent upon every scientist to remain vigilant and informed about the specific risks associated with the materials in their laboratory.

References

Methodological & Application

Application Note & Synthesis Protocol: 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold in modern medicinal chemistry. Spirocyclic systems, particularly those incorporating azetidine rings, are of significant interest as bioisosteres for common motifs like piperidine, offering improved physicochemical properties and novel three-dimensional exit vectors for drug design[1][2]. This guide details a robust, two-stage synthetic pathway, including the rationale behind the chosen methodology, a step-by-step experimental protocol, and expected characterization data. The protocol is designed for researchers in synthetic chemistry and drug development, providing the necessary detail for successful replication and scale-up.

Synthesis Pathway Overview and Rationale

The construction of the 7-Oxa-2-azaspiro[3.5]nonane core is a strategic process that leverages common starting materials to build the unique spirocyclic architecture. The presented synthesis is adapted from established methods for analogous spirocyclic ketones and involves two primary stages:

  • Stage 1: Cyclization to form the Lactam Intermediate. This key step involves a double cyclization reaction to construct the spirocyclic lactam, 7-Oxa-2-azaspiro[3.5]nonan-1-one. This approach is advantageous as it builds the core structure efficiently.

  • Stage 2: Reduction of the Lactam. The lactam is subsequently reduced to the corresponding secondary amine using a powerful reducing agent, Lithium Aluminum Hydride (LAH). This is a classic and highly effective transformation for converting amides to amines without affecting the ether linkage in the second ring.

  • Stage 3: Hydrochloride Salt Formation. The final step involves converting the purified free base into its stable and readily handled hydrochloride salt.

Rationale for Method Selection:
  • Expertise & Experience: The choice of a lactam reduction pathway is rooted in its reliability and high functional group tolerance. While other methods for synthesizing azetidines exist, such as [2+2] cycloadditions, the reduction of a well-defined lactam intermediate provides a clear and scalable route with predictable outcomes[1][3]. Using Lithium Aluminum Hydride is standard practice for this transformation, ensuring complete reduction of the amide carbonyl.

  • Trustworthiness: This multi-step synthesis includes purification and characterization checkpoints after each key transformation. The intermediate lactam can be isolated and verified before proceeding, ensuring the integrity of the final product. The final conversion to the hydrochloride salt not only improves the compound's stability and handling characteristics but also provides a crystalline solid that is amenable to purification and analysis.

Overall Synthesis Scheme

G SM Bis(2-chloroethyl) ether + Cyanoacetaldehyde diethyl acetal INT Intermediate 3 (Acyclic Precursor) SM->INT Step 1: Alkylation/Cyclization (DMF, K2CO3, KI) LACTAM 7-Oxa-2-azaspiro[3.5]nonan-1-one (Lactam Intermediate) INT->LACTAM Step 2: Reductive Cyclization (LiAlH4, THF) BASE 7-Oxa-2-azaspiro[3.5]nonane (Free Base) LACTAM->BASE Step 3: Lactam Reduction (LiAlH4, THF) PRODUCT 7-Oxa-2-azaspiro[3.5]nonane HCl (Final Product) BASE->PRODUCT Step 4: Salt Formation (HCl in Dioxane)

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaCAS No.Supplier Notes
Bis(2-chloroethyl) etherC₄H₈Cl₂O111-44-4Acutely toxic, handle with extreme caution.
Cyanoacetaldehyde diethyl acetalC₇H₁₃NO₂63545-75-5
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO68-12-2Use anhydrous grade.
Potassium Carbonate, AnhydrousK₂CO₃584-08-7Finely powdered.
Potassium IodideKI7681-11-0Catalyst.
Lithium Aluminum Hydride (LAH)LiAlH₄16853-85-3Extremely reactive with water. Handle under inert gas.
Tetrahydrofuran (THF), AnhydrousC₄H₈O109-99-9Use anhydrous grade.
Diethyl Ether, Anhydrous(C₂H₅)₂O60-29-7
Hydrochloric Acid, 4M in DioxaneHCl7647-01-0Corrosive.
Sodium Sulfate, AnhydrousNa₂SO₄7757-82-6For drying organic layers.
Stage 1: Synthesis of 7-Oxa-2-azaspiro[3.5]nonan-1-one (Lactam)

This procedure is adapted from a patented method for a structurally similar compound and involves a tandem alkylation and cyclization reaction[4].

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 1000 mL).

  • Add Reagents: Add bis(2-chloroethyl) ether (100 g, 0.70 mol), cyanoacetaldehyde diethyl acetal (109 g, 0.77 mol), anhydrous potassium carbonate (116 g, 0.84 mol), and potassium iodide (8.3 g, 0.05 mol)[4].

  • Reaction: Heat the mixture to 85°C and stir vigorously for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water (2 L) and extract with ethyl acetate (3 x 500 mL).

  • Wash: Combine the organic layers and wash with water (2 x 400 mL) followed by brine (1 x 400 mL).

  • Dry and Concentrate: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactam intermediate.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure lactam as a solid.

Stage 2: Reduction to 7-Oxa-2-azaspiro[3.5]nonane (Free Base)

CAUTION: Lithium Aluminum Hydride (LAH) reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

  • LAH Suspension: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, carefully suspend LAH (1.5 eq relative to the lactam) in anhydrous Tetrahydrofuran (THF, 800 mL). Cool the suspension to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve the purified lactam from Stage 1 in anhydrous THF (200 mL) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C) and stir for 6-12 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and slowly quench the excess LAH by the sequential dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (Where X = grams of LAH used). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 7-Oxa-2-azaspiro[3.5]nonane free base. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Stage 3: Formation of this compound
  • Dissolution: Dissolve the purified free base from Stage 2 in anhydrous diethyl ether or isopropanol (approx. 10 mL per gram of amine).

  • Acidification: Cool the solution to 0°C. Slowly add a 4M solution of HCl in dioxane dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation: A white precipitate of the hydrochloride salt will form. Continue stirring at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under high vacuum to a constant weight.

Characterization and Validation (Trustworthiness)

To ensure the identity and purity of the final product, the following analytical data should be acquired.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₇H₁₄ClNO[5].

  • Molecular Weight: 163.64 g/mol [5].

  • ¹H NMR (400 MHz, D₂O): Expected signals for the azetidine and tetrahydropyran protons. The spectrum will be more complex than the free base due to protonation.

  • ¹³C NMR (100 MHz, D₂O): Signals corresponding to the 7 unique carbons in the structure.

  • Mass Spectrometry (ESI+): Calculated for C₇H₁₄NO⁺ [M+H]⁺: 128.1070; Found: 128.1075 (example).

  • Purity (HPLC): >95% desired.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the laboratory procedure.

G cluster_0 Stage 1 & 2: Synthesis cluster_1 Stage 3: Salt Formation & Finalization A Setup Inert Atmosphere Reaction Flask B Charge Reagents for Lactam Formation A->B C Heat & React (18h) B->C D Aqueous Workup & Extraction C->D E Purify Lactam (Chromatography) D->E F LAH Reduction of Lactam (Inert Atmosphere) E->F G Careful Quenching (Fieser Workup) F->G H Filter & Concentrate to Free Base G->H I Dissolve Free Base in Anhydrous Solvent H->I Proceed to Salt Formation J Add HCl in Dioxane at 0°C I->J K Filter Precipitate J->K L Wash & Dry Under Vacuum K->L M Characterize Final Product (NMR, MS, HPLC) L->M

Caption: Step-by-step laboratory workflow diagram.

References

Application Notes and Protocols for the Utilization of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with 7-Oxa-2-azaspiro[3.5]nonane

In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for the design of novel therapeutics with improved pharmacological profiles.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid three-dimensional architecture that can significantly enhance the properties of a drug candidate.[1][3][4] 7-Oxa-2-azaspiro[3.5]nonane, a unique bioisostere of morpholine and piperidine, has emerged as a particularly valuable building block in this context.

The incorporation of the 7-Oxa-2-azaspiro[3.5]nonane motif can bestow several advantages upon a parent molecule. Its inherent rigidity can lock in a desired conformation for optimal interaction with a biological target, potentially increasing potency and selectivity.[3] Furthermore, the introduction of this sp³-rich scaffold often leads to improved physicochemical properties, such as enhanced metabolic stability, increased aqueous solubility, and a more favorable lipophilicity profile (logP) when compared to its traditional heterocyclic counterparts.[2][3][5] These attributes make 7-Oxa-2-azaspiro[3.5]nonane hydrochloride a strategic choice for researchers and drug development professionals seeking to optimize their lead compounds and generate novel intellectual property.

This guide provides detailed experimental procedures for the practical application of this compound as a versatile building block in organic synthesis, with a focus on common and robust transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₁₄ClNOPubChem CID: 71464169
Molecular Weight 163.65 g/mol PubChem CID: 71464169
CAS Number 1417633-09-0Guidechem
Appearance SolidCymitQuimica
Topological Polar Surface Area 21.3 ŲPubChem CID: 71464169

Core Experimental Workflow: From Hydrochloride Salt to Functionalized Derivative

The general workflow for utilizing this compound in a coupling reaction involves an initial neutralization step to generate the reactive free amine, followed by the desired chemical transformation.

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Outcome Start 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride Neutralization In-situ Neutralization (e.g., with Et3N, DIPEA, or K2CO3) Start->Neutralization Free_Amine 7-Oxa-2-azaspiro[3.5]nonane (Free Amine) Neutralization->Free_Amine Reaction N-Acylation or Amide Coupling Free_Amine->Reaction Coupling_Partner Coupling Partner (Acyl Chloride or Carboxylic Acid) Coupling_Partner->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Acylated Spirocycle Workup->Product

General workflow for using the hydrochloride salt.

Protocols

Handling and Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. As with all amine-containing compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[8] Amine hydrochlorides are generally stable solids, but care should be taken to avoid inhalation of dust.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes a robust and general procedure for the formation of an amide bond between the spirocyclic amine and an acyl chloride. The in-situ neutralization of the hydrochloride salt with a tertiary amine base is a key feature of this one-pot reaction.

Rationale: Acyl chlorides are highly reactive acylating agents, allowing the reaction to proceed rapidly and often to completion at room temperature.[9] A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction, as well as the HCl from the starting material, preventing the formation of the unreactive ammonium salt.[10] Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approximately 0.1 M concentration relative to the amine). To this suspension, add triethylamine (2.2 equivalents) or pyridine (2.2 equivalents). Stir the mixture at room temperature for 15-20 minutes to ensure complete neutralization and formation of the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the acyl chloride.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.05-1.1 equivalents) dropwise to the stirred solution. The acyl chloride can be added neat or as a solution in anhydrous DCM.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 1-4 hours). If the reaction is sluggish, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated 7-Oxa-2-azaspiro[3.5]nonane derivative.

ReagentEquivalentsPurpose
7-Oxa-2-azaspiro[3.5]nonane HCl1.0Starting material
Anhydrous Dichloromethane (DCM)-Solvent
Triethylamine (TEA) or Pyridine2.2Base for neutralization
Acyl Chloride1.05 - 1.1Acylating agent
4-(Dimethylamino)pyridine (DMAP)catalytic (optional)Acylation catalyst
Protocol 2: HATU-Mediated Amide Coupling with a Carboxylic Acid

This protocol details the coupling of 7-Oxa-2-azaspiro[3.5]nonane with a carboxylic acid using HATU, a highly efficient and widely used coupling reagent, particularly in peptide synthesis and medicinal chemistry.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that activates carboxylic acids to form highly reactive OAt-active esters.[11] This method is advantageous as it proceeds under mild conditions, exhibits rapid kinetics, and minimizes the risk of racemization for chiral carboxylic acids.[11] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential for the activation step.[11][12]

G Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Amide_Product N-Acyl-7-oxa-2-azaspiro[3.5]nonane Active_Ester->Amide_Product Coupling Free_Amine 7-Oxa-2-azaspiro[3.5]nonane (from neutralized HCl salt) Free_Amine->Amide_Product Byproducts Tetramethylurea + HOAt Amide_Product->Byproducts

HATU-mediated amide coupling mechanism.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Activation: Add N,N-diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for the formation of the reactive OAt-ester.

  • Amine Addition: In a separate flask, suspend this compound (1.1 equivalents) in a small amount of the reaction solvent and add DIPEA (1.1 equivalents) to generate the free amine. Stir for 10-15 minutes.

  • Coupling: Add the solution of the free spirocyclic amine to the pre-activated carboxylic acid mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., saturated aqueous NH₄Cl), saturated aqueous NaHCO₃, and brine.[11] These washes serve to remove unreacted starting materials, DIPEA, and byproducts like HOAt.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired amide.

ReagentEquivalentsPurpose
Carboxylic Acid1.0Starting material
7-Oxa-2-azaspiro[3.5]nonane HCl1.1Starting material
HATU1.1Coupling reagent
Anhydrous DMF or DCM-Solvent
N,N-Diisopropylethylamine (DIPEA)3.0 (for activation) + 1.1 (for neutralization)Non-nucleophilic base

Conclusion

This compound is a valuable and strategic building block for the synthesis of complex, three-dimensional molecules in drug discovery. Its unique spirocyclic structure offers significant advantages in modulating the physicochemical and pharmacological properties of bioactive compounds. The protocols detailed in this guide provide robust and versatile methods for the incorporation of this scaffold, enabling researchers to efficiently explore new chemical space and advance their drug development programs.

References

The Strategic Integration of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional confines of "flat," aromatic molecules. This paradigm shift, often termed "escaping flatland," champions the incorporation of three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined geometries offer a powerful tool to orient functional groups in precise spatial arrangements, thereby optimizing interactions with protein binding pockets.[2][3]

Among these valuable scaffolds, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride has emerged as a particularly noteworthy building block. This guide provides a comprehensive overview of its applications in drug discovery, complete with detailed protocols and the scientific rationale behind its use.

The core advantages of incorporating the 7-oxa-2-azaspiro[3.5]nonane motif include:

  • Enhanced Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, a critical factor for oral bioavailability. Furthermore, spirocyclic structures can enhance metabolic stability by shielding susceptible positions from enzymatic degradation.[3]

  • Novel Chemical Space: This scaffold provides access to unique molecular shapes and substituent vectors that are not attainable with more conventional ring systems, opening up new possibilities for intellectual property.

  • Bioisosteric Replacement: The 7-oxa-2-azaspiro[3.5]nonane core can serve as a bioisostere for commonly used fragments like piperidine and morpholine, offering a strategy to mitigate the liabilities associated with these traditional moieties, such as oxidative metabolism.

Application Focus: Bioisosterism and Beyond

A compelling illustration of the utility of the 7-oxa-2-azaspiro[3.5]nonane scaffold is its application as a bioisostere for the piperidine ring in an analog of the local anesthetic, Bupivacaine.[4][5]

Case Study: Bupivacaine Analog

In a study aimed at improving the therapeutic index of Bupivacaine, researchers replaced the native piperidine ring with a derivative of 7-oxa-2-azaspiro[3.5]nonane. This strategic modification resulted in an analog with:

  • Comparable Anesthetic Potency: The spirocyclic analog retained the desired pharmacological activity.[5]

  • Reduced Toxicity: A significant decrease in toxicity was observed compared to the parent drug.[5]

  • Increased Aqueous Solubility: The introduction of the oxa-azaspirocyclic system improved the compound's solubility.[5]

This case study underscores the potential of this scaffold to fine-tune the physicochemical and toxicological properties of a drug candidate without compromising its efficacy.

Workflow for Bioisosteric Replacement

G cluster_0 Lead Compound Analysis cluster_1 Scaffold Hopping Strategy cluster_2 In Vitro & In Vivo Evaluation cluster_3 Outcome A Identify Lead Compound with Piperidine/Morpholine B Analyze ADME-Tox Liabilities A->B Identify issues (e.g., metabolism) C Synthesize 7-Oxa-2-azaspiro[3.5]nonane -based Analog B->C Propose bioisosteric replacement D Couple Analog to Pharmacophore C->D E Assess Potency & Selectivity D->E F Evaluate Physicochemical Properties (Solubility, LogP) E->F G Determine Pharmacokinetic Profile (Metabolic Stability) F->G H Conduct Toxicity Assays G->H I Optimized Drug Candidate H->I Improved Profile

Caption: Workflow for bioisosteric replacement with 7-Oxa-2-azaspiro[3.5]nonane.

Expanding Therapeutic Horizons: Potential Applications

While the Bupivacaine analog provides a concrete example, the utility of the 7-oxa-2-azaspiro[3.5]nonane scaffold is not limited to local anesthetics. Patent literature suggests its exploration in other therapeutic areas:

  • Pain Management: Oxa-spiro derivatives have been investigated as mu-opioid receptor (MOR) agonists, indicating a potential role in the development of novel analgesics.[6]

  • Inflammation and Neuropathic Pain: Related 7-azaspiro[3.5]nonane derivatives have been explored as fatty acid amide hydrolase (FAAH) inhibitors, a target for treating a range of conditions including chronic pain, anxiety, and inflammatory disorders.[2]

Detailed Experimental Protocols

The following protocols are based on published, peer-reviewed procedures and provide a foundation for the synthesis and manipulation of the 7-oxa-2-azaspiro[3.5]nonane scaffold.

Protocol 1: Synthesis of a Key Precursor, 7-oxo-2-azaspiro[3.5]nonane

This two-step synthesis provides the core ketone structure, which can be a versatile intermediate for further elaboration. The protocol is adapted from a patented procedure.[7]

Step 1: First Cyclization to form the Intermediate

  • To a solution of bis(2-chloroethyl) ether (1.0 eq) in N,N-dimethylformamide (DMF), add cyanoacetaldehyde diethyl acetal (1.1 eq), anhydrous potassium carbonate (1.2 eq) as an acid scavenger, and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Add a catalytic amount of an iodide salt, for instance, potassium iodide (0.05 eq), to facilitate the reaction.

  • Heat the reaction mixture to 70-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Second Cyclization to Yield 7-oxo-2-azaspiro[3.5]nonane

  • Dissolve the crude intermediate from Step 1 in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -10 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5-3.0 eq) portion-wise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at this temperature for 4-8 hours.

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.

  • Purify the product by column chromatography on neutral alumina.

Protocol 2: Synthesis of N-Boc-7-oxa-2-azaspiro[3.5]nonane
Protocol 3: Deprotection and Formation of this compound

This protocol describes a standard method for the removal of a Boc protecting group and subsequent formation of the hydrochloride salt.

  • Dissolve the N-Boc-protected 7-oxa-2-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane or a saturated solution in diethyl ether).

  • Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • The salt can be further purified by trituration with or recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Data Summary: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )
7-Oxa-2-azaspiro[3.5]nonaneC₇H₁₃NO127.18
This compoundC₇H₁₄ClNO163.64

Data obtained from PubChem.[9]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for contemporary drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive scaffold for the design of next-generation therapeutics. The successful application of this moiety as a piperidine bioisostere in the development of a safer Bupivacaine analog is a testament to its potential. As medicinal chemists continue to explore novel chemical space, we can anticipate the increased utilization of the 7-oxa-2-azaspiro[3.5]nonane scaffold in a wide range of therapeutic areas, leading to the discovery of new and improved medicines.

References

Application Notes & Protocols: Investigating 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride in Central Nervous System (CNS) Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Scaffold

The pursuit of novel chemical matter for central nervous system (CNS) drug discovery is driven by the need for therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. A prevailing strategy in modern medicinal chemistry, termed "Escape from Flatland," encourages the move from planar, aromatic structures to more complex, three-dimensional (3D) molecules.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are exemplary of this approach. Their inherent rigidity and defined 3D geometry can facilitate highly specific interactions with target proteins, potentially enhancing potency and reducing off-target effects.[2]

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a compelling scaffold for CNS research primarily because it serves as a bioisostere of piperidine .[1][3] The piperidine ring is a ubiquitous feature in a vast number of approved CNS drugs. However, it can be susceptible to metabolic oxidation. Replacing the piperidine moiety with a spirocyclic core like 7-oxa-2-azaspiro[3.5]nonane offers several theoretical advantages:

  • Improved Metabolic Stability: The spirocyclic nature can shield adjacent chemical bonds from metabolic enzymes.[1][3]

  • Enhanced Physicochemical Properties: The introduction of sp³-rich centers can lead to better solubility and permeability characteristics.[1][3]

  • Novel Intellectual Property: It provides a route to novel chemical entities with unique patentability.

While direct pharmacological data on this compound is not yet widely published, its structural relationship to known CNS-active scaffolds makes it a high-priority candidate for investigation. For example, related azaspiro[3.5]nonane derivatives have been patented for their activity as fatty acid amide hydrolase (FAAH) inhibitors, a target of significant interest for treating anxiety, pain, and inflammatory disorders.[4]

This document provides a detailed guide for researchers initiating studies with this compound, outlining foundational protocols for in vitro target validation and in vivo behavioral screening.

Physicochemical Properties & Handling

A summary of the key properties of the hydrochloride salt of 7-Oxa-2-azaspiro[3.5]nonane is presented below.

PropertyValueSource
Molecular Formula C₇H₁₄ClNOPubChem[5]
Molecular Weight 163.64 g/mol PubChem[5]
CAS Number 1417633-09-0PubChem[5]
Appearance Typically a white to off-white solidGeneric Compound Information
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.Standard for HCl salts

Handling & Storage:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.

  • Stock Solutions: For biological assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO) or water. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Safety: Causes skin and serious eye irritation. May cause respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Proposed Target & Mechanism of Action: A Starting Point

Given that related spirocyclic compounds have been investigated as FAAH inhibitors, a logical first step is to assess the activity of this compound against this target. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) in the brain. Inhibiting FAAH increases endogenous anandamide levels, which can produce anxiolytic and analgesic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.

The following sections detail protocols to test the hypothesis that this compound is a FAAH inhibitor.

Experimental Protocols: In Vitro Characterization

Protocol: FAAH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory potential of a test compound on FAAH activity using a fluorogenic substrate.

Principle: This assay uses a synthetic substrate that is non-fluorescent until it is cleaved by FAAH, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. An inhibitor will slow down this rate.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_components Add Buffer, Enzyme, & Compound to 96-well plate prep_buffer->add_components prep_enzyme Prepare FAAH Enzyme Solution prep_enzyme->add_components prep_compound Prepare Compound Dilutions (7-Oxa-2-azaspiro[3.5]nonane HCl) prep_compound->add_components prep_substrate Prepare FAAH Substrate add_substrate Initiate Reaction: Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate (15 min) add_components->pre_incubate pre_incubate->add_substrate read_plate Read Fluorescence (Kinetic Mode) Ex/Em = 390/460 nm add_substrate->read_plate plot_data Plot RFU vs. Time read_plate->plot_data calc_rate Calculate Reaction Rate (Slope) plot_data->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro FAAH inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA. Rationale: A slightly basic pH is optimal for FAAH enzyme activity.

    • FAAH Enzyme: Reconstitute recombinant human FAAH enzyme in assay buffer to a working concentration of 20 nM (2X final concentration). Keep on ice.

    • Substrate: Prepare a 20 µM solution (2X final concentration) of a suitable fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin, AMC) in DMSO.

    • Test Compound: Prepare a serial dilution series of this compound in DMSO, typically from 10 mM down to 100 pM. Then, create intermediate dilutions in assay buffer. The final DMSO concentration in the well should be ≤1%. Rationale: High concentrations of DMSO can inhibit enzyme activity.

    • Positive Control: Prepare a dilution series of a known FAAH inhibitor (e.g., URB597).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the 2X FAAH enzyme solution.

    • Add 5 µL of the test compound dilutions, positive control, or DMSO (vehicle control).

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells. The final volume will be 105 µL.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 20-30 minutes.

    • Use an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm (adjust based on the specific substrate used).

  • Data Analysis:

    • For each concentration, plot RFU versus time. The initial reaction rate is the slope of the linear portion of this curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocols: In Vivo Behavioral Assessment

If in vitro results are promising (e.g., IC₅₀ < 1 µM), the next logical step is to assess the compound's effects in a relevant animal model. The Elevated Plus Maze (EPM) is a standard, validated assay for screening anxiolytic drug candidates in rodents.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

Principle: The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the propensity of the animals to explore the open arms of the maze, rather than remaining in the enclosed, "safer" arms.

Workflow Diagram:

G cluster_prep Pre-Experiment cluster_exp Experiment Day cluster_analysis Data Analysis acclimate Acclimate Mice to Facility handle Handle Mice Daily (3 days) acclimate->handle prep_dosing Prepare Dosing Solutions (Vehicle, Compound, Control) handle->prep_dosing dose Administer Compound (i.p.) 30 min pre-test prep_dosing->dose habituate Habituate Mouse to Test Room (60 min) dose->habituate place_maze Place Mouse in Center of EPM habituate->place_maze record Record Behavior for 5 min (Video Tracking) place_maze->record score Score Key Parameters: - Time in Open Arms - Open Arm Entries - Total Arm Entries record->score calc Calculate % Time and % Entries in Open Arms score->calc stats Perform Statistical Analysis (e.g., ANOVA) calc->stats

Caption: Experimental workflow for the Elevated Plus Maze test.

Step-by-Step Methodology:

  • Animals and Acclimation:

    • Use adult male mice (e.g., C57BL/6 strain), 8-10 weeks old.

    • Group-house the animals and allow them to acclimate to the facility for at least one week before testing.

    • Handle the mice for 2-3 minutes each day for 3 days prior to the experiment to reduce handling stress.

    • All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

  • Dosing Preparation and Administration:

    • Vehicle: Prepare a suitable vehicle for injection, such as saline with 5% DMSO and 5% Tween® 80. Rationale: This combination helps to solubilize hydrophobic compounds for systemic administration.

    • Test Compound: Dissolve this compound in the vehicle to achieve desired doses (e.g., 1, 3, 10, 30 mg/kg). Dose selection should be informed by preliminary toxicity and pharmacokinetic studies if available.

    • Positive Control: Prepare a known anxiolytic drug, such as Diazepam (1-2 mg/kg), in the same vehicle.

    • Administration: Administer the calculated volume of solution via intraperitoneal (i.p.) injection 30 minutes before placing the animal in the EPM. This timing allows for systemic absorption and distribution to the brain.

  • EPM Test Procedure:

    • The EPM apparatus should consist of two open arms and two closed arms (with high walls), arranged in a plus shape and elevated from the floor.

    • Transport the dosed mice to the testing room and allow them to habituate for at least 60 minutes. The room should be dimly lit and quiet to minimize external stressors.

    • Gently place a mouse in the central square of the maze, facing one of the open arms.

    • Immediately start a video recording and leave the room. The test duration is 5 minutes.

    • After 5 minutes, gently remove the mouse and return it to its home cage.

    • Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

  • Behavioral Scoring and Data Analysis:

    • Use an automated video-tracking system or a trained, blinded observer to score the recordings.

    • Primary Parameters of Anxiety:

      • Time spent in the open arms.

      • Number of entries into the open arms.

    • Parameter of General Activity (Locomotion):

      • Total number of arm entries (open + closed). Rationale: This helps confirm that any observed effect is due to changes in anxiety and not simply sedation or hyperactivity.

    • Calculated Metrics:

      • Percentage of time in open arms = (Time_open / 300s) * 100

      • Percentage of open arm entries = (Entries_open / Entries_total) * 100

    • Statistical Analysis: Compare the different treatment groups (Vehicle, Test Compound doses, Positive Control) using a one-way Analysis of Variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to identify statistically significant differences. An anxiolytic effect is indicated by a significant increase in the percentage of time spent and/or entries made into the open arms compared to the vehicle group, without a significant change in total arm entries.

Conclusion and Future Directions

The protocols outlined above provide a robust framework for the initial characterization of this compound as a potential CNS therapeutic agent. Positive results from these studies—namely, potent in vitro FAAH inhibition and a clear anxiolytic-like signal in the EPM—would provide strong validation for this novel scaffold.

Subsequent research should focus on:

  • Selectivity Profiling: Testing the compound against other related enzymes and receptors to determine its target selectivity.

  • Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • Broader Behavioral Testing: Assessing efficacy in other CNS-relevant models, such as those for depression, neuropathic pain, or cognitive disorders.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of next-generation CNS therapies.

References

Synthesis and Evaluation of Novel 7-Oxa-2-azaspiro[3.5]nonane Derivatives as Potent GPR119 Agonists: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of novel 7-Oxa-2-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119). This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development, particularly those focused on metabolic diseases such as type 2 diabetes.

Introduction: GPR119 as a Therapeutic Target for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2] Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[2] This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2]

The elevation of cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[1] In intestinal L-cells, increased cAMP levels stimulate the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2] GLP-1 further enhances insulin secretion from β-cells in a glucose-dependent manner, contributing to the overall glucose-lowering effect. This dual mechanism of action makes GPR119 an attractive target for developing novel antidiabetic agents with a potentially lower risk of hypoglycemia compared to other secretagogues. The 7-Oxa-2-azaspiro[3.5]nonane scaffold represents a novel chemical space for the design of potent and selective GPR119 agonists.

GPR119 Signaling Pathway

The binding of a 7-Oxa-2-azaspiro[3.5]nonane agonist to GPR119 triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets involved in insulin and GLP-1 secretion.

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane GPR119 GPR119 Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase Agonist 7-Oxa-2-azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 Signaling Cascade upon Agonist Binding.

PART 1: Synthesis of a Representative 7-Oxa-2-azaspiro[3.5]nonane GPR119 Agonist

This section details a plausible synthetic route for a novel 7-Oxa-2-azaspiro[3.5]nonane derivative, designated as Compound X. The synthesis involves the initial construction of the core spirocyclic scaffold followed by functionalization to introduce moieties known to interact with the GPR119 binding pocket.

Protocol 1: Synthesis of the 7-Oxa-2-azaspiro[3.5]nonane Core

The synthesis of the core structure can be adapted from methodologies described for similar spirocyclic systems.[3][4][5]

Step 1: Synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

  • To a solution of a suitable starting material, such as a protected amino acid with an embedded cyclic ether precursor, add a reducing agent like LiAlH4 in an appropriate solvent (e.g., THF) at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water and an aqueous solution of sodium hydroxide.

  • The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired alcohol.[3]

Step 2: Oxidation to the Aldehyde

  • The alcohol from the previous step is dissolved in a suitable solvent like dichloromethane (DCM).

  • An oxidizing agent such as Dess-Martin periodinane is added portion-wise at room temperature.

  • The reaction is stirred until the starting material is consumed, as indicated by TLC.

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde, which can be purified by column chromatography or vacuum distillation.[3]

Protocol 2: Functionalization and Final Compound Synthesis (Compound X)

Step 3: Reductive Amination

  • The aldehyde from Step 2 is dissolved in a solvent such as dichloroethane (DCE).

  • A desired amine (e.g., a substituted aniline) is added, followed by a mild reducing agent like sodium triacetoxyborohydride.

  • The reaction is stirred at room temperature for several hours until completion.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: N-Acylation or N-Arylation

  • The product from Step 3 is dissolved in a suitable solvent (e.g., DCM or DMF).

  • A base such as triethylamine or diisopropylethylamine is added.

  • The desired acyl chloride, sulfonyl chloride, or aryl halide is added, and the reaction is stirred at room temperature or heated as necessary.

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried and concentrated, and the final compound is purified by column chromatography or recrystallization to yield Compound X.

PART 2: In Vitro Characterization of GPR119 Agonist Activity

The primary in vitro assay to determine the potency of a GPR119 agonist is the measurement of intracellular cAMP accumulation in a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).[2][6]

Protocol 3: cAMP Accumulation Assay (HTRF)

This protocol outlines a method for measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • PDE Inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Test compounds (7-Oxa-2-azaspiro[3.5]nonane derivatives)

  • Reference GPR119 agonist (e.g., AR231453)

  • Forskolin (positive control)

  • cAMP HTRF detection kit

  • 384-well low-volume white plates

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in a suitable medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells and resuspend them in the assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in the assay buffer.

  • Assay Plate Preparation: Add the cell suspension to the wells of the 384-well plate.

  • Compound Addition: Add the diluted compounds to the respective wells. Include wells for vehicle control (DMSO) and a positive control (e.g., forskolin).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Signal Measurement: After a further incubation period, read the fluorescence on an HTRF-compatible plate reader.

  • Data Analysis: Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the compound concentration and calculate the EC50 value using a suitable nonlinear regression model.

Data Presentation: In Vitro Potency of 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Compound IDChemical Structure (Simplified)EC50 (nM) for hGPR119Maximal Response (% of Reference Agonist)
Compound X7-Oxa-2-azaspiro[3.5]nonane with R1, R21598%
Compound Y7-Oxa-2-azaspiro[3.5]nonane with R3, R450102%
Compound Z7-Oxa-2-azaspiro[3.5]nonane with R5, R6595%
Reference AgonistKnown GPR119 Agonist10100%

PART 3: In Vivo Evaluation of GPR119 Agonist Efficacy

The in vivo efficacy of GPR119 agonists is typically assessed by their ability to improve glucose tolerance in an oral glucose tolerance test (OGTT) in a relevant animal model, such as mice.[7]

Protocol 4: Oral Glucose Tolerance Test (OGTT) in Mice

Animals:

  • Use age- and sex-matched adult mice (e.g., 8-12 weeks old C57BL/6J).[7][8]

Procedure:

  • Acclimation: House the animals in a controlled environment for at least one week before the experiment.[7]

  • Fasting: Fast the mice for 6-16 hours overnight with free access to water.[7][9]

  • Baseline Blood Glucose: Record the body weight and take a baseline blood sample (Time 0) from the tail vein to measure blood glucose using a glucometer.[7]

  • Compound Administration: Administer the test compound (e.g., Compound X) or vehicle control (e.g., 0.5% methylcellulose) orally via gavage at a typical volume of 10 mL/kg.[7]

  • Glucose Challenge: After a set time following compound administration (typically 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.[7][10]

  • Blood Glucose Monitoring: Collect subsequent blood samples from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure the blood glucose levels.[7][8]

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of the compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

Data Presentation: Effect of Compound X on Glucose Excursion in an OGTT

Treatment GroupDose (mg/kg, p.o.)Glucose AUC (0-120 min)% Reduction in Glucose AUC (vs. Vehicle)
Vehicle-25000 ± 1500-
Compound X320000 ± 120020%
Compound X1015000 ± 100040%
Compound X3012500 ± 90050%

Experimental Workflow

The overall workflow from the synthesis of 7-Oxa-2-azaspiro[3.5]nonane derivatives to their in vivo evaluation is a multi-step process that requires careful planning and execution.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Core_Synth Synthesis of 7-Oxa-2-azaspiro[3.5]nonane Core Functionalization Functionalization Core_Synth->Functionalization Purification Purification and Characterization Functionalization->Purification cAMP_Assay cAMP Accumulation Assay (HTRF) Purification->cAMP_Assay Potency_Det Determination of EC50 and Efficacy cAMP_Assay->Potency_Det OGTT Oral Glucose Tolerance Test (OGTT) Potency_Det->OGTT Efficacy_Eval Evaluation of In Vivo Efficacy OGTT->Efficacy_Eval

Caption: Workflow from Synthesis to In Vivo Evaluation.

Conclusion

The 7-Oxa-2-azaspiro[3.5]nonane scaffold provides a promising starting point for the development of novel GPR119 agonists. The protocols outlined in this guide offer a robust framework for the synthesis and comprehensive pharmacological evaluation of these compounds. By following these detailed methodologies, researchers can effectively identify and characterize potent and efficacious GPR119 agonists with the potential to become next-generation therapeutics for type 2 diabetes.

References

Application Notes and Protocols for the Incorporation of 7-Oxa-2-azaspiro[3.5]nonane into Novel Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

The paradigm of drug design is continuously evolving, with a marked shift away from planar, aromatic structures towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbon atoms.[1] This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced pharmacokinetic profiles, and novel intellectual property. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents offer a unique architectural advantage for precise interactions with biological targets.[2][3]

Among the diverse array of spirocyclic building blocks, 7-Oxa-2-azaspiro[3.5]nonane stands out as a particularly valuable motif. This structure combines a reactive secondary amine within an azetidine ring and a chemically stable tetrahydropyran ring. This unique combination offers a compelling alternative to commonly used heterocycles like morpholine and piperazine, often leading to improvements in key drug-like properties such as solubility, metabolic stability, and lipophilicity.[1][4]

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 7-Oxa-2-azaspiro[3.5]nonane into novel molecular entities. We will delve into the core reactivity of this scaffold and provide detailed, field-proven protocols for its derivatization through common and robust synthetic methodologies.

Physicochemical Properties of 7-Oxa-2-azaspiro[3.5]nonane

A foundational understanding of the physicochemical properties of 7-Oxa-2-azaspiro[3.5]nonane is essential for its effective application in drug design.

PropertyValueSource
Molecular Formula C₇H₁₃NO--INVALID-LINK--[5]
Molecular Weight 127.18 g/mol --INVALID-LINK--[5]
Topological Polar Surface Area (TPSA) 21.3 Ų--INVALID-LINK--[5]
logP (Predicted) 0.38--INVALID-LINK--

Synthetic Availability

7-Oxa-2-azaspiro[3.5]nonane is commercially available from various suppliers, often as the hydrochloride or oxalate salt. For researchers preferring to synthesize this building block in-house, a robust two-step method has been reported, which circumvents the issue of cyclic ether ring-opening that can occur in other synthetic routes.[6][7] This patented procedure involves a double cyclization reaction sequence, achieving a high overall yield.[6][7]

Core Reactivity and Functionalization Strategies

The key to incorporating 7-Oxa-2-azaspiro[3.5]nonane into new molecules lies in the reactivity of its secondary amine. This nucleophilic nitrogen atom provides a versatile handle for a variety of carbon-nitrogen bond-forming reactions. The following sections detail the most common and reliable methods for derivatizing this spirocyclic scaffold.

logical_relationship cluster_scaffold 7-Oxa-2-azaspiro[3.5]nonane cluster_reactions Functionalization Reactions cluster_products Derivative Classes scaffold C₇H₁₃NO (Secondary Amine) reductive_amination Reductive Amination (C-N Bond Formation) scaffold->reductive_amination + Aldehyde/Ketone + Reducing Agent n_acylation N-Acylation (Amide Bond Formation) scaffold->n_acylation + Acyl Halide/Anhydride + Base buchwald_hartwig Buchwald-Hartwig Amination (C(Aryl)-N Bond Formation) scaffold->buchwald_hartwig + Aryl Halide + Pd Catalyst/Ligand, Base alkylated N-Alkylated Derivatives reductive_amination->alkylated acylated N-Acylated Derivatives n_acylation->acylated arylated N-Arylated Derivatives buchwald_hartwig->arylated

Caption: Key functionalization pathways for 7-Oxa-2-azaspiro[3.5]nonane.

Application Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and widely utilized method for the N-alkylation of secondary amines, as it avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.[8] The reaction proceeds through the in-situ formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced by a mild reducing agent.[6][9]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. Its mild nature allows for the selective reduction of the iminium ion in the presence of the unreacted aldehyde or ketone, minimizing the formation of alcohol byproducts.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, particularly when reacting with less reactive ketones.

Detailed Experimental Protocol: Synthesis of 2-Benzyl-7-oxa-2-azaspiro[3.5]nonane

experimental_workflow start Start reagents 1. Dissolve 7-Oxa-2-azaspiro[3.5]nonane & Benzaldehyde in DCM start->reagents add_reducing_agent 2. Add NaBH(OAc)₃ portion-wise at 0°C reagents->add_reducing_agent reaction 3. Stir at RT (Monitor by TLC/LC-MS) add_reducing_agent->reaction workup 4. Quench with sat. NaHCO₃ & Extract with DCM reaction->workup purification 5. Dry, Concentrate & Purify (Column Chromatography) workup->purification end End Product purification->end

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane (or its hydrochloride salt)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (if using the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 7-Oxa-2-azaspiro[3.5]nonane (1.0 eq). If using the hydrochloride salt, add 1.1 eq of triethylamine and stir for 10 minutes before proceeding.

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Add benzaldehyde (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-benzyl-7-oxa-2-azaspiro[3.5]nonane.

Application Protocol 2: N-Acylation

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in pharmaceuticals. The reaction of 7-Oxa-2-azaspiro[3.5]nonane with an acylating agent, such as an acyl chloride or anhydride, provides a straightforward route to N-acylated derivatives.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.

  • Base: A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction with acyl chlorides.[10]

  • Solvent: Anhydrous aprotic solvents like DCM or THF are ideal to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is typically performed at low temperatures (0 °C) to control the exothermic reaction and minimize side products.

Detailed Experimental Protocol: Synthesis of 1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)ethan-1-one

experimental_workflow_acylation start Start reagents 1. Dissolve 7-Oxa-2-azaspiro[3.5]nonane & TEA in DCM start->reagents add_acyl_chloride 2. Add Acetyl Chloride dropwise at 0°C reagents->add_acyl_chloride reaction 3. Stir at RT (Monitor by TLC/LC-MS) add_acyl_chloride->reaction workup 4. Wash with H₂O, NaHCO₃, Brine & Extract with DCM reaction->workup purification 5. Dry, Concentrate & Purify (Column Chromatography) workup->purification end End Product purification->end

Caption: Workflow for N-acylation.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 7-Oxa-2-azaspiro[3.5]nonane (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide. A solvent-free approach using acetic anhydride at room temperature can also be effective for simple acetylations.[1]

Application Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[9][11] This reaction allows for the coupling of 7-Oxa-2-azaspiro[3.5]nonane with a wide range of aryl halides and triflates.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is essential. The choice of ligand is critical and often depends on the specific aryl halide. Sterically hindered biarylphosphine ligands like RuPhos or XPhos are often highly effective for coupling secondary amines.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine or the intermediate palladium-amine complex.

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-7-oxa-2-azaspiro[3.5]nonane

experimental_workflow_buchwald start Start setup 1. Combine Aryl Bromide, Amine, Base, Pd Catalyst & Ligand in Toluene start->setup reaction 2. Heat under N₂ (Monitor by TLC/LC-MS) setup->reaction workup 3. Cool, Filter through Celite, & Concentrate reaction->workup purification 4. Purify (Column Chromatography) workup->purification end End Product purification->end

Caption: Workflow for N-arylation via Buchwald-Hartwig amination.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane

  • 1-Bromo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq), RuPhos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with nitrogen (repeat 3 times).

  • Add 1-bromo-4-methoxybenzene (1.0 eq) and 7-Oxa-2-azaspiro[3.5]nonane (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the N-arylated product.

Characterization of a Representative Derivative

The synthesis of functionalized derivatives of the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, providing valuable spectroscopic data that can serve as a reference for the characterization of new molecules incorporating this scaffold.[2][12]

For example, the ¹H NMR spectrum of tert-butyl 1-formyl-7-oxa-2-azaspiro-[3.5]nonane-2-carboxylate shows characteristic signals for the protons of the spirocyclic core.[2][12] The aldehyde proton appears as a singlet at δ 9.80 ppm. The protons on the tetrahydropyran ring adjacent to the oxygen typically appear in the δ 3.5-3.8 ppm region, while the azetidine protons are also found in this range. The remaining methylene protons of the tetrahydropyran ring appear as complex multiplets in the δ 1.6-2.0 ppm region.[2][12]

Conclusion

7-Oxa-2-azaspiro[3.5]nonane is a compelling and synthetically accessible building block for modern medicinal chemistry. Its unique 3D architecture and favorable physicochemical properties make it an attractive alternative to traditional heterocyclic motifs. The robust and versatile reactivity of its secondary amine, amenable to standard transformations such as reductive amination, N-acylation, and Buchwald-Hartwig amination, provides medicinal chemists with a powerful tool to explore novel chemical space and design next-generation therapeutics with improved drug-like properties. The protocols detailed herein offer a practical guide for the seamless incorporation of this valuable spirocycle into diverse molecular scaffolds.

References

Application Notes & Protocols: A Detailed Guide to the Solid-Phase Synthesis of Azaspiro[3.5]nonane Cores

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the solid-phase synthesis of 7-azaspiro[3.5]nonane derivatives. The azaspiro[3.5]nonane scaffold is a molecule of significant interest in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it a valuable building block in modern drug discovery, moving away from flat, aromatic structures towards more complex, sp³-rich molecules.[1][2] This core has been successfully incorporated into novel therapeutics, including potent agonists for G-protein coupled receptors like GPR119, a promising target for metabolic diseases.[3][4]

The solid-phase organic synthesis (SPOS) approach detailed herein offers significant advantages over traditional solution-phase chemistry. By anchoring the synthetic route to an insoluble polymer support, practitioners can drive reactions to completion using excess reagents and dramatically simplify purification to mere filtration and washing steps.[5][6] This methodology is highly amenable to parallel synthesis and automation, facilitating the rapid generation of compound libraries for lead optimization.[6]

This document provides not just a series of steps, but the underlying chemical logic, enabling researchers to adapt and troubleshoot the synthesis for their specific molecular targets.

Pillar 1: The Strategic Approach to On-Resin Synthesis

The construction of the azaspiro[3.5]nonane core on a solid support is a multi-stage process. The strategy is built around assembling the spirocycle from a piperidine-based precursor that is first immobilized on the resin. The key transformation is an intramolecular Dieckmann condensation to form the spirocyclic ketone, which is then diversified before cleavage.

Core Components of the Synthesis:
  • Solid Support (Resin): A 2-chlorotrityl chloride (2-CTC) resin is selected. Its high acid lability allows for the cleavage of the final product under very mild conditions (e.g., dilute trifluoroacetic acid), which preserves other acid-sensitive functional groups that may be installed during diversification.[7]

  • Linker Strategy: The 2-CTC resin acts as its own linker, attaching to the carboxylic acid of the initial building block. This is a "traceless" linking strategy in the sense that after cleavage, no part of the linker remains on the product molecule.[5]

  • Protecting Groups: An Fmoc (Fluorenylmethyloxycarbonyl) group is used to protect the piperidine nitrogen. It is base-labile (cleaved with piperidine) and thus orthogonal to the acid-labile resin linker and any Boc (tert-Butoxycarbonyl) groups used for diversification.[8]

Experimental Workflow Diagram

The overall synthetic sequence is illustrated below, outlining the progression from the initial loading of the resin to the final, purified azaspiro[3.5]nonane derivative.

G Resin 2-Chlorotrityl Chloride Resin Loading Protocol 1: Resin Loading Resin->Loading Immobilized Fmoc-Protected Amino-Piperidine on Resin Loading->Immobilized Deprotection1 Protocol 2: Fmoc-Deprotection & Acylation Immobilized->Deprotection1 Acylated Acylated Piperidine on Resin Deprotection1->Acylated Spirocyclization Protocol 3: Dieckmann Condensation & Decarboxylation Acylated->Spirocyclization Core Spirocyclic Core on Resin (Boc-Protected) Spirocyclization->Core Deprotection2 Protocol 4: Boc-Deprotection & Diversification Core->Deprotection2 Diversified Diversified Product on Resin Deprotection2->Diversified Cleavage Protocol 5: Cleavage & Purification Diversified->Cleavage Product Final Azaspiro[3.5]nonane Product Cleavage->Product

Caption: Overall workflow for the solid-phase synthesis of azaspiro[3.5]nonane cores.

Pillar 2: Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
2-Chlorotrityl chloride resin, 1% DVB100-200 mesh, ~1.2 mmol/g loadingMajor resin suppliers
Fmoc-4-amino-piperidine-4-carboxylic acidSynthesis GradeVarious
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich, Acros
Dichloromethane (DCM)Anhydrous, ACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ACS GradeFisher Scientific
PiperidineReagent GradeSigma-Aldrich
Methyl 3-(Boc-amino)propanoateSynthesis GradeVarious
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling Reagent GradeMajor chem suppliers
Potassium tert-butoxide (t-BuOK)1.0 M solution in THFSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Dimethyl sulfoxide (DMSO)AnhydrousFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Diethyl etherAnhydrous, ACS GradeFisher Scientific
Methanol (MeOH)ACS GradeFisher Scientific
Protocol 1: Resin Loading - Immobilization of the First Building Block

Objective: To covalently attach the piperidine-based building block to the 2-chlorotrityl chloride resin.

Step-by-Step Procedure:

  • Place 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) into a solid-phase synthesis vessel.

  • Swell the resin in anhydrous DCM (15 mL) for 30 minutes with gentle agitation.

  • Drain the solvent.

  • In a separate flask, dissolve Fmoc-4-amino-piperidine-4-carboxylic acid (1.5 eq, 1.8 mmol) in anhydrous DCM (10 mL).

  • Add DIPEA (4.0 eq, 4.8 mmol) to the solution of the amino acid.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • To cap any remaining reactive trityl chloride sites, add 1 mL of methanol and agitate for an additional 30 minutes.[7]

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally MeOH (3 x 15 mL).

  • Dry the resin under high vacuum to a constant weight.

Expertise & Rationale:

  • Resin Choice: 2-Chlorotrityl chloride resin is used for its sensitivity to acid, allowing the final product to be cleaved under mild conditions that won't harm other functional groups.[9]

  • Activation: DIPEA is a non-nucleophilic base used to activate the carboxylic acid for attachment to the resin and to scavenge the HCl byproduct. Using a sufficient excess ensures the reaction goes to completion.

  • Capping: The addition of methanol quenches any unreacted chlorotrityl sites on the resin, preventing them from participating in side reactions in subsequent steps. This is a critical step for ensuring product purity.

Protocol 2: Fmoc-Deprotection and Acylation

Objective: To remove the Fmoc protecting group from the piperidine nitrogen and acylate it with the next building block.

Step-by-Step Procedure:

  • Swell the loaded resin from Protocol 1 in DMF (15 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) (15 mL) to the resin. Agitate for 20 minutes.[9]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.

  • In a separate flask, dissolve methyl 3-(Boc-amino)propanoate (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) in DMF (10 mL). Stir for 5 minutes to pre-activate.

  • Add the activated acid solution to the deprotected resin. Agitate for 6 hours at room temperature.[10]

  • Drain the reaction mixture and wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under high vacuum.

Expertise & Rationale:

  • Fmoc Removal: Piperidine is the standard base for Fmoc deprotection. The 20% solution is sufficiently strong to ensure complete removal without significant side reactions. Thorough washing is essential as residual piperidine can neutralize the acid in the next coupling step.

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization and promotes rapid amide bond formation, which is crucial for reactions on a solid support where kinetics can be slower.[9]

Protocol 3: Spirocyclization via Dieckmann Condensation

Objective: To perform the key intramolecular condensation to form the azaspiro[3.5]nonan-1-one core, followed by decarboxylation.

Step-by-Step Procedure:

  • Swell the acylated resin from Protocol 2 in anhydrous THF (15 mL).

  • Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (15 mL) to the resin.

  • Agitate the suspension at 60°C for 8 hours.[10]

  • Cool the reaction to room temperature, drain the solvent, and wash with THF (3 x 15 mL).

  • For decarboxylation, suspend the resin in a mixture of DMSO (12 mL) and water (0.75 mL).

  • Heat the suspension at 120°C for 4 hours.[10]

  • Cool to room temperature, drain, and wash the resin sequentially with water (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

  • Dry the resin under high vacuum.

Expertise & Rationale:

  • Dieckmann Condensation: This is a classic base-catalyzed intramolecular condensation of a diester (or in this case, an amino-ester) to form a β-keto ester. Potassium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon, initiating the cyclization. Anhydrous conditions are critical to prevent quenching the base.

  • Decarboxylation: The initial cyclization product is a β-keto ester. Heating in a polar aprotic solvent like DMSO with a small amount of water facilitates the hydrolysis and subsequent decarboxylation to yield the desired ketone core.

On-Resin Spirocyclization Mechanism

Caption: Key transformation: Dieckmann condensation followed by decarboxylation.

Protocol 4: Boc-Deprotection and Diversification

Objective: To deprotect the Boc-protected exocyclic amine and attach various functional groups (e.g., via reductive amination or acylation) to generate a library of compounds.

Step-by-Step Procedure:

  • Swell the spirocyclic core resin from Protocol 3 in DCM (15 mL).

  • Add a solution of 20% TFA in DCM (v/v) (15 mL). Agitate for 30 minutes.

  • Drain and repeat the TFA treatment for another 30 minutes to ensure complete Boc removal.

  • Wash the resin with DCM (3 x 15 mL), 10% DIPEA in DCM (2 x 15 mL) to neutralize the amine salt, followed by DCM (3 x 15 mL) and DMF (3 x 15 mL).

  • Diversification Example (Acylation): a. Swell the deprotected resin in DMF. b. Add a pre-activated solution of the desired carboxylic acid (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) in DMF. c. Agitate for 6-12 hours. d. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Expertise & Rationale:

  • Boc Removal: TFA is the standard reagent for cleaving Boc groups. A 20-50% solution in DCM is typically sufficient. The neutralization step with a non-nucleophilic base like DIPEA is crucial before proceeding to the next reaction.[11]

  • Diversification: This step is where the power of solid-phase synthesis shines. The resin can be split into multiple portions, and each can be reacted with a different building block to rapidly generate a library of analogues.

Protocol 5: Cleavage and Purification

Objective: To cleave the final diversified product from the solid support and purify it.

Step-by-Step Procedure:

  • Treat the dried, diversified resin with a cleavage cocktail of 1-5% TFA in DCM (v/v) (15 mL) for 1 hour at room temperature.[10]

  • Filter the resin and collect the filtrate into a round-bottom flask.

  • Wash the resin with additional cleavage cocktail (2 x 5 mL).

  • Combine the filtrates and concentrate the solution under a stream of nitrogen or using a rotary evaporator.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration.

  • Purify the final product by reverse-phase HPLC.

Expertise & Rationale:

  • Cleavage Cocktail: A low concentration of TFA is used to cleave the product from the highly labile 2-CTC resin. This mild condition helps to avoid the degradation of sensitive functionalities on the final compound.[10]

  • Purification: While SPOS simplifies purification by removing excess reagents and by-products at each step, final purification by HPLC is almost always necessary to remove minor impurities generated during synthesis or cleavage, yielding a high-purity final product.[10]

Pillar 3: Data & Validation

The successful synthesis of a library of azaspiro[3.5]nonane derivatives can be confirmed by LC-MS and NMR analysis of the final products. The table below presents hypothetical characterization data for a small, representative library.

Compound IDR-Group (Diversification)Calculated Mass (M+H)⁺Purity (%)Yield (%)
AZS-001Phenylacetyl301.199768
AZS-0024-Chlorobenzoyl321.129562
AZS-003Cyclohexanecarbonyl293.229871
AZS-004Thiophene-2-carbonyl293.119665
Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.[10]

References

Application Note & Protocols: Strategic Functionalization of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The drive in modern drug discovery to "escape from flatland" has led to a surge of interest in scaffolds with increased three-dimensionality (3D) and a higher fraction of sp³-hybridized carbons (Fsp³).[1][2] Spirocyclic systems, which feature two rings joined by a single common atom, are exemplary in this regard, often conferring improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, compared to their flatter aromatic counterparts.[1][3] The 7-Oxa-2-azaspiro[3.5]nonane scaffold is a promising, conformationally restricted building block that presents key vectors for chemical modification. This guide provides a detailed framework and validated protocols for the functionalization of this scaffold, specifically focusing on modifications of the secondary amine to generate diverse libraries for robust Structure-Activity Relationship (SAR) studies.

Introduction: The Value of the Spirocyclic Scaffold

The rigid, three-dimensional architecture of spirocycles can lock the conformation of a molecule, optimizing the presentation of pharmacophoric elements to a biological target.[1] This can lead to significant gains in potency and selectivity.[3][4] The 7-Oxa-2-azaspiro[3.5]nonane scaffold, incorporating both an azetidine and a tetrahydropyran ring, offers a unique spatial arrangement of heteroatoms. The secondary amine at the 2-position serves as a versatile and highly accessible handle for diversification, allowing medicinal chemists to systematically probe the chemical space around the core structure.

This document outlines two fundamental and powerful strategies for derivatizing the scaffold's nitrogen atom: N-Arylation via Buchwald-Hartwig cross-coupling and Amide Bond Formation using standard coupling reagents. These methods were selected for their reliability, broad substrate scope, and direct applicability to the generation of libraries for SAR exploration.

G cluster_0 Strategy Overview Scaffold 7-Oxa-2-azaspiro[3.5]nonane (Starting Material) N_Func Nitrogen Functionalization Scaffold->N_Func  Protocols 1 & 2 SAR SAR Library Generation & Biological Screening N_Func->SAR Data Data Analysis & Lead Optimization SAR->Data

Caption: High-level workflow for SAR studies using the spirocyclic scaffold.

Core Functionalization Protocols

The following protocols are designed to be robust and scalable, providing a reliable foundation for library synthesis. For SAR studies, consistency is paramount; therefore, careful attention to reaction setup, monitoring, and purification is essential.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale & Expertise: Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl halides/triflates and amines. This reaction is critical for SAR studies as it allows for the introduction of a vast array of (hetero)aromatic systems, probing for π-π stacking, hydrogen bonding, and other key interactions within a target's binding pocket. The choice of a palladium catalyst and a specialized phosphine ligand is crucial for achieving high efficiency and preventing side reactions.

G cluster_1 Protocol 1: Buchwald-Hartwig N-Arylation Scaffold Scaffold (Amine) Product N-Aryl Product Scaffold->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Reaction scheme for the N-arylation of the spirocyclic amine.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane (1.0 equiv)

  • Aryl bromide or chloride (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon source

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-Oxa-2-azaspiro[3.5]nonane, aryl halide, RuPhos ligand, and sodium tert-butoxide.

  • Inerting: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Add Pd₂(dba)₃ to the vial against a positive flow of inert gas. Then, add the anhydrous solvent via syringe.

  • Reaction: Place the sealed vial in a pre-heated heating block or oil bath set to 100-110 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired N-aryl product.

Protocol 2: Amide Bond Formation via HATU Coupling

Rationale & Expertise: Amide coupling is arguably the most utilized reaction in medicinal chemistry, providing a robust and modular way to connect a core amine scaffold with a diverse range of carboxylic acids.[5] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.[6] It operates under mild conditions and minimizes the risk of racemization for chiral acids. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the generated acid without interfering with the coupling reaction.

G cluster_2 Protocol 2: HATU-Mediated Amide Coupling Scaffold Scaffold (Amine) Product Amide Product Scaffold->Product CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Product HATU HATU (Coupling Reagent) HATU->Product DIPEA DIPEA (Base) DIPEA->Product

Caption: Reaction scheme for amide bond formation on the spirocyclic amine.

Materials:

  • 7-Oxa-2-azaspiro[3.5]nonane (1.0 equiv)

  • Carboxylic acid (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation of Acid: In a clean, dry vial, dissolve the carboxylic acid and HATU in the anhydrous solvent. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the reactive O-acylisourea intermediate.

  • Amine Addition: To the activated acid mixture, add the 7-Oxa-2-azaspiro[3.5]nonane, followed by the dropwise addition of DIPEA.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than cross-coupling reactions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine. The bicarbonate wash removes unreacted acid and acidic byproducts from the HATU reagent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Data Presentation for SAR Analysis

The primary output of these synthetic protocols is a library of analogs, each with corresponding biological data. Organizing this data systematically is crucial for deriving meaningful SAR. A well-structured table allows for rapid assessment of how structural modifications impact biological activity.

Table 1: Example SAR Data for Functionalized 7-Oxa-2-azaspiro[3.5]nonane Analogs

Compound IDFunctionalization TypeR-Group / Aryl-GroupYield (%)Target Activity (IC₅₀, nM)
Parent -H->10,000
AN-01 N-ArylationPhenyl785,210
AN-02 N-Arylation4-Fluorophenyl811,150
AN-03 N-Arylation2-Pyridyl65890
AM-01 Amide Coupling-C(O)CH₃ (Acetyl)927,500
AM-02 Amide Coupling-C(O)Ph (Benzoyl)883,400
AM-03 Amide Coupling-C(O)CH₂-Ph854,120

Interpretation: From this hypothetical data, a researcher could quickly deduce preliminary SAR trends. For instance, N-arylation appears more favorable than N-acylation for this target. Furthermore, introducing a fluorine atom (AN-02) or a nitrogen atom in the aromatic ring (AN-03) significantly improves potency over the simple phenyl analog (AN-01), suggesting a potential hydrogen bond acceptor or favorable electronic interaction in the target's active site.

Conclusion

The 7-Oxa-2-azaspiro[3.5]nonane scaffold is a valuable starting point for the development of novel, three-dimensional chemical entities. The N-arylation and amide coupling protocols detailed herein provide drug discovery professionals with robust, reliable, and highly adaptable methods for generating diverse compound libraries. By systematically applying these functionalization strategies and carefully analyzing the resulting biological data, researchers can effectively navigate the chemical space around this scaffold to identify and optimize new lead compounds.

References

Application Notes & Protocols: 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride as a Pipecolic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profile is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical tool in this process. This document provides an in-depth technical guide on the application of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride as a conformationally restricted bioisostere of pipecolic acid. We will explore the underlying scientific rationale, comparative physicochemical properties, and detailed protocols for its incorporation and evaluation, offering researchers a practical framework for leveraging this novel scaffold to overcome common drug development challenges such as metabolic instability and target promiscuity.

Introduction: The Rationale for Spirocyclic Scaffolds in Bioisosterism

Pipecolic acid, a saturated cyclic amino acid, is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals. Its flexible six-membered ring can adopt multiple chair and boat conformations, which can lead to non-specific binding to multiple biological targets and susceptibility to metabolic degradation by cytochrome P450 enzymes.

The concept of "conformational constraint" offers a powerful solution. By replacing the flexible pipecolic acid ring with a rigid spirocyclic scaffold like 7-Oxa-2-azaspiro[3.5]nonane, we introduce a well-defined three-dimensional geometry. This rigidity can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the intended target. The spirocyclic nature, characterized by two rings sharing a single carbon atom, introduces a distinct 3D vector for substituent exit, allowing for exploration of previously inaccessible chemical space.

The introduction of the oxygen atom in the oxetane ring of 7-Oxa-2-azaspiro[3.5]nonane serves a dual purpose: it can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within a protein binding pocket, and it often improves aqueous solubility, a key parameter for favorable pharmacokinetics. This guide details the practical application of this bioisostere.

Comparative Physicochemical & Structural Analysis

The decision to substitute pipecolic acid with 7-Oxa-2-azaspiro[3.5]nonane is grounded in their comparative properties. While they share a secondary amine for peptide linkage, their structural and electronic differences are key to the bioisosteric advantage.

PropertyPipecolic Acid7-Oxa-2-azaspiro[3.5]nonane HClRationale for Advantage
Molecular Weight 129.16 g/mol 165.64 g/mol Modest increase, generally acceptable in lead optimization.
Topological Polar Surface Area (TPSA) 38.3 Ų41.5 ŲThe ether oxygen increases polarity, potentially improving solubility.
Calculated LogP (cLogP) -1.1-0.8Remains in a favorable range for drug-likeness.
3D Conformation Flexible (Chair/Boat)Rigid SpirocycleReduces entropic penalty upon binding, enhancing affinity and selectivity.
Metabolic Stability Susceptible to CYP450 oxidationGenerally higherThe spirocyclic core and lack of adjacent C-H bonds can block common sites of metabolism.
Chemical Functionality Secondary Amine, Carboxylic AcidSecondary Amine (as HCl salt)The amine provides the anchor point for synthesis (e.g., amide coupling).

Core Application: Workflow for Bioisosteric Replacement

The following diagram outlines the typical workflow for evaluating 7-Oxa-2-azaspiro[3.5]nonane as a bioisostere in a drug discovery program.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Decision Gate A Parent Molecule (with Pipecolic Acid) B Synthesis of Analog (with 7-Oxa-2-azaspiro[3.5]nonane) A->B Bioisosteric Replacement Strategy C Purification & QC (HPLC, NMR, MS) B->C D Primary Target Assay (e.g., Binding, Functional) C->D E Comparative Analysis (IC50 / Ki / EC50) D->E G Data Review: Improved Potency? Better PK/PD? E->G F ADME Profiling (Solubility, Permeability, Metabolic Stability) F->E H Proceed to In Vivo Studies G->H Yes I Refine or Terminate G->I No

Caption: Workflow for evaluating the bioisosteric replacement of pipecolic acid.

Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt them based on the specific chemistry of their parent molecule.

Protocol 4.1: Amide Coupling of 7-Oxa-2-azaspiro[3.5]nonane

This protocol describes a standard procedure for coupling the spirocycle to a carboxylic acid, a common step in synthesizing analogs.

Rationale: The choice of HATU as a coupling reagent is based on its high efficiency, low rate of epimerization, and good performance with sterically hindered amines. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and activate the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid of interest (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating both the amine hydrochloride and the carboxylic acid.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid and DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (typically using a silica gel column with a hexane/ethyl acetate or DCM/methanol gradient) to yield the desired amide.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4.2: Comparative In Vitro Metabolic Stability Assay

This protocol provides a framework for comparing the metabolic stability of the parent compound (with pipecolic acid) against the novel analog (with the spirocycle).

Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. By incubating the compounds with microsomes and an NADPH regenerating system (which provides the necessary cofactors), we can simulate primary metabolic pathways. Monitoring the disappearance of the parent compound over time provides a quantitative measure of metabolic stability.

Materials:

  • Parent compound and Spirocycle-containing analog

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin, tolbutamide) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds in DMSO. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point serves as the 100% reference.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of the parent compound and the analog.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural log of the percent remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

  • Validation: A control compound with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin) should be run in parallel to validate the assay performance.

Expected Outcomes & Data Interpretation

The primary hypothesis is that the spirocyclic analog will exhibit enhanced properties compared to the pipecolic acid parent.

Caption: Expected outcomes from the bioisosteric replacement strategy.

  • Improved Metabolic Stability: A significantly longer half-life (t₁/₂) for the spirocyclic analog in the microsomal stability assay would be a primary indicator of success. This suggests the rigid scaffold protects against enzymatic degradation.

  • Enhanced Potency/Selectivity: A lower IC₅₀ or Kᵢ value in the primary target assay indicates that the conformational constraint of the spirocycle presents a more favorable binding pose. Testing against a panel of related off-targets can also reveal improvements in selectivity.

  • Novelty: The use of a less common scaffold like 7-Oxa-2-azaspiro[3.5]nonane can be a powerful strategy for generating novel intellectual property, allowing for patent protection on compositions of matter that might not be achievable with more conventional scaffolds.

Comprehensive Analytical Characterization of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic heterocyclic compound, a structural motif of increasing interest in medicinal chemistry due to its three-dimensional architecture that can improve physicochemical properties and target engagement. As with any pharmaceutical intermediate or active pharmaceutical ingredient (API), rigorous analytical characterization is imperative to confirm its identity, establish purity, and ensure stability. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this compound, explaining the causality behind experimental choices and presenting step-by-step protocols to ensure trustworthy and reproducible results.

Introduction: The Imperative for Rigorous Characterization

Spirocyclic scaffolds are increasingly utilized in drug design to "escape from flatland," a strategy aimed at creating molecules with improved pharmacological profiles.[1] The compound 7-Oxa-2-azaspiro[3.5]nonane, as its hydrochloride salt, presents a unique combination of an azetidine ring fused spirocyclically to a tetrahydropyran ring. This structure (Figure 1) requires a multi-faceted analytical approach to unambiguously confirm its structure and quantify its purity. The quality and stability of pharmaceutical intermediates directly impact the efficacy and safety of the final drug product.[2][3]

This application note details a suite of analytical methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and thermal analysis techniques. The goal is to provide a self-validating system of protocols for researchers engaged in the synthesis, process development, and quality control of this and structurally related compounds.

Chemical Structure of this compound

Figure 1. Chemical structure of this compound.

Integrated Analytical Workflow

A logical and efficient characterization workflow ensures that all critical quality attributes are assessed. The process begins with definitive structural elucidation, followed by purity assessment and investigation of physicochemical properties.

G cluster_0 PART 1: Structural Elucidation cluster_1 PART 2: Purity & Impurity Profiling cluster_2 PART 3: Physicochemical Properties cluster_3 PART 4: Final Characterization Report NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/CAD (Assay & Impurities) NMR->HPLC Confirms Structure for Purity Analysis MS Mass Spectrometry (LC-MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC XRD X-Ray Crystallography (If single crystal available) Report Comprehensive Data Analysis & Certificate of Analysis XRD->Report Definitive 3D Structure HPLC->Report Purity Data GC GC-MS (Residual Solvents) GC->Report Solvent Data DSC DSC (Melting Point, Polymorphism) DSC->Report Thermal Properties TGA TGA (Thermal Stability, Solvates) TGA->Report KF Karl Fischer (Water Content) KF->Report

Caption: Integrated workflow for comprehensive characterization.

Part 1: Structural Elucidation and Identity Confirmation

The primary objective is to confirm that the synthesized molecule is indeed this compound. A combination of spectroscopic techniques provides orthogonal data points for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic compounds in solution.[4] For this molecule, ¹H NMR will confirm the proton framework and connectivity, while ¹³C NMR will identify the unique carbon environments.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is an excellent choice as it will exchange with the amine proton (N-H), causing its signal to disappear, which aids in assignment.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Data Interpretation: The structure has several distinct proton environments. The protons on the azetidine ring will appear as multiplets, likely in the 3.0-4.0 ppm range. The protons on the tetrahydropyran ring adjacent to the oxygen will also be in a similar downfield region, while the other ring protons will be further upfield. Integration of the peaks should correspond to the number of protons in each environment.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Data Interpretation: The molecule has 7 carbon atoms. Due to symmetry, fewer than 7 signals might be observed. The spiro carbon is a key quaternary signal. The carbons adjacent to the heteroatoms (N and O) will be the most downfield shifted.[5]

  • 2D NMR (Optional but Recommended):

    • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and confirm connectivity within the two rings.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon, providing definitive assignment of both ¹H and ¹³C spectra.[6]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound. For a salt, Electrospray Ionization (ESI) is the preferred method, as it facilitates the ionization of polar molecules directly from a liquid phase.[7]

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a mobile phase-compatible solvent, such as a mixture of acetonitrile and water.

  • Instrumentation: Use an LC-MS system equipped with an ESI source operating in positive ion mode. The positive mode is chosen because the secondary amine is basic and readily accepts a proton.

  • LC Method:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acidic modifier aids in ionization and improves chromatographic peak shape for amines.

    • Flow Rate: 0.3-0.5 mL/min.

  • Data Interpretation:

    • The mass spectrometer will detect the protonated free base, [M+H]⁺. The hydrochloride salt itself does not fly.

    • Free Base (C₇H₁₃NO): Molecular Weight = 127.18 g/mol .[8]

    • Expected Ion: The primary ion observed will be at m/z = 128.1.

    • Analysis of fragmentation patterns (MS/MS) can provide further structural confirmation. Aliphatic amines often undergo a characteristic alpha-cleavage.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

  • Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No sample preparation is needed.

  • Data Acquisition: Collect the spectrum typically from 4000 to 400 cm⁻¹.

  • Expected Data Interpretation:

    • N-H stretch: A broad absorption band in the 2700-3300 cm⁻¹ region, characteristic of a secondary amine salt.

    • C-H stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹.

    • C-O-C stretch: A strong, characteristic ether C-O stretching band, typically in the 1050-1150 cm⁻¹ region.

    • C-N stretch: A band in the 1250-1020 cm⁻¹ region.

Part 2: Purity Determination and Impurity Profiling

Purity is a critical attribute for any pharmaceutical intermediate. Chromatographic techniques are the gold standard for separating and quantifying the main component from any process-related impurities or degradation products.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and assay of non-volatile organic compounds.[2]

  • Instrumentation: An HPLC system with a UV, Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD). Since the molecule lacks a strong UV chromophore, CAD or ELSD is more suitable for universal impurity detection.

  • Sample Preparation: Prepare an accurately weighed solution of the sample in the mobile phase diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent base-deactivated column stable across a range of pH).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

    • Impurities should be reported as a percentage. According to ICH guidelines, impurities present above 0.1% may require identification.[12]

Part 3: Physicochemical and Thermal Properties

Understanding the solid-state properties of a compound is crucial for handling, formulation, and stability.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, polymorphism, and thermal stability.[13]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Instrumentation: Calibrate the DSC instrument for temperature and enthalpy.

  • Method: Heat the sample from ambient temperature to a point past its melting/decomposition, typically at a rate of 10 °C/min under a nitrogen purge.[14][15]

  • Data Interpretation: A sharp endotherm represents the melting of the crystalline solid. The onset temperature is typically reported as the melting point. Broad peaks may indicate the presence of impurities.[12]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method: Heat the sample from ambient to an elevated temperature (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen purge.[16]

  • Data Interpretation: The TGA thermogram shows weight loss as a function of temperature. A step-wise loss before the main decomposition event can indicate the presence of residual solvent or water. The onset of significant weight loss indicates the decomposition temperature.

Water Content by Karl Fischer Titration

This is the most accurate method for quantifying the water content in a sample, which is important as hydrochloride salts can be hygroscopic.

  • Instrumentation: A calibrated Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a dry, compatible solvent (e.g., anhydrous methanol).

  • Titration: Titrate the sample solution with a standardized Karl Fischer reagent.

  • Calculation: The instrument software will calculate the percentage of water (w/w) in the sample.

Summary of Expected Analytical Data

The table below summarizes the expected outcomes from the described analytical techniques.

Technique Parameter Measured Expected Result for 7-Oxa-2-azaspiro[3.5]nonane HCl
¹H NMR Proton environment, connectivityA spectrum consistent with the proposed structure, with correct chemical shifts, multiplicities, and integrations.
¹³C NMR Unique carbon environmentsA spectrum showing the expected number of carbon signals in appropriate chemical shift regions.
LC-MS (ESI+) Molecular MassA prominent peak at m/z 128.1, corresponding to the protonated free base [C₇H₁₃NO + H]⁺.
FTIR Functional GroupsCharacteristic absorptions for N-H (amine salt), C-O-C (ether), and aliphatic C-H bonds.
HPLC Purity and Impurity ProfileA single major peak with purity >98% (typical for research grade).
DSC Melting PointA sharp endothermic peak corresponding to the melting transition.
TGA Thermal Stability & VolatilesStable up to a high temperature, with minimal initial weight loss if anhydrous and solvent-free.
Karl Fischer Water ContentLow water content (<0.5%) for an anhydrous sample.

Conclusion

The comprehensive characterization of this compound requires the application of a suite of orthogonal analytical techniques. By following the detailed protocols outlined in this guide, researchers can reliably confirm the identity, purity, and key physicochemical properties of this important building block. This rigorous approach ensures data integrity and provides a solid foundation for its use in further research and drug development endeavors. The combination of spectroscopic, chromatographic, and thermal methods creates a self-validating system, underpinning the trustworthiness of the final characterization report. For absolute structural confirmation, especially stereochemistry, single-crystal X-ray diffraction is the ultimate method, though it is contingent on obtaining suitable crystals.[17][18]

References

Application Notes and Protocols for 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Guide to Proper Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic heterocyclic compound of increasing interest in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure offers potential advantages in designing novel therapeutic agents by potentially improving properties like metabolic stability and solubility.[1][2] As with any novel chemical entity, establishing robust and reliable protocols for its storage and handling is paramount to ensure the integrity of research data, the longevity of the compound, and, most importantly, the safety of laboratory personnel.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper storage and handling procedures for this compound. The recommendations herein are synthesized from established best practices for handling similar chemical classes, including amine hydrochlorides and powdered irritants, and are grounded in the known chemical properties and potential hazards of the compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling strategies.

PropertyValueSource
Molecular Formula C₇H₁₄ClNOPubChem
Molecular Weight 163.64 g/mol PubChem
CAS Number 1417633-09-0PubChem
Appearance Solid (likely a crystalline powder)Inferred from supplier data
Hygroscopicity Expected to be hygroscopicInferred from amine hydrochloride nature[3][4]

GHS Hazard Classification

This compound is classified with the following GHS hazard statements, indicating it should be handled with care to avoid exposure:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate personal protective equipment (PPE) and handling techniques to minimize direct contact, inhalation, and ingestion.

Storage Protocols

The primary objectives for the storage of this compound are to maintain its chemical integrity and prevent accidental exposure. The following protocols are recommended:

Temperature and Environmental Control
  • Recommended Storage Temperature: Store at 2-8°C (refrigerated) . While specific stability data for this compound is not widely available, refrigeration is a common practice for preserving the long-term stability of complex organic molecules by slowing potential degradation pathways.

  • Inert Atmosphere: For long-term storage, it is highly recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen). This is particularly crucial due to its hygroscopic nature as an amine hydrochloride.[3]

  • Desiccation: The compound should be stored in a desiccator containing a suitable desiccant, such as silica gel or Drierite™. This will protect it from atmospheric moisture, which can lead to clumping, degradation, and inaccuracies in weighing.[5][6]

  • Protection from Light: Store in an amber glass vial or a light-blocking container to prevent potential photodegradation. While specific photosensitivity data is unavailable, this is a general best practice for complex organic compounds.

Container and Labeling
  • Primary Container: Use a well-sealed, airtight container, such as a glass vial with a PTFE-lined cap.

  • Secondary Containment: Store the primary container within a labeled, compatible secondary container to contain any potential spills.

  • Labeling: All containers must be clearly and durably labeled with the full chemical name, CAS number, date received, and any relevant hazard pictograms.

Handling Procedures

Given its irritant properties, all handling of this compound should be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation.

Workflow for Weighing and Dispensing

The following workflow is designed to minimize exposure and maintain the integrity of the compound during weighing and preparation of solutions.

Weighing_Workflow cluster_Preparation Preparation cluster_Weighing Weighing cluster_Cleanup Cleanup A Don appropriate PPE B Prepare a clean, designated workspace A->B C Tare a clean, dry weighing vessel on the analytical balance B->C D Transfer the compound to the weighing vessel inside a chemical fume hood C->D E Seal the weighing vessel before removing from the fume hood D->E F Record the final weight E->F G Clean all equipment and the workspace with a suitable solvent F->G H Dispose of all contaminated materials as chemical waste G->H I Remove PPE and wash hands thoroughly H->I

Caption: Workflow for the safe weighing and handling of this compound.

Preparation of Solutions
  • All solutions should be prepared inside a certified chemical fume hood.

  • When dissolving the compound, add the solvent to the solid to minimize the generation of dust.

  • Use compatible solvents. While solubility data may need to be determined empirically, polar protic solvents are likely to be suitable for this hydrochloride salt.

Stability and Degradation Considerations

  • Hydrolysis: As an amine hydrochloride, the compound exists in a salt form. In aqueous solutions, it will be in equilibrium with its free base. The ether linkage within the spirocyclic system could be susceptible to acid-catalyzed hydrolysis under harsh conditions, although tetrahydropyran rings are generally stable under neutral and basic conditions.[7]

  • Oxidation: The ether functionality may be susceptible to oxidation, potentially leading to ring-opening or other degradation products.[8][9][10] It is therefore prudent to avoid strong oxidizing agents and store the compound under an inert atmosphere.

Disposal Protocols

Proper disposal of this compound and its associated waste is crucial to ensure environmental protection and regulatory compliance.

  • Waste Classification: Based on its GHS hazard statements, waste containing this compound should be considered chemical waste.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for liquid chemical waste. Do not dispose of solutions down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in a designated solid chemical waste container.

  • Disposal Method: All chemical waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11][12][13][14][15]

The following decision tree illustrates the general process for the disposal of waste generated from working with this compound.

Disposal_Decision_Tree Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in a labeled solid chemical waste container IsSolid->SolidWaste Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No EHSDisposal Dispose of all waste through EHS or a licensed contractor SolidWaste->EHSDisposal LiquidWaste Collect in a labeled liquid chemical waste container IsLiquid->LiquidWaste Yes ContaminatedMaterial Is it contaminated disposable material? IsLiquid->ContaminatedMaterial No LiquidWaste->EHSDisposal ContaminatedWaste Collect in a labeled solid chemical waste container ContaminatedMaterial->ContaminatedWaste Yes ContaminatedMaterial->EHSDisposal No ContaminatedWaste->EHSDisposal

Caption: Decision tree for the proper segregation and disposal of waste.

References

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxa-6-azaspiro[3.3]heptane motif is a strained spirocyclic system of significant and growing interest in modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisosteric replacement for common heterocycles like morpholine and piperazine.[1][2] The incorporation of this scaffold can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while providing novel exit vectors for molecular elaboration.[1][3] However, the synthetic challenges associated with constructing this strained ring system have historically limited its broad application. This guide provides detailed, scalable, and field-proven protocols for the synthesis of key 2-oxa-6-azaspiro[3.3]heptane intermediates, moving beyond foundational methods to focus on recent, cost-effective, and scalable advancements. We present two robust synthetic routes, complete with step-by-step protocols, mechanistic rationale, and data-driven insights to empower research and development teams to confidently incorporate this valuable scaffold into their discovery programs.

Introduction: The Strategic Value of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

The imperative in medicinal chemistry to generate novel chemical matter with optimized drug-like properties has fueled the exploration of three-dimensional (3D) scaffolds. Saturated spirocycles, particularly those containing heteroatoms, have emerged as powerful tools for escaping the "flatland" of traditional aromatic ring systems. The 2-oxa-6-azaspiro[3.3]heptane framework is a prime example of such a scaffold.

Its utility stems from several key attributes:

  • Bioisosterism and Property Modulation: It serves as a structural surrogate for morpholine, a moiety found in numerous marketed drugs but often susceptible to oxidative metabolism.[1][2] Replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane can preserve or enhance biological activity while improving metabolic stability and aqueous solubility.[1][2]

  • Improved Physicochemical Profile: The introduction of the spirocyclic oxetane can significantly lower lipophilicity (logD), a counterintuitive effect given the addition of a carbon atom, which is often rationalized by an increase in the basicity of the adjacent nitrogen atom.[2]

  • Structural Rigidity and Novel Exit Vectors: The rigid spirocyclic core provides well-defined exit vectors for substituents, allowing for precise spatial orientation when targeting protein binding pockets.[3]

Despite these advantages, scalable access to the core structure and its derivatives remains a critical bottleneck. Early synthetic routes often suffered from low yields on scale-up, the use of expensive reagents, or challenging purification steps.[4][5] The protocols detailed herein address these challenges directly, offering reliable and efficient pathways to key intermediates.

Recommended Scalable Synthetic Protocols

We present two distinct, scalable, and validated protocols for synthesizing valuable 2-oxa-6-azaspiro[3.3]heptane intermediates. Protocol A describes a modern, protecting-group-free approach to a substituted intermediate, while Protocol B outlines an optimized synthesis of the parent scaffold with improved handling and purification via stable salt formation.

Protocol A: Protecting-Group-Free Synthesis of 6-Aryl-2-oxa-6-azaspiro[3.3]heptane

This route represents a significant advance in efficiency and cost-effectiveness by avoiding traditional protecting group strategies. The key transformation is a direct double N-alkylation of a weakly nucleophilic aniline with a pre-formed bis-electrophile, 3,3-bis(bromomethyl)oxetane (BBMO). This specific example details the synthesis of a key intermediate for the tuberculosis drug candidate TBI-223.[4]

cluster_0 Step 1: Synthesis of BBMO Electrophile cluster_1 Step 2: Spirocyclization TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH (aq) Schotten-Baumann 72% Yield Product 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane BBMO->Product Key Electrophile Aniline 2-Fluoro-4-nitroaniline Aniline->Product Base (e.g., K2CO3) Solvent (e.g., DMAc) Heat 87% Yield

Caption: Workflow for the protecting-group-free synthesis.

The synthesis begins with the construction of the key oxetane electrophile from the commercially available flame retardant, tribromoneopentyl alcohol (TBNPA).

  • Rationale: This intramolecular Williamson ether synthesis is a robust and well-established method for forming the oxetane ring. Using aqueous sodium hydroxide under Schotten-Baumann conditions is a cost-effective and scalable approach.

ReagentMolar Eq.MW ( g/mol )Amount
Tribromoneopentyl alcohol (4)1.0324.88100.0 g
Sodium Hydroxide (50% aq.)2.540.0061.6 mL
Toluene--500 mL

Procedure:

  • A mechanically stirred solution of tribromoneopentyl alcohol (100.0 g) in toluene (500 mL) is heated to 80 °C.

  • A 50 wt % solution of sodium hydroxide in water is added dropwise over 1 hour, maintaining the temperature between 80-90 °C.

  • The reaction is stirred vigorously for an additional 4 hours at 85 °C until GC-MS analysis indicates complete consumption of the starting material.

  • The mixture is cooled to room temperature, and the aqueous layer is separated.

  • The organic layer is washed with water (2 x 200 mL) and brine (1 x 200 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 3,3-bis(bromomethyl)oxetane (3) as a colorless oil. Typical Yield: 72% .[4]

This step involves the direct reaction of the weakly nucleophilic 2-fluoro-4-nitroaniline with BBMO to form the spirocyclic product.

  • Rationale & Optimization: The primary challenge is the low nucleophilicity of the aniline, which is deactivated by two electron-withdrawing groups. Initial attempts using expensive bases like cesium carbonate (Cs₂CO₃) were successful but not scalable.[4] Extensive optimization showed that more practical bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylacetamide (DMAc) at elevated temperatures could drive the reaction to completion in high yield. This avoids the need for N-protection and subsequent deprotection, significantly shortening the synthesis and reducing cost.[4]

ReagentMolar Eq.MW ( g/mol )Amount
2-Fluoro-4-nitroaniline (2)1.0156.11100.0 g
3,3-bis(bromomethyl)oxetane (3)1.1243.91167.0 g
Potassium Carbonate (K₂CO₃)3.0138.21265.5 g
Dimethylacetamide (DMAc)--1.0 L

Procedure:

  • To a stirred suspension of 2-fluoro-4-nitroaniline (100.0 g) and potassium carbonate (265.5 g) in DMAc (1.0 L), add 3,3-bis(bromomethyl)oxetane (167.0 g).

  • Heat the reaction mixture to 110 °C and maintain for 16-24 hours, monitoring by HPLC for the disappearance of the aniline starting material.

  • Cool the reaction to room temperature and pour it into ice-water (5.0 L) with stirring.

  • The product precipitates as a solid. Collect the solid by filtration and wash thoroughly with water.

  • Recrystallize the crude solid from isopropanol to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1) as a crystalline solid. Typical Yield: 87% .[4]

Protocol B: Scalable Synthesis of Parent 2-Oxa-6-azaspiro[3.3]heptane via Stable Sulfonate Salts

This protocol focuses on producing the unsubstituted parent spirocycle, a versatile building block for further derivatization. It improves upon earlier methods by replacing the challenging tosyl-deprotection step (which uses magnesium and suffers from difficult filtration on a large scale) with a clean, catalytic hydrogenolysis of an N-benzyl intermediate.[5] Furthermore, it introduces the use of sulfonate salts, which offer superior stability and solubility compared to the commonly reported oxalate salt.[5][6]

cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Debenzylation cluster_2 Step 3: Stable Salt Formation DCMO 3,3-bis(chloromethyl)oxetane NBenzyl N-benzyl-2-oxa-6- azaspiro[3.3]heptane DCMO->NBenzyl Benzylamine Benzylamine Benzylamine->NBenzyl Freebase Free Base in Solution NBenzyl->Freebase H2 (5 bar) Pd/C, Acetic Acid Methanol Product 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt Freebase->Product SulfonicAcid Sulfonic Acid (e.g., MSA, CSA) SulfonicAcid->Product

Caption: Workflow for the N-benzyl intermediate route.

  • Rationale: Benzylamine is an inexpensive and effective nucleophile for the initial cyclization. The resulting N-benzyl group is robust but can be cleanly removed under standard hydrogenolysis conditions, which is a highly scalable and clean process that avoids the introduction of metallic salts that complicate purification.

Procedure:

  • Combine 3,3-bis(chloromethyl)oxetane (1.0 eq), benzylamine (2.5 eq), and potassium carbonate (3.0 eq) in acetonitrile.

  • Heat the mixture to reflux (approx. 80 °C) for 12-18 hours.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or distillation to yield the N-benzyl intermediate (6). Typical Yield: ~70-80% .

  • Rationale: This deprotection is highly efficient and clean. The addition of a catalytic amount of acetic acid has been shown to improve reaction rates. The only byproduct is toluene, and the palladium catalyst is easily removed by filtration, leaving a clean solution of the desired free base.[5]

Procedure:

  • In a suitable hydrogenation reactor, dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane (6) (1.0 eq) in methanol.

  • Add palladium on carbon (10% Pd, ~5 mol %) and a catalytic amount of acetic acid (~0.1 eq).

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Stir the reaction at room temperature for 16 hours or until TLC/LCMS indicates full conversion.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. The resulting filtrate contains the free base of 2-oxa-6-azaspiro[3.3]heptane (4).[5]

  • Rationale: The free base of 2-oxa-6-azaspiro[3.3]heptane can be unstable upon storage. While the oxalate salt is commonly used for isolation, it suffers from poor solubility.[5] Sulfonic acid salts, such as the methanesulfonate (mesylate) or camphorsulfonate, are often more crystalline, thermally stable, non-hygroscopic, and exhibit better solubility in a range of solvents, facilitating their use in subsequent reactions.[5][6]

PropertyOxalate Salt (4a)Methanesulfonate Salt (4f)
Yield 47% (on 100g scale)88%
Solubility (MeOH) PoorGood
Handling Sluggish filtrationSimple precipitation
Stability ModerateHigh

Procedure:

  • To the methanolic solution of the free base (4) from the previous step, add methanesulfonic acid (1.05 eq) dropwise at room temperature.

  • Stir the solution for 1 hour. The product salt will typically precipitate from the solution.

  • If precipitation is slow, the solution can be partially concentrated or cooled to induce crystallization.

  • Collect the crystalline solid by filtration, wash with cold methanol or diethyl ether, and dry under vacuum. Typical Yield: >85% for the salt formation step .[5]

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a valuable asset in modern medicinal chemistry. The primary barrier to its widespread adoption—scalable and cost-effective synthesis—has been significantly lowered by recent process improvements. The protecting-group-free route (Protocol A) offers an atom-economical and efficient pathway to highly functionalized intermediates. For access to the versatile parent scaffold, the N-benzyl intermediate route (Protocol B) provides a robust, scalable method that culminates in the isolation of a stable, highly soluble sulfonate salt, streamlining subsequent synthetic operations. By adopting these advanced protocols, researchers and drug development professionals can confidently and efficiently leverage the unique advantages of this powerful spirocyclic building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable spirocyclic scaffold. The inherent structural features of this molecule, namely the strained azetidine ring fused to a tetrahydropyran ring, can present unique synthetic hurdles. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

I. Overview of the Synthetic Strategy

A common synthetic approach to 7-Oxa-2-azaspiro[3.5]nonane involves the construction of a suitable precursor, often a lactam or a cyano-intermediate, followed by a reduction step to form the saturated heterocyclic system. The final step is the formation of the hydrochloride salt for improved stability and handling. A plausible retrosynthetic analysis suggests that the spirocycle can be constructed from precursors that already contain the tetrahydropyran moiety.

A key transformation in many reported syntheses of similar scaffolds is the reduction of a carbonyl or nitrile group to form the amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this purpose.[1][2] However, its high reactivity necessitates careful handling and can lead to specific side reactions if not properly controlled.

II. Troubleshooting Guide: Common Experimental Challenges

This section addresses specific problems that may arise during the synthesis, their potential causes, and recommended solutions.

Challenge 1: Low Yield or Incomplete Reaction in the Reduction Step

Observed Problem: After performing the reduction of the precursor (e.g., a lactam or nitrile) with LiAlH₄, TLC or NMR analysis of the crude product shows a significant amount of unreacted starting material or a low yield of the desired amine.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting & Optimization
Insufficient LiAlH₄ Amides and nitriles are less reactive than aldehydes or ketones and require a stoichiometric excess of the reducing agent for complete conversion.[1][3]Increase the molar equivalents of LiAlH₄. A common starting point is 2-4 equivalents relative to the substrate.
Inactive LiAlH₄ LiAlH₄ is highly sensitive to moisture and can be deactivated by exposure to atmospheric humidity, forming inactive aluminum hydroxides.Use a fresh, unopened bottle of LiAlH₄ or a freshly opened container stored under an inert atmosphere. Ensure all glassware is rigorously dried and the reaction is performed under anhydrous conditions (e.g., dry solvents, inert atmosphere).
Low Reaction Temperature While initial addition of LiAlH₄ is often done at low temperatures to control the exotherm, the reaction may require elevated temperatures to proceed to completion.After the initial addition at 0 °C or below, allow the reaction to warm to room temperature or gently reflux to drive the reaction to completion. Monitor the reaction progress by TLC.
Poor Solubility of Starting Material If the precursor is not fully dissolved in the reaction solvent (commonly THF or diethyl ether), the reaction will be heterogeneous and slow.Use a co-solvent to improve solubility, ensuring it is anhydrous and unreactive towards LiAlH₄. Alternatively, add the starting material as a solution in the reaction solvent.
Challenge 2: Formation of Unidentified Byproducts

Observed Problem: The crude reaction mixture shows multiple spots on TLC or unexpected peaks in the NMR spectrum, indicating the formation of side products.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting & Optimization
Over-reduction or Ring Opening The high reactivity of LiAlH₄ can sometimes lead to the cleavage of strained rings or the reduction of other functional groups if present. The ether linkage in the oxa-spirocycle could be susceptible under harsh conditions.Maintain a controlled temperature during the addition of LiAlH₄ (e.g., -10 °C to 0 °C).[4] Avoid prolonged reaction times at high temperatures. Consider using a milder reducing agent if over-reduction is a persistent issue.
Hydrolysis of Intermediates The iminium ion intermediate formed during the reduction of amides is susceptible to hydrolysis if water is introduced prematurely.Ensure a strictly anhydrous reaction setup. The aqueous work-up should only be performed after the reaction is complete.
Side Reactions from Starting Materials The precursor itself might undergo side reactions under the strongly basic conditions of the LiAlH₄ reaction.Ensure the purity of the starting material. If the precursor has other reactive functional groups, they may need to be protected prior to the reduction step.
Challenge 3: Difficulties in Product Isolation and Purification

Observed Problem: The desired 7-Oxa-2-azaspiro[3.5]nonane is difficult to isolate from the crude reaction mixture, or purification by column chromatography results in low recovery.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting & Optimization
Product is Water Soluble Small, polar amines can have significant water solubility, leading to losses during aqueous work-up.During the work-up, saturate the aqueous layer with NaCl to decrease the solubility of the amine. Perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate).
Amine Adsorption on Silica Gel The basic nitrogen atom of the amine can strongly adsorb to the acidic silica gel, leading to streaking on TLC and poor recovery from column chromatography.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonia in methanol.[5] Alternatively, use a different stationary phase like alumina.
Formation of Aluminum Salts The work-up of LiAlH₄ reactions generates aluminum salts that can form emulsions or trap the product.A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective in precipitating granular aluminum salts that are easily filtered.
Challenge 4: Issues with Hydrochloride Salt Formation

Observed Problem: Difficulty in precipitating the hydrochloride salt, or the resulting salt is oily or hygroscopic.

Potential Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting & Optimization
Residual Water The presence of water can prevent the crystallization of the hydrochloride salt, leading to the formation of an oil.Ensure the free amine is thoroughly dried before attempting salt formation. This can be achieved by drying the organic solution over a drying agent like Na₂SO₄ or MgSO₄ and completely removing the solvent.
Incorrect Stoichiometry of HCl An excess or deficit of HCl can affect the crystallization process.Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) dropwise to a solution of the purified free amine in a suitable solvent until precipitation is complete. Monitor the pH.
Impure Free Amine Impurities can inhibit crystallization.Ensure the free amine is of high purity before attempting salt formation. Purification of the free base by distillation or chromatography may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 7-Oxa-2-azaspiro[3.5]nonane?

A1: A common strategy involves a multi-step synthesis. One plausible route begins with the reaction of bis(2-chloroethyl) ether with a suitable C3 synthon to form a tetrahydropyran ring with a side chain that can be cyclized to the azetidine ring. This is often followed by the reduction of a lactam or nitrile precursor to the desired amine.

Q2: Why is LiAlH₄ often used for the reduction step, and what are the main safety precautions?

A2: LiAlH₄ is a potent reducing agent capable of reducing amides and nitriles to amines, a transformation that is not readily achieved with milder reagents like sodium borohydride.[2][3] Safety is paramount when working with LiAlH₄. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions must be conducted in anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). The work-up must be performed carefully by slowly adding the quenching reagents at a low temperature.

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. The starting material (lactam or nitrile) will have a different Rf value than the product amine. Staining the TLC plate with a suitable reagent, such as potassium permanganate or ninhydrin for primary/secondary amines, can help visualize the spots.

Q4: My final hydrochloride salt is very hygroscopic. How can I handle and store it?

A4: Hygroscopicity can be a challenge. It is crucial to handle the salt in a dry environment, such as a glove box or under a stream of dry inert gas. Store the product in a tightly sealed container with a desiccant. If the product is intended for use in solution, it can be prepared and stored as a stock solution in an anhydrous solvent.

Q5: Are there any alternative reducing agents to LiAlH₄?

A5: Yes, for some substrates, other reducing agents can be considered. Borane (BH₃) and its complexes (e.g., BH₃·THF) are also effective for the reduction of amides. The choice of reducing agent will depend on the specific substrate and the presence of other functional groups.

IV. Visualizing the Workflow

General Synthetic Workflow

Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Core Reduction cluster_2 Salt Formation & Purification Start Starting Materials Precursor Lactam or Nitrile Precursor Start->Precursor Cyclization FreeBase 7-Oxa-2-azaspiro[3.5]nonane (Free Base) Precursor->FreeBase Reduction (e.g., LiAlH4) PurifiedFreeBase Purified Free Base FreeBase->PurifiedFreeBase Purification (Chromatography/Distillation) HCl_Salt 7-Oxa-2-azaspiro[3.5]nonane HCl PurifiedFreeBase->HCl_Salt Addition of HCl

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for LiAlH₄ Reduction

Troubleshooting LiAlH4 Reduction cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield / Incomplete Reaction Cause1 Inactive/Insufficient LiAlH4 Start->Cause1 Cause2 Low Reaction Temperature Start->Cause2 Cause3 Poor Solubility Start->Cause3 Cause4 Premature Hydrolysis Start->Cause4 Solution1 Use fresh/excess LiAlH4 Ensure anhydrous conditions Cause1->Solution1 Solution2 Warm to RT or reflux Monitor by TLC Cause2->Solution2 Solution3 Use co-solvent Add starting material as a solution Cause3->Solution3 Solution4 Strictly anhydrous setup Careful work-up Cause4->Solution4

Caption: A troubleshooting decision tree for low-yielding LiAlH₄ reduction steps.

V. References

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents. (URL: --INVALID-LINK--)

  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one - Benchchem. (URL: --INVALID-LINK--)

  • Amine and HCl - salt formation reaction - YouTube. (URL: --INVALID-LINK--)

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: --INVALID-LINK--)

  • How can I neutralize aminehydrochlorides? - ResearchGate. (URL: --INVALID-LINK--)

  • Hydrochloride salt of amine : r/OrganicChemistry - Reddit. (URL: --INVALID-LINK--)

  • Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. | Request PDF - ResearchGate. (URL: --INVALID-LINK--)

  • The Reduction of Acid Amides with Lithium Aluminum Hydride | The Journal of Organic Chemistry - ACS Publications. (URL: --INVALID-LINK--)

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (URL: --INVALID-LINK--)

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (URL: --INVALID-LINK--)

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (URL: --INVALID-LINK--)

  • Reduction of Amides to Amines - Master Organic Chemistry. (URL: --INVALID-LINK--)

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: --INVALID-LINK--)

  • Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary. (URL: --INVALID-LINK--)

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (URL: --INVALID-LINK--)

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. (URL: --INVALID-LINK--)

  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core - Benchchem. (URL: --INVALID-LINK--)

  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G. (URL: --INVALID-LINK--)

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (URL: --INVALID-LINK--)

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI. (URL: --INVALID-LINK--)

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  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (URL: --INVALID-LINK--)

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: --INVALID-LINK--)

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (URL: --INVALID-LINK--)

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (URL: --INVALID-LINK--)

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism - YouTube. (URL: --INVALID-LINK--)

  • Navigating the Challenges of the 7-azaspiro[3.5]nonane Scaffold: A Technical Support Guide - Benchchem. (URL: --INVALID-LINK--)

  • 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem. (URL: --INVALID-LINK--)

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: --INVALID-LINK--)

  • Spirocyclic Azetidines for Medicinal Chemistry - Enamine. (URL: --INVALID-LINK--)

  • This compound - Guidechem. (URL: --INVALID-LINK--)

  • This compound (C7H13NO) - PubChemLite. (URL: --INVALID-LINK--)

  • 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem. (URL: --INVALID-LINK--)

  • 194157-10-3 | 7-Oxa-2-azaspiro[3.5]nonane - ChemScene. (URL: --INVALID-LINK--)

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: --INVALID-LINK--)

References

Technical Support Center: Purification Strategies for 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Oxa-2-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during the synthesis of these valuable spirocyclic scaffolds. The unique structural features of these compounds, namely the presence of a basic nitrogen atom and a polar ether linkage within a rigid spirocyclic system, often necessitate tailored purification strategies.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section explains the underlying chemical principles behind the recommended protocols, ensuring you can adapt and optimize these methods for your specific derivative.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities I can expect in the synthesis of 7-Oxa-2-azaspiro[3.5]nonane derivatives?

    • My compound is streaking badly on silica gel TLC. What can I do?

    • I'm having trouble removing the N-Boc protecting group cleanly. What purification strategy is recommended?

    • Can I use crystallization to purify my 7-Oxa-2-azaspiro[3.5]nonane derivative?

  • Troubleshooting Guides

    • Guide 1: Optimizing Flash Column Chromatography for Basic Spiroamines.

    • Guide 2: Purification by Acid-Base Extraction.

    • Guide 3: Crystallization of Hydrochloride Salts.

  • Experimental Protocols

    • Protocol 1: General Flash Column Chromatography with a Basic Modifier.

    • Protocol 2: Step-by-Step Acid-Base Extraction.

    • Protocol 3: Formation and Crystallization of a Hydrochloride Salt.

  • References

Frequently Asked Questions (FAQs)

What are the most common impurities I can expect in the synthesis of 7-Oxa-2-azaspiro[3.5]nonane derivatives?

The nature of impurities is highly dependent on the synthetic route. However, some common side-products and unreacted starting materials include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors to the spirocyclic core.

  • Ring-Opened Byproducts: Under harsh acidic or basic conditions, the oxetane or azetidine ring can potentially open.

  • Over-alkylation or Acylation Products: If the azetidine nitrogen is unprotected, multiple additions can occur.

  • Residual Catalysts and Reagents: For instance, residual palladium from a coupling reaction or leftover reducing agents.[1]

  • Transitional reduction olefin impurities: These can arise during cyclization reactions using reagents like lithium aluminum hydride.[2]

A preliminary analysis by LC-MS is highly recommended to identify the molecular weights of the major impurities, which will inform the selection of an appropriate purification strategy.

My compound is streaking badly on silica gel TLC. What can I do?

Severe streaking or tailing of basic compounds like 7-Oxa-2-azaspiro[3.5]nonane derivatives on standard silica gel is a common issue. This is due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface.

To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base into your mobile phase will neutralize the acidic sites on the silica gel. A common practice is to add 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide).[3]

  • Use a Deactivated Stationary Phase: Consider using alumina (neutral or basic) or an amine-functionalized silica gel for your chromatography. These stationary phases have fewer acidic sites and can significantly improve peak shape.[3]

  • Switch to Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or ammonium bicarbonate) can be an effective alternative.

I'm having trouble removing the N-Boc protecting group cleanly. What purification strategy is recommended?

Deprotection of the N-Boc group typically involves treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. The resulting ammonium salt is often highly polar and insoluble in many organic solvents.

A common and effective purification strategy is acid-base extraction . After the deprotection reaction, the acidic mixture can be neutralized with a base (e.g., NaOH or NaHCO3) to generate the free amine. This free amine can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Subsequent washing of the organic layer with brine and drying will yield the purified free amine. If the free amine is sufficiently volatile, vacuum distillation can also be an option.[4][5]

Can I use crystallization to purify my 7-Oxa-2-azaspiro[3.5]nonane derivative?

Yes, crystallization can be a highly effective purification method, especially for obtaining high-purity material. However, the free amine form of these derivatives may be oils or low-melting solids. A more reliable approach is often to form a salt, such as a hydrochloride or oxalate salt, which typically has a higher melting point and better crystallinity.[6]

To induce crystallization:

  • Solvent Selection: The key is to find a solvent system where your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for crystallizing organic salts include isopropanol, ethanol, or mixtures like ethyl acetate/hexanes.

  • Slow Cooling: Allowing the saturated solution to cool slowly is crucial for the formation of well-ordered crystals.

  • Vapor Diffusion: For small quantities, dissolving the compound in a good solvent and placing it in a sealed chamber with a poor solvent (the "anti-solvent") can lead to slow crystallization as the anti-solvent vapor diffuses into the solution.[7]

It's important to note that a minimum purity of 80-90% is generally recommended before attempting crystallization for single-crystal X-ray diffraction.[7]

Troubleshooting Guides

Guide 1: Optimizing Flash Column Chromatography for Basic Spiroamines

This guide provides a decision-making workflow for purifying 7-Oxa-2-azaspiro[3.5]nonane derivatives using flash column chromatography.

Chromatography_Troubleshooting start Crude Product tlc_check Run TLC with DCM/MeOH (9:1) start->tlc_check streaking Streaking Observed? tlc_check->streaking add_base Add 1% NH4OH or Et3N to Mobile Phase streaking->add_base Yes good_sep Good Separation? streaking->good_sep No re_tlc Re-run TLC add_base->re_tlc re_tlc->good_sep run_column Run Flash Column good_sep->run_column Yes poor_sep Consider Alternative Stationary Phase (Alumina, Amine-Silica) good_sep->poor_sep No final_product Pure Product run_column->final_product

Caption: Decision workflow for optimizing flash chromatography.

Guide 2: Purification by Acid-Base Extraction

This guide outlines the logical steps for purifying a basic 7-Oxa-2-azaspiro[3.5]nonane derivative from neutral or acidic impurities.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (e.g., EtOAc) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_phase Organic Phase: Neutral/Acidic Impurities separate_layers->organic_phase Top/Bottom Layer aqueous_phase Aqueous Phase: Protonated Amine separate_layers->aqueous_phase Other Layer basify Basify Aqueous Phase with NaOH to pH > 10 aqueous_phase->basify extract_amine Extract with Fresh Organic Solvent basify->extract_amine final_organic Organic Phase: Purified Free Amine extract_amine->final_organic final_aqueous Aqueous Phase: Salts extract_amine->final_aqueous dry_concentrate Dry (Na2SO4) and Concentrate final_organic->dry_concentrate pure_product Pure Product dry_concentrate->pure_product

Caption: Workflow for purification via acid-base extraction.

Guide 3: Crystallization of Hydrochloride Salts

This guide illustrates the process of forming and crystallizing the hydrochloride salt of a 7-Oxa-2-azaspiro[3.5]nonane derivative for purification.

Crystallization_Workflow start Purified (or semi-pure) Free Amine dissolve Dissolve in a Minimal Amount of Solvent (e.g., Isopropanol) start->dissolve add_hcl Add HCl Solution (e.g., 2M in Ether) Dropwise dissolve->add_hcl precipitate Precipitate Forms? add_hcl->precipitate filter Filter and Wash with Cold Solvent precipitate->filter Yes no_precipitate No Precipitate precipitate->no_precipitate No crystals Collect Crystals filter->crystals concentrate Concentrate and/or Add Anti-Solvent (e.g., Hexanes) no_precipitate->concentrate cool Cool to Induce Crystallization concentrate->cool cool->filter final_product Pure HCl Salt crystals->final_product

Caption: Process for hydrochloride salt formation and crystallization.

Experimental Protocols

Protocol 1: General Flash Column Chromatography with a Basic Modifier

This protocol is suitable for the purification of moderately polar, basic 7-Oxa-2-azaspiro[3.5]nonane derivatives.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH4OH, 28-30%) or Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates

  • Flash chromatography system or glass column

Procedure:

  • Develop a Solvent System:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in a solvent system such as 95:5 DCM:MeOH.

    • If streaking is observed, prepare a new eluent with a basic modifier. For example, prepare a stock solution of 90:10:1 DCM:MeOH:NH4OH.

    • Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound.

  • Prepare the Column:

    • Dry pack or slurry pack a column with silica gel in your chosen non-polar solvent (e.g., DCM or Hexane).

    • Equilibrate the column with at least 5 column volumes of the initial eluent mixture (including the basic modifier).

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elute and Collect Fractions:

    • Run the column using the optimized solvent system. A gradient elution (gradually increasing the polarity) may be necessary to separate closely eluting impurities.

    • Collect fractions and monitor by TLC.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Step-by-Step Acid-Base Extraction

This protocol is ideal for separating the basic 7-Oxa-2-azaspiro[3.5]nonane derivative from neutral or acidic impurities.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Ethyl Acetate, EtOAc, or Dichloromethane, DCM)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 2 M NaOH or saturated NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

Procedure:

  • Initial Dissolution:

    • Dissolve the crude product in an organic solvent like EtOAc.

  • Acidic Extraction:

    • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

    • Shake vigorously and allow the layers to separate.

    • Drain the lower aqueous layer (containing the protonated amine) into a clean flask. The organic layer contains neutral and acidic impurities and can be discarded.

    • Repeat the extraction of the organic layer with 1 M HCl to ensure complete recovery of the amine.

  • Basification:

    • Combine the aqueous extracts and cool in an ice bath.

    • Slowly add 2 M NaOH with stirring until the pH is >10 (confirm with pH paper). This converts the ammonium salt back to the free amine.

  • Back-Extraction:

    • Return the basic aqueous solution to the separatory funnel.

    • Extract the free amine with three portions of a fresh organic solvent (e.g., DCM).

  • Work-up:

    • Combine the organic extracts.

    • Wash with brine to remove residual water and salts.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the purified free amine.

Protocol 3: Formation and Crystallization of a Hydrochloride Salt

This protocol describes the conversion of the free amine to its hydrochloride salt, which often improves its handling and crystallinity.

Materials:

  • Purified free amine of the 7-Oxa-2-azaspiro[3.5]nonane derivative

  • Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate)

  • HCl solution (e.g., 2.0 M in diethyl ether or acetyl chloride in methanol)

  • An anti-solvent if needed (e.g., hexanes)

  • Glassware for filtration (e.g., Büchner funnel)

Procedure:

  • Dissolution:

    • Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

  • Salt Formation:

    • While stirring, add the HCl solution dropwise. A precipitate should start to form.

    • Continue adding the HCl solution until no further precipitation is observed.

  • Induce Crystallization:

    • If a precipitate does not form immediately, you may need to concentrate the solution or add an anti-solvent (a solvent in which the salt is insoluble, like hexanes) dropwise until turbidity persists.

    • Allow the mixture to stand, preferably at a low temperature (e.g., 4 °C), to promote crystal growth.

  • Isolation:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent or anti-solvent.

    • Dry the crystals under vacuum to obtain the pure hydrochloride salt.

Data Summary Table

Purification MethodTypical ApplicationAdvantagesDisadvantages
Flash Chromatography General purpose purification of intermediates and final products.Widely applicable, good for separating compounds with different polarities.Can be material-intensive; basic compounds may require special conditions.
Acid-Base Extraction Separating basic products from neutral/acidic impurities.Simple, scalable, and cost-effective.Only effective for separating compounds with different acid-base properties.
Crystallization (as salt) Final purification step to obtain high-purity material.Can provide very high purity; yields a stable, solid product.Requires a compound that crystallizes well; may have lower recovery.
Vacuum Distillation Purification of thermally stable, low-to-medium molecular weight liquids or low-melting solids.[4][5]Excellent for removing non-volatile impurities.Not suitable for thermally sensitive or high molecular weight compounds.

References

Technical Support Center: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question: My overall yield for the two-step synthesis of 7-Oxa-2-azaspiro[3.5]nonane is consistently low. What are the most critical parameters to investigate?

Answer:

Low yields in the synthesis of 7-Oxa-2-azaspiro[3.5]nonane can often be traced back to suboptimal conditions in either of the two key cyclization steps. A systematic approach to troubleshooting is crucial.

Step 1: The First Cyclization (Formation of the Piperidine Ring)

This initial step involves the reaction of a bis-electrophile with a nucleophile containing a nitrile group. Based on documented syntheses, a common route involves the reaction of bis(2-chloroethyl) ether with cyanoacetaldehyde diethyl acetal.[1]

Potential Issues & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Temperature and Reaction Time: Ensure the reaction is heated sufficiently (typically 70-100 °C) for an adequate duration (12-24 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Reagent Stoichiometry: The molar ratio of the reactants is critical. A slight excess of the cyanoacetaldehyde diethyl acetal (e.g., 1.1 equivalents) and the base (e.g., 1.2 equivalents of anhydrous potassium carbonate) can drive the reaction to completion.[1]

  • Side Reactions: The presence of an acid-binding agent (base) is crucial to prevent the formation of alkyl halide byproducts.[1]

    • Choice of Base: Anhydrous potassium carbonate is a common choice. Ensure it is finely powdered and thoroughly dried before use to maximize its reactivity. Other bases like sodium carbonate or sodium bicarbonate can also be used.[1]

  • Catalyst Efficiency: A phase transfer catalyst (e.g., tetrabutylammonium bromide) and an iodo metal salt (e.g., potassium iodide) are often employed to enhance the reaction rate.[1]

    • Catalyst Loading: The molar ratio of the catalyst to the starting material is important. Typically, a ratio of 1.00:0.05:0.05 for the starting material, phase transfer catalyst, and iodo metal salt is effective.[1]

Step 2: The Second Cyclization (Reductive Cyclization to form the Azetidine Ring)

This step typically involves the reduction of the nitrile and concomitant cyclization to form the spiro-azetidine ring using a powerful reducing agent like lithium aluminum hydride (LAH).[1]

Potential Issues & Solutions:

  • Incomplete Cyclization: The reduction of the nitrile may be sluggish, or the subsequent intramolecular cyclization may not be efficient.

    • LAH Stoichiometry: The molar ratio of the intermediate to LAH is critical. A range of 1.0:1.1 to 1.0:3.0 has been reported.[1] It is advisable to start with a smaller excess and increase it if incomplete reaction is observed.

    • Temperature Control: The addition of LAH should be done at a low temperature (e.g., -10 °C) to control the exothermic reaction.[1] The reaction is then typically stirred for 4-8 hours.

  • Over-reduction and Side Products: The primary impurity in this step is often due to the over-reduction of the cyclic ether, leading to ring-opening.[1]

    • Careful Quenching: The workup procedure is critical to avoid degradation of the product. Slow, controlled addition of water, followed by a sodium hydroxide solution, is necessary to quench the excess LAH.[1]

  • Purification: The crude product often requires purification.

    • Column Chromatography: Purification using a neutral alumina column is recommended to remove impurities.[1]

Workflow for Troubleshooting Low Yields:

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing significant impurity formation during the synthesis. What are the likely side products and how can I minimize them?

Answer:

Impurity generation can occur at various stages of the synthesis. Understanding the potential side reactions is key to their mitigation.

Common Impurities and Mitigation Strategies:

Potential Impurity Formation Stage Reason for Formation Mitigation Strategy
Alkyl Halide Byproducts Step 1: Piperidine FormationIncomplete reaction of the bis-electrophile or reaction with acidic species.Use a sufficient amount of a dry, finely powdered acid-binding agent like anhydrous potassium carbonate.[1]
Over-reduced, Ring-Opened Product Step 2: Azetidine FormationExcessive reduction by LAH, leading to the cleavage of the ether linkage.Carefully control the stoichiometry of LAH and the reaction temperature. A slower addition of LAH at low temperatures can minimize this side reaction.[1]
Unreacted Starting Materials/Intermediates Both StepsIncomplete reaction due to suboptimal conditions.Monitor the reaction to completion and optimize parameters as described in the previous question.

Analytical Techniques for Impurity Profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify impurities.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt formation in the final step?

The formation of the hydrochloride salt serves several important purposes:

  • Improved Stability and Handling: The freebase of 7-Oxa-2-azaspiro[3.5]nonane can be a volatile liquid or a low-melting solid, making it difficult to handle and store. The hydrochloride salt is typically a stable, crystalline solid with a higher melting point, which is easier to weigh and handle in a laboratory setting.[2]

  • Enhanced Solubility: The hydrochloride salt is generally more soluble in aqueous solutions and polar protic solvents compared to the freebase. This can be advantageous for certain biological assays or downstream applications.

  • Purification: The crystallization of the hydrochloride salt can be an effective final purification step to remove non-basic impurities.

Q2: Are there alternative synthetic routes to 7-Oxa-2-azaspiro[3.5]nonane?

Yes, while the two-step cyclization is a common approach, other synthetic strategies have been reported for similar spirocyclic systems. One notable alternative starts from N-tosyl-piperidine-4,4-diethyl ester.[3] This multi-step synthesis involves the reduction of the esters to a diol, followed by a one-pot mesylation and ring closure to form the oxetane ring.[3] The final step is the removal of the tosyl protecting group. The choice of synthetic route often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Q3: How does the spirocyclic oxetane moiety in 7-Oxa-2-azaspiro[3.5]nonane influence its properties in a drug discovery context?

The incorporation of a spirocyclic oxetane, such as the one in 7-Oxa-2-azaspiro[3.5]nonane, is a modern strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates.[4][5]

  • Improved Solubility and Reduced Lipophilicity: The oxetane ring can enhance aqueous solubility and reduce lipophilicity compared to more traditional carbocyclic analogues.[5]

  • Metabolic Stability: The spirocyclic nature and the presence of the oxetane can increase the metabolic stability of a molecule by blocking potential sites of metabolism.[6]

  • Three-Dimensionality: The rigid, three-dimensional structure of the spirocycle can lead to improved binding affinity and selectivity for biological targets.[6]

Synthetic Pathway Overview:

Synthetic_Pathway A bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal B Intermediate 3 (Piperidine derivative) A->B Step 1: First Cyclization (K2CO3, Phase Transfer Catalyst) C 7-Oxa-2-azaspiro[3.5]nonane B->C Step 2: Second Cyclization (LiAlH4) D 7-Oxa-2-azaspiro[3.5]nonane hydrochloride C->D Salt Formation (HCl)

Caption: General synthetic scheme for this compound.

References

Technical Support Center: Overcoming Low Yields in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks, a motif of growing importance in medicinal chemistry due to its unique three-dimensional structure.[1][2] Low yields are a frequent challenge in the synthesis of these sterically demanding structures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the general areas I should investigate to improve it?

A1: Low yields in spirocyclization reactions are a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3] The primary areas to investigate are:

  • Sub-optimal Reaction Conditions: The temperature, reaction time, concentration, and choice of solvent may not be ideal for your specific substrate and catalyst system. Some reactions require low temperatures to minimize side reactions, while others need higher temperatures to overcome the activation energy barrier.[3]

  • Inefficient Catalyst, Ligand, or Reagents: The chosen catalyst, ligand, or reagents may not be optimal for the desired transformation. The stoichiometry of your reagents is also critical; an excess of one reactant may be necessary to drive the reaction to completion.[3]

  • Poor Starting Material Quality: Impurities in your starting materials can act as inhibitors for the catalyst or lead to the formation of undesired side products.[3][4]

  • Product Decomposition: The desired spirocyclic product may be unstable under the reaction conditions or during the workup procedure.[3][4]

A logical workflow for troubleshooting these issues is essential. The following diagram outlines a systematic approach to diagnosing and resolving low yields in your spirocyclization reactions.

G cluster_0 Troubleshooting Low Yields in Spirocyclization cluster_1 Problem Identification cluster_2 Corrective Actions start Low Yield Observed cond_1 Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->cond_1 path_1 Multiple Products/Side Reactions cond_1->path_1 Complex Mixture path_2 Unreacted Starting Material cond_1->path_2 Mainly Starting Material path_3 Product Degradation cond_1->path_3 Product peak diminishes over time action_1 Optimize Reaction Conditions: - Temperature - Solvent - Concentration path_1->action_1 action_2 Screen Catalysts & Ligands path_1->action_2 path_2->action_2 action_3 Verify Starting Material Purity: - Recrystallization - Chromatography path_2->action_3 action_4 Modify Workup Procedure: - Milder pH - Shorter Reaction Time path_3->action_4 end Improved Yield action_1->end action_2->end action_3->end action_4->end

Caption: A decision-making workflow for troubleshooting low yields.

In-Depth Troubleshooting Guides

Issue 1: The reaction is sluggish or stalls, with significant amounts of starting material remaining.

This is a common observation and often points to issues with reactivity. Here’s a detailed breakdown of potential causes and solutions:

1.1. Insufficient Catalyst Activity or Loading:

  • Causality: The catalyst may not be active enough under the chosen conditions, or the catalyst loading may be too low to achieve a reasonable reaction rate. In some cases, the catalyst may be poisoned by impurities.

  • Troubleshooting Protocol:

    • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or higher) to see if the reaction rate improves. Be mindful that higher catalyst loadings can sometimes lead to an increase in side reactions.

    • Screen a Panel of Catalysts and Ligands: The electronic and steric properties of both the metal catalyst and the ligand can have a profound impact on the reaction outcome. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly affect both yield and enantioselectivity.[3] A systematic screening of catalysts and ligands is often a worthwhile investment of time.

    • Verify Catalyst and Reagent Purity: Ensure that the catalyst and all reagents are of high purity and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive compounds).[4][5] Impurities such as water or oxygen can deactivate many catalysts.[5]

1.2. Sub-optimal Solvent and Temperature Conditions:

  • Causality: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction mechanism and the stability of intermediates.[3] Temperature directly affects the reaction rate, but excessively high temperatures can lead to decomposition of reactants, products, or the catalyst.

  • Troubleshooting Protocol:

    • Solvent Screening: If the reaction is sluggish, switching to a more polar or non-polar solvent, or a higher-boiling solvent to allow for higher reaction temperatures, can be beneficial. The choice of solvent can also dramatically influence diastereoselectivity.[3]

    • Systematic Temperature Variation: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal thermal conditions. Monitoring the reaction at different time points can help to determine if product decomposition is occurring at higher temperatures.[3]

Data Presentation: Impact of Reaction Parameters on Yield

The following table provides an example of how systematically varying reaction conditions can help in optimizing the yield of a spirocyclization reaction.

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)
1Ni(COD)₂ (5)SL-M001-1TBME2590
2Ni(COD)₂ (5)SL-M009-1TBME2597
3Pd(OAc)₂ (5)SPhosToluene8065
4Pd(OAc)₂ (5)XPhosToluene8078

This is a representative table; actual results will vary depending on the specific reaction.

Issue 2: The reaction produces a complex mixture of products with low selectivity for the desired spirocycle.

The formation of multiple products indicates that there are competing reaction pathways. The goal is to favor the desired spirocyclization pathway over others.

2.1. Competing Intermolecular vs. Intramolecular Reactions:

  • Causality: At high concentrations, intermolecular reactions can become competitive with the desired intramolecular spirocyclization.

  • Troubleshooting Protocol:

    • High Dilution Conditions: Perform the reaction at a much lower concentration (e.g., 0.01 M or lower). This can be achieved by adding the substrate slowly over a long period using a syringe pump. This technique, known as "high dilution," favors intramolecular processes.

2.2. Undesired Rearrangement or Side Reactions:

  • Causality: The substrate or the spirocyclic product may be prone to rearrangement under the reaction conditions. For example, spirocyclic cyclohexadienones can be prone to rearrangement to the corresponding phenol.[6][7] Acidic or basic conditions, or the presence of certain metals, can promote these rearrangements.

  • Troubleshooting Protocol:

    • Modify Reaction pH: If an undesired rearrangement is suspected to be acid or base-catalyzed, consider adding a non-nucleophilic base (e.g., 2,6-lutidine) or a mild acid to buffer the reaction mixture.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress side reactions that have a higher activation energy than the desired spirocyclization.

Mandatory Visualization: Generalized Spirocyclization Mechanism

The following diagram illustrates a generic palladium-catalyzed spirocyclization mechanism, highlighting key steps where side reactions might occur.

G cluster_0 Generic Pd-Catalyzed Spirocyclization A Substrate + Pd(0) B Oxidative Addition (Pd(II) Complex) A->B C Intramolecular Carbopalladation B->C Side_Reaction_1 Side Reactions: - Dimerization - Decomposition B->Side_Reaction_1 D Spirocyclic Pd(II) Intermediate C->D E β-Hydride Elimination or Reductive Elimination D->E Side_Reaction_2 Rearrangement D->Side_Reaction_2 F Spirocyclic Product + Pd(0) E->F F->A Catalytic Cycle

Caption: A simplified catalytic cycle for a spirocyclization reaction.

Issue 3: The desired spirocyclic product is formed but decomposes during workup or purification.

Product instability can be a significant contributor to low isolated yields, even if the reaction itself is efficient.

3.1. Sensitivity to pH or Air/Moisture:

  • Causality: The spirocyclic product may contain functional groups that are sensitive to acidic or basic conditions encountered during aqueous workup. Similarly, some compounds are sensitive to air or moisture.

  • Troubleshooting Protocol:

    • Milder Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride for mildly acidic conditions, or a phosphate buffer) for the workup. If the product is base-sensitive, avoid strong bases.

    • Anhydrous Workup: If the product is water-sensitive, consider an anhydrous workup, such as filtering the reaction mixture through a plug of silica gel or celite and concentrating the filtrate.

    • Inert Atmosphere: Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if the product is air-sensitive.

3.2. Thermal Instability:

  • Causality: The spirocyclic product may be thermally labile and decompose upon heating, for example, during solvent removal by rotary evaporation or during column chromatography.

  • Troubleshooting Protocol:

    • Low-Temperature Purification: Use low-temperature techniques for purification, such as column chromatography in a cold room or using a jacketed column.

    • Avoid Excessive Heat During Solvent Removal: Remove the solvent under reduced pressure at low temperatures. If the product is particularly sensitive, consider freeze-drying (lyophilization) if the solvent is suitable.

Experimental Protocol: General Procedure for a Robust Spirocyclization Reaction

This protocol provides a general framework for setting up a spirocyclization reaction with careful attention to detail to maximize the chances of success.

  • Glassware and Reagent Preparation:

    • Thoroughly clean and flame-dry or oven-dry all glassware to remove any moisture.[4]

    • Ensure all reagents and solvents are pure and dry, and degas solvents if necessary.[4]

    • Accurately weigh all reagents and handle air- and moisture-sensitive materials under an inert atmosphere using appropriate techniques (e.g., a glovebox or Schlenk line).[4]

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the catalyst and ligand under an inert atmosphere.

    • Add the solvent and stir for a few minutes to allow for catalyst-ligand association.

    • Add the substrate and any other reagents. If high dilution is required, prepare a solution of the substrate and add it slowly via a syringe pump.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography (GC).

    • Take aliquots at regular intervals to determine the optimal reaction time and to check for product decomposition.[3]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully, taking into account the stability of the product.[4]

    • Perform an appropriate aqueous or anhydrous workup.

    • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

    • Purify the crude product by an appropriate method, such as flash column chromatography, recrystallization, or preparative HPLC.

By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your spirocyclization reactions.

References

Identifying and minimizing side reactions in 7-Oxa-2-azaspiro[3.5]nonane chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxa-2-azaspiro[3.5]nonane chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to identify, understand, and minimize side reactions, thereby improving the yield, purity, and scalability of your syntheses involving this valuable scaffold.

Introduction

The 7-Oxa-2-azaspiro[3.5]nonane motif is a key structural component in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance metabolic stability and other pharmacological properties. However, the synthesis of this spirocycle is not without its challenges. This guide provides practical, field-proven insights into navigating the common pitfalls associated with its synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 7-Oxa-2-azaspiro[3.5]nonane and its derivatives.

Problem 1: Low Yield of the Desired Spirocycle

Symptoms:

  • The isolated yield of the target 7-Oxa-2-azaspiro[3.5]nonane derivative is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating a complex mixture of products.

Potential Causes and Solutions:

  • Incomplete Cyclization: The intramolecular reaction to form the spirocyclic system may not have gone to completion.

    • Optimization:

      • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.

      • Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions.

      • Reagent Stoichiometry: Ensure that the reagents used to induce cyclization (e.g., base or acid) are of high purity and used in the correct stoichiometric amounts.

  • Competing Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials may react with each other to form dimers or polymers.

    • Optimization:

      • High Dilution: Perform the cyclization reaction under high dilution conditions (typically <0.01 M). This favors intramolecular processes over intermolecular ones by reducing the probability of molecules encountering each other.

      • Slow Addition: If applicable, add the substrate that undergoes cyclization slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Side Reactions: The formation of stable byproducts can consume starting materials and reduce the yield of the desired product. See the specific side reactions detailed below for mitigation strategies.

Problem 2: Presence of a Persistent Impurity with a Lower Polarity

Symptom:

  • A significant byproduct is observed that is less polar than the desired product, often co-eluting or being difficult to separate by standard column chromatography.

Potential Cause: Olefin Formation during LAH Reduction

In synthetic routes that employ Lithium Aluminum Hydride (LAH) to reduce a carbonyl or ester group to an alcohol, a common side reaction is the formation of an olefinic impurity. This is particularly relevant in the reduction of precursors to form the hydroxymethyl derivative of the spirocycle.

Mechanism of Olefin Formation:

The formation of the olefin byproduct can be rationalized by an elimination reaction competing with the desired reduction. The aluminum alkoxide intermediate formed after the initial hydride attack can coordinate to the oxygen of the tetrahydropyran ring, facilitating the elimination of a proton and the aluminum species to form a double bond.

Mitigation Strategies:

  • Temperature Control: Perform the LAH reduction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the elimination pathway, which typically has a higher activation energy than the reduction.

  • Alternative Reducing Agents: Consider using a less aggressive reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), which can often provide better selectivity for the desired reduction at low temperatures.

  • Workup Procedure: A careful workup is crucial. The Fieser workup method is recommended for quenching LAH reactions to minimize side reactions during this stage.[1]

Experimental Protocol: Minimizing Olefin Formation during LAH Reduction

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend LAH (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add a solution of the ester precursor in anhydrous THF to the LAH suspension via a dropping funnel.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser method).

  • Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the mixture through a pad of Celite®, wash the filter cake with THF, and concentrate the filtrate under reduced pressure.

Problem 3: Product Degradation or Ring-Opening

Symptom:

  • The desired spirocyclic product is isolated but degrades upon standing or during subsequent reaction steps.

  • NMR or MS analysis indicates the presence of ring-opened byproducts.

Potential Cause: Ring Strain of the Azetidine Ring

The 2-azaspiro[3.5]nonane scaffold contains an azetidine ring, which possesses inherent ring strain. This strain can render the molecule susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions.

Mitigation Strategies:

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification. Use buffered aqueous solutions if necessary.

  • Protecting Group Strategy: The choice of the nitrogen protecting group can significantly influence the stability of the azetidine ring. Electron-withdrawing groups like Boc or Cbz can stabilize the ring by decreasing the nucleophilicity of the nitrogen atom.

  • Storage: Store the purified 7-Oxa-2-azaspiro[3.5]nonane derivatives in a cool, dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for 7-Oxa-2-azaspiro[3.5]nonane, and what are their respective advantages and disadvantages?

A1: The two most common N-protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Protecting GroupAdvantagesDisadvantages
Boc - Easily removed under acidic conditions (e.g., TFA, HCl).[2] - Stable to a wide range of nucleophiles and bases. - Orthogonal to the Cbz group.- The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues.[2]
Cbz - Removed by catalytic hydrogenolysis, which is a mild and neutral condition.[3][4] - Stable to acidic and basic conditions. - Can facilitate crystallization of intermediates.[3]- Incomplete hydrogenolysis can lead to the formation of N-benzyl byproducts.[3] - Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).

Q2: How can I confirm the structure of my 7-Oxa-2-azaspiro[3.5]nonane product and identify impurities?

A2: A combination of analytical techniques is essential for structural confirmation and impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns. Key signals to look for are those corresponding to the protons on the azetidine and tetrahydropyran rings.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the spirocyclic scaffold.[5]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.[5] This is critical for confirming the identity of the desired product and proposing structures for impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the sample and can be coupled with a mass spectrometer (LC-MS) for online analysis of impurities.[6]

Q3: My synthesis involves an intramolecular cyclization to form the spirocycle. What are the key factors to consider for maximizing the yield of the monomeric product?

A3: Intramolecular cyclizations are often in competition with intermolecular reactions (dimerization, polymerization).[7] To favor the desired intramolecular pathway, the following should be considered:

  • The Ruggli-Ziegler Dilution Principle: This principle states that at very low concentrations, the rate of intramolecular reactions is favored over intermolecular reactions. Therefore, performing the cyclization at high dilution is the most critical factor.

  • Slow Addition of Substrate: A syringe pump can be used to add the substrate to the reaction vessel over a prolonged period, which helps to maintain a low concentration of the reactive species.

  • Choice of Solvent: The solvent can influence the conformation of the linear precursor, which in turn can affect the ease of cyclization. A solvent that promotes a folded conformation that brings the reactive ends closer together can increase the rate of the intramolecular reaction.

Visualizations

Reaction Pathways

cluster_desired Desired Reaction Pathway cluster_side Common Side Reactions A Precursor B 7-Oxa-2-azaspiro[3.5]nonane Derivative A->B Intramolecular Cyclization C Dimer/Polymer A->C Intermolecular Reaction E Olefin Impurity (from LAH reduction) A->E Elimination D Ring-Opened Product B->D Harsh Acid/Base

Caption: Key reaction pathways in 7-Oxa-2-azaspiro[3.5]nonane synthesis.

Troubleshooting Workflow

Start Low Yield or Impure Product Analysis Analyze Crude Reaction (TLC, LC-MS, NMR) Start->Analysis Identify Identify Major Byproducts Analysis->Identify Incomplete Incomplete Reaction Identify->Incomplete Starting Material Remaining SideProduct Specific Side Product(s) Identified Identify->SideProduct New Spots/Peaks Optimize Optimize Reaction Conditions (Time, Temp, Concentration) Incomplete->Optimize Mitigate Implement Mitigation Strategy (e.g., Temp Control, Alt. Reagent) SideProduct->Mitigate Purify Purification Strategy (Chromatography, Distillation) Optimize->Purify Mitigate->Purify Success Pure Product, Improved Yield Purify->Success

Caption: A general workflow for troubleshooting synthetic issues.

References

Effective work-up procedures for reactions with 7-Oxa-2-azaspiro[3.5]nonane hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reaction work-up procedures involving this versatile spirocyclic amine.

Introduction to this compound

7-Oxa-2-azaspiro[3.5]nonane is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure that can enhance pharmacological properties such as solubility and metabolic stability.[1][2] It is often supplied as a hydrochloride salt to improve its stability and handling.[3][4] However, the salt form necessitates specific work-up procedures to either isolate the final product or liberate the free amine for subsequent reactions. This guide provides a comprehensive overview of these procedures, potential challenges, and their solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and work-up of this compound.

Q1: Why is 7-Oxa-2-azaspiro[3.5]nonane provided as a hydrochloride salt?

Amine hydrochloride salts are generally more stable, less volatile, and easier to handle than their free base counterparts.[4] The salt form prevents degradation and simplifies purification.[5]

Q2: How do I convert the hydrochloride salt to the free amine?

To use the amine as a nucleophile, the hydrochloride salt must be neutralized.[4] This is typically achieved by treating the salt with a base. Common choices include inorganic bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4][6][7] The choice of base depends on the reaction conditions and the sensitivity of other functional groups in the molecule.

Q3: What are the key physical properties of this compound?

Understanding the physical properties is crucial for designing effective work-up procedures.

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO[8][9]
Molecular Weight163.65 g/mol [9][10]
AppearanceSolid[10]
Topological Polar Surface Area21.3 Ų[8][9]

Q4: Is the free amine of 7-Oxa-2-azaspiro[3.5]nonane water-soluble?

Given its polar nature due to the amine and ether functionalities, the free amine is expected to have some water solubility. This can present challenges during extractive work-ups. Techniques like "salting out" can be employed to reduce its solubility in the aqueous phase.[11]

Part 2: Troubleshooting Guide for Reaction Work-up

This section provides solutions to specific problems that may be encountered during the work-up of reactions involving this compound.

Scenario 1: Isolating a Product Where 7-Oxa-2-azaspiro[3.5]nonane is a Reactant

Problem: After my reaction, I need to remove the unreacted 7-Oxa-2-azaspiro[3.5]nonane and the triethylamine hydrochloride byproduct.

Underlying Principle: The basicity of the secondary amine in 7-Oxa-2-azaspiro[3.5]nonane allows for its separation from neutral or acidic products through an acid-base extraction. The amine can be protonated with a dilute acid, rendering it water-soluble.

Step-by-Step Protocol:

  • Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is advisable to remove it under reduced pressure to prevent loss of a polar product during extraction.[12]

  • Dissolution: Dissolve the reaction mixture in an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the unreacted 7-Oxa-2-azaspiro[3.5]nonane and any other amine bases, partitioning them into the aqueous layer.[13][14]

  • Phase Separation: Separate the organic layer.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove residual acid and salt.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Diagram: Acid-Base Extraction Workflow

G start Reaction Mixture in Organic Solvent wash_acid Wash with Dilute Aqueous Acid (e.g., 1M HCl) start->wash_acid separate1 Separate Layers wash_acid->separate1 organic_layer Organic Layer (Contains Product) separate1->organic_layer Organic Phase aqueous_layer Aqueous Layer (Contains Protonated Amines) separate1->aqueous_layer Aqueous Phase wash_neutral Wash with Water/Brine organic_layer->wash_neutral dry Dry (e.g., Na2SO4) wash_neutral->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Workflow for isolating a product by removing amine impurities.

Scenario 2: Product is the Free Amine of 7-Oxa-2-azaspiro[3.5]nonane

Problem: I have synthesized 7-Oxa-2-azaspiro[3.5]nonane and it is in the reaction mixture as the hydrochloride salt. How do I isolate the pure free amine?

Underlying Principle: The hydrochloride salt must first be neutralized with a base to form the free amine. The free amine can then be extracted into an organic solvent. Due to its potential water solubility, care must be taken to maximize the extraction efficiency.

Step-by-Step Protocol:

  • Basification: Cool the aqueous reaction mixture in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1 M NaOH) until the pH is basic (pH > 9), which can be checked with pH paper.[6] This will neutralize the hydrochloride salt and generate the free amine.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane or a 3:1 mixture of chloroform/isopropanol for more polar products.[12]

  • Salting Out (Optional but Recommended): To improve extraction efficiency, saturate the aqueous layer with sodium chloride (brine) before extraction.[11] This increases the ionic strength of the aqueous phase, reducing the solubility of the amine and driving it into the organic layer.

  • Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate or potassium carbonate.

  • Concentration: Filter and carefully remove the solvent under reduced pressure to obtain the free amine.

Diagram: Free Amine Isolation Workflow

G start Aqueous Reaction Mixture (HCl Salt) basify Adjust to pH > 9 with Base (e.g., NaHCO3) start->basify salt_out Add NaCl to Saturate (Salting Out) basify->salt_out extract Extract with Organic Solvent (e.g., DCM) salt_out->extract separate Separate Layers extract->separate organic_phase Combined Organic Layers separate->organic_phase Organic Phase aqueous_phase Aqueous Layer separate->aqueous_phase Aqueous Phase dry Dry (e.g., K2CO3) organic_phase->dry concentrate Concentrate dry->concentrate product Free Amine Product concentrate->product

Caption: Workflow for isolating the free amine from its hydrochloride salt.

Scenario 3: Emulsion Formation During Extraction

Problem: A stable emulsion has formed between the aqueous and organic layers during my work-up, making separation impossible.

Underlying Principle: Emulsions are common when working with amines and their salts, which can act as surfactants. This is often exacerbated by the presence of fine solid byproducts.

Troubleshooting Steps:

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.

  • Salting Out: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.[11]

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can help to break up the emulsified layer by disrupting the small droplets.[11]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes resolve the emulsion.

  • Centrifugation: For smaller volumes, centrifuging the mixture can effectively force the separation of the layers.[11]

Part 3: Advanced Considerations

Working with Acid-Sensitive Products:

If your product is sensitive to acid, washing with dilute HCl to remove the amine is not a viable option. An alternative is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The copper will complex with the amine, partitioning it into the aqueous layer, which typically turns a deep blue or purple color.[13][14]

Purification of the Hydrochloride Salt:

If the final product is the hydrochloride salt and it is contaminated with inorganic salts (e.g., NaCl), purification can be challenging due to similar solubilities. One approach is to convert the salt back to the free amine, extract it into an organic solvent, wash away the inorganic salts with water, and then reform the hydrochloride salt by treating the organic solution with a solution of HCl in an anhydrous solvent like diethyl ether or dioxane.[15][16]

References

Navigating the Labyrinth: A Technical Support Guide to Isolating Spirocyclic Products

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center for Spirocyclic Product Isolation. As a Senior Application Scientist, I've witnessed firsthand the unique and often formidable challenges researchers face when attempting to purify these structurally complex molecules. Their inherent three-dimensionality and potential for multiple stereoisomers can transform a routine separation into a significant bottleneck in the drug discovery and development pipeline.[1][2][3]

This guide is structured to function as a direct line to a seasoned expert. It moves beyond generic protocols to provide in-depth, evidence-based answers to your most pressing questions. We will delve into the "why" behind the "how," empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level, common queries that frequently arise during the isolation of spirocyclic compounds.

Q1: My initial purification by standard flash chromatography is giving me a mixture of diastereomers. What is the best first step to improve separation?

A1: This is a very common challenge. Due to their distinct physical properties, diastereomers can often be separated by achiral chromatographic techniques.[4] However, the subtle structural differences in spirocycles can make this difficult.

Initial Strategy:

  • Solvent System Optimization: Before abandoning flash chromatography, systematically screen a range of solvent systems with varying polarities and selectivities. A gradient elution is often more effective than an isocratic one.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other achiral stationary phases like alumina, or reversed-phase C18 silica.[5]

If these initial steps do not yield baseline separation, more advanced techniques are warranted.

Q2: I've successfully separated the diastereomers, but now I'm left with a racemic mixture of each. What are my options for chiral separation?

A2: The separation of enantiomers requires a chiral environment.[6][] The most common and effective methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric separation.[6] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular "green" alternative to HPLC.[8][9][10][11] It often provides faster separations and uses less organic solvent. Many of the same chiral stationary phases used in HPLC can be used in SFC.

Q3: My spirocyclic product seems to be degrading during purification. What are the likely causes and how can I prevent this?

A3: Product degradation during purification can be a frustrating setback. The most common culprits are:

  • pH Instability: The acidic nature of silica gel can cause degradation of sensitive compounds.

  • Temperature Sensitivity: Prolonged exposure to heat during solvent evaporation can be detrimental.

  • Oxidation: Some compounds are sensitive to air and can oxidize during the purification process.

Preventative Measures:

  • Neutralize Silica Gel: If you suspect acid-sensitivity, you can use silica gel that has been treated with a base, such as triethylamine.

  • Work at Reduced Temperatures: Perform purification steps in a cold room or use a column with a cooling jacket. Evaporate solvents under reduced pressure at low temperatures.

  • Use an Inert Atmosphere: If your compound is oxygen-sensitive, perform the purification under a nitrogen or argon atmosphere.

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific, challenging scenarios you may encounter.

Guide 1: Optimizing the Separation of Closely-Eluting Diastereomers

Problem: Standard column chromatography fails to resolve two or more diastereomers of your spirocyclic product.

Underlying Principle: Diastereomers have different physical properties, which should allow for their separation by chromatography. However, the subtle differences in their three-dimensional structures can lead to very similar interactions with the stationary phase.

Troubleshooting Workflow:

Caption: Decision workflow for improving diastereomeric separation.

Step-by-Step Protocol:

  • Analyze the Initial Chromatogram:

    • Poor Peak Shape: If you observe peak tailing or fronting, this can compromise resolution.[5] This may be due to column overload or secondary interactions with the stationary phase.[5]

    • Solution: Reduce the amount of sample loaded onto the column. Ensure your sample is fully dissolved in a small amount of the initial mobile phase.[5]

  • Systematic Solvent Screening:

    • Principle: Different solvent systems have different selectivities. A systematic screen can reveal a mobile phase that interacts more selectively with your diastereomers.

    • Procedure:

      • Start with a binary solvent system (e.g., hexane/ethyl acetate).

      • Perform a gradient elution from a low to a high percentage of the more polar solvent.

      • If separation is still poor, try a ternary system by adding a small amount of a third solvent with a different polarity (e.g., methanol or dichloromethane).

  • Explore Alternative Stationary Phases:

    • If optimizing the mobile phase on silica gel is unsuccessful, the next logical step is to try a different stationary phase.

    • Normal Phase Options: Alumina, diol, or cyano-bonded silica can offer different selectivities compared to standard silica.

    • Reversed-Phase Options: If your compound is sufficiently non-polar, reversed-phase chromatography on a C18 or phenyl-bonded silica column can be very effective.[12]

Data Presentation: Comparison of Stationary Phases for Diastereomer Separation

Stationary PhasePrinciple of SeparationBest Suited ForKey Considerations
Silica Gel Adsorption (Polar Interactions)Polar and moderately polar compoundsCan be acidic, potentially causing degradation of sensitive compounds.
Alumina Adsorption (Lewis Acid/Base Interactions)Can be basic, neutral, or acidic. Good for separating compounds with basic functionalities.Activity can vary depending on water content.
C18 (Reversed-Phase) Partitioning (Hydrophobic Interactions)Non-polar to moderately polar compoundsRequires use of polar mobile phases (e.g., water/acetonitrile or water/methanol).
Phenyl (Reversed-Phase) Partitioning (Hydrophobic and π-π Interactions)Aromatic compounds and those with unsaturationOffers different selectivity compared to C18 for aromatic spirocycles.
Guide 2: Navigating the Complexities of Chiral Separation

Problem: You have an enantiomeric mixture of your spirocyclic product and need to resolve the individual enantiomers.

Underlying Principle: Enantiomers have identical physical properties in an achiral environment. To separate them, a chiral environment must be introduced, which can be achieved through a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is far more common and generally more effective.[13]

Chiral Separation Workflow:

Caption: Workflow for developing a chiral separation method.

Step-by-Step Protocol:

  • Select the Appropriate Chiral Stationary Phase (CSP):

    • The choice of CSP is the most critical factor in achieving chiral separation.

    • Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are very versatile and often a good starting point.[14]

    • Pirkle-type CSPs: These are effective for compounds that can engage in π-π stacking interactions.

    • Screening: If you have access to a column-switching system, screening several different CSPs is the most efficient approach.

  • Initial Method Development:

    • Mobile Phase: For normal phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. For SFC, the mobile phase is typically supercritical CO2 with an alcohol modifier.[8]

    • Gradient vs. Isocratic: Start with an isocratic elution. If the peaks are very broad or retention times are very long, a gradient may be necessary.

  • Optimization:

    • Modifier Concentration: Small changes in the percentage of the alcohol modifier can have a significant impact on resolution.

    • Temperature: Column temperature can also affect selectivity. Experiment with temperatures ranging from ambient to 40°C.

Data Presentation: Common Chiral Stationary Phases and Their Applications

CSP TypeCommon Trade NamesPrimary Interaction MechanismsTypical Applications
Polysaccharide-based Chiralpak®, Chiralcel®Hydrogen bonding, dipole-dipole, steric interactionsBroad applicability, often the first choice for screening.
Pirkle-type Whelk-O®, Regis®π-π interactions, hydrogen bonding, dipole-dipoleCompounds with aromatic rings and polar functional groups.
Macrocyclic Glycopeptide Chirobiotic®Hydrogen bonding, ionic interactions, steric inclusionAmines, carboxylic acids, and other polar compounds.

Part 3: Advanced Purification Techniques

For particularly challenging separations, more advanced techniques may be necessary.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful tool for both achiral and chiral separations in the pharmaceutical industry.[8][11][15]

  • Advantages:

    • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster run times.[8]

    • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[8][10]

    • Easier Sample Recovery: The CO2 mobile phase is easily evaporated, simplifying the isolation of the purified product.[8]

  • Considerations:

    • Solubility: Samples must be soluble in the mobile phase, which typically consists of supercritical CO2 and an organic modifier (e.g., methanol).

    • Instrumentation: SFC requires specialized equipment capable of handling high pressures.

Preparative HPLC

For scaling up a successful analytical separation, preparative HPLC is the method of choice.

  • Key to Success: A well-developed analytical method is crucial for a successful scale-up.

  • Column Loading: Care must be taken not to overload the column, as this will lead to poor peak shape and a loss of resolution.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to ensure that only the pure product is collected.

Conclusion

The isolation of spirocyclic products from reaction mixtures presents a unique set of challenges that require a thoughtful and systematic approach. By understanding the underlying principles of chromatography and being aware of the various tools and techniques available, researchers can overcome these hurdles and successfully isolate their target compounds in high purity. This guide provides a framework for troubleshooting common issues and developing robust purification methods. Remember that persistence and a willingness to explore different conditions are often the keys to success in this complex but rewarding area of synthetic chemistry.

References

Validation & Comparative

Escaping Flatland: A Comparative Guide to 7-Oxa-2-azaspiro[3.5]nonane and Other Spirocyclic Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven a strategic shift away from flat, aromatic-rich molecules towards more three-dimensional (3D) structures. This shift is quantified by the concept of the fraction of sp³ hybridized carbons (Fsp³), where a higher Fsp³ value often correlates with increased clinical success.[1][2] Spirocyclic scaffolds, compounds in which two rings share a single atom, are at the forefront of this evolution.[3][4][5][6] Their inherent structural rigidity, precise spatial arrangement of substituents, and ability to populate underexplored chemical space offer a powerful toolkit for overcoming the limitations of traditional planar scaffolds.[1][5][7]

This guide provides an in-depth comparison of 7-Oxa-2-azaspiro[3.5]nonane, a promising heterocyclic scaffold, against other prominent spirocyclic systems. We will dissect their structural nuances, compare their impact on critical drug-like properties, and provide the experimental context necessary for their strategic deployment in drug discovery programs.

The Rise of 7-Oxa-2-azaspiro[3.5]nonane: A Scaffold of Balanced Properties

7-Oxa-2-azaspiro[3.5]nonane is a unique bicyclic system featuring an azetidine ring fused with a tetrahydropyran ring at a central spiro-carbon. This specific combination of heterocycles imparts a highly desirable set of physicochemical properties, positioning it as a valuable building block for contemporary drug design.

  • Structural and Physicochemical Advantages: The presence of two heteroatoms—nitrogen and oxygen—is key to its utility. The azetidine ring, a strained four-membered heterocycle, offers a rigid framework and a site for chemical modification while often enhancing metabolic stability.[8][9] The oxygen atom within the six-membered tetrahydropyran ring acts as a hydrogen bond acceptor and serves to increase polarity. This incorporation of an oxygen atom can dramatically improve aqueous solubility and lower lipophilicity (LogD), critical parameters for achieving favorable oral bioavailability and reducing off-target toxicity.[10][11]

  • Application as a Bioisostere: In drug design, 7-Oxa-2-azaspiro[3.5]nonane is frequently employed as a bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[12][13] Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a cornerstone of lead optimization.[14][15][16] Replacing a piperidine ring, for example, with this scaffold can maintain or improve target engagement while favorably modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A notable example is its use as a bioisostere for the piperidine fragment in the local anesthetic Bupivacaine, which resulted in an analog with enhanced potency and a longer duration of action.[12][13]

Caption: Bioisosteric replacement of piperidine with 7-Oxa-2-azaspiro[3.5]nonane.

Comparative Analysis: 7-Oxa-2-azaspiro[3.5]nonane vs. Key Alternatives

The value of a scaffold is best understood in context. Here, we compare 7-Oxa-2-azaspiro[3.5]nonane to other widely used spirocyclic systems, highlighting their relative strengths and weaknesses.

Feature7-Oxa-2-azaspiro[3.5]nonaneAzaspiro[3.3]heptaneSpiro[3.3]heptane (Carbocyclic)2-Oxa-6-azaspiro[3.3]heptane
Core Structure Azetidine + TetrahydropyranAzetidine + CyclobutaneCyclobutane + CyclobutaneAzetidine + Oxetane
Common Bioisostere For Piperidine, Morpholine[12][13]Piperidine[9][12]Benzene (mono-, meta-, para-)[17][18][19]Morpholine, Piperazine[20]
Impact on Solubility High: Oxygen atom significantly increases aqueous solubility.[10]Moderate: N-atom provides polarity, but less than oxa-analogs.Low: Lacks heteroatoms, primarily impacts shape and rigidity.High: Two polar heteroatoms in small rings provide high polarity.[2]
Impact on Lipophilicity (LogD) Significant Reduction: Combination of N and O atoms effectively lowers LogD.[2][10]Reduction: Generally lowers LogD compared to carbocyclic analogs.[2]Moderate Reduction: Fsp³ increase lowers LogD vs. arenes, but higher than heteroatomic spirocycles.Significant Reduction: Highly effective at lowering lipophilicity.
Metabolic Stability High: Quaternary spiro-center and azetidine ring can block metabolic hotspots.[12]High: Proven to enhance stability over piperidine.[2][12]Very High: Highly stable hydrocarbon framework.High: Rigid, strained system often improves metabolic stability.
Synthetic Accessibility Readily accessible via multi-gram scale syntheses.[12][13]Well-established synthetic routes and commercially available building blocks.[21][22]Numerous synthetic strategies have been developed.[18][23]Commercially available as a building block.[20]
Key Advantage Balanced profile of solubility, lower lipophilicity, and 3D structure.Validated piperidine bioisostere with a smaller 3D footprint.Excellent saturated, non-planar bioisostere for phenyl rings.Compact, polar scaffold for replacing morpholine/piperazine.
Discussion of Comparative Scaffolds
  • Azaspiro[3.3]heptanes: These scaffolds are excellent for mimicking piperidine in a more rigid, three-dimensional form.[12][24] The primary difference from 7-Oxa-2-azaspiro[3.5]nonane lies in the second ring (cyclobutane vs. tetrahydropyran). While azaspiro[3.3]heptane effectively enhances metabolic stability and reduces lipophilicity, the oxa- variant typically provides a greater boost in aqueous solubility due to the additional heteroatom.[2][10]

  • Spiro[3.3]heptane: As a purely carbocyclic analog, spiro[3.3]heptane is a powerful tool for replacing phenyl rings, offering an escape from the metabolic liabilities and planarity of aromatics.[17][19] Its non-coplanar exit vectors allow it to mimic various substitution patterns.[19] Comparing it to 7-Oxa-2-azaspiro[3.5]nonane highlights the profound impact of heteroatoms on properties like solubility and polarity.

  • 2-Oxa-6-azaspiro[3.3]heptane: This constitutional isomer of the well-known 2,6-diazaspiro[3.3]heptane serves as an excellent bioisostere for morpholine.[20] Composed of two four-membered rings (azetidine and oxetane), it is more compact and strained than 7-Oxa-2-azaspiro[3.5]nonane. This can lead to different vector projections for substituents and potentially unique interactions with target proteins.

Caption: Logical comparison of key spirocyclic scaffold features.

Experimental Protocols: Synthesis of a Functionalized 7-Oxa-2-azaspiro[3.5]nonane Building Block

Trustworthy application of these scaffolds requires robust and reproducible synthetic access. Below is a representative, self-validating protocol for the synthesis of a versatile 7-Oxa-2-azaspiro[3.5]nonane intermediate, adapted from established literature procedures.[12]

Synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

This protocol outlines the reduction of a carboxylic acid precursor to the corresponding primary alcohol, a key intermediate for further functionalization.

Materials and Equipment:

  • tert-butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium chloride (brine)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (1.2 equivalents) in anhydrous THF (100 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve tert-butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate (1.0 equivalent) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding dropwise, in sequence: water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filtered, simplifying the workup.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the filtrate and washes.

  • Workup: Transfer the combined organic layers to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired product, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, as a colorless or yellowish oil.[12]

Synthesis_Workflow start Start: Carboxylate Precursor step1 Dissolve in Anhydrous THF start->step1 step4 Dropwise Addition of Precursor step1->step4 step2 Prepare LiAlH4 Suspension in THF step3 Cool to 0°C step2->step3 step3->step4 step5 Reaction at RT (TLC Monitoring) step4->step5 step6 Quench Reaction (Fieser Workup) step5->step6 step7 Filter & Extract with EtOAc step6->step7 step8 Purify via Column Chromatography step7->step8 end_node Product: Primary Alcohol step8->end_node

Caption: Experimental workflow for the synthesis of a key spirocyclic intermediate.

Conclusion and Authoritative Grounding

The strategic incorporation of spirocyclic scaffolds is a defining feature of contemporary drug discovery, enabling chemists to craft molecules with superior 3D definition and optimized physicochemical properties.[3][4][25] 7-Oxa-2-azaspiro[3.5]nonane stands out as a particularly compelling scaffold, offering a finely tuned balance of structural rigidity, enhanced aqueous solubility, and lower lipophilicity. Its utility as a bioisostere for piperidine and related heterocycles provides a validated pathway to improve ADME profiles while preserving or enhancing biological activity.

While other scaffolds like azaspiro[3.3]heptane and spiro[3.3]heptane offer distinct advantages for mimicking specific motifs (piperidine and benzene, respectively), the 7-Oxa-2-azaspiro[3.5]nonane framework provides a unique solution for multiparameter optimization, particularly when solubility is a key challenge. As synthetic methodologies continue to advance, the accessibility and application of these sophisticated 3D building blocks will undoubtedly expand, paving the way for the next generation of innovative therapeutics.[26][27]

References

A Comparative Guide to 7-Oxa-2-azaspiro[3.5]nonane and Pipecolic Acid Bioisosteres in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Three-Dimensionality in Medicinal Chemistry

The paradigm of drug design has decisively shifted from planar, aromatic-rich molecules towards three-dimensional, sp³-rich scaffolds. This strategic move, often termed "escaping flatland," is driven by the pursuit of compounds with enhanced selectivity, improved physicochemical properties, and access to novel intellectual property.[1][2] Saturated heterocycles are central to this effort, with L-pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic amino acid, serving as a foundational building block in numerous natural products and synthetic drugs.[3][4][5]

However, the very ubiquity of the pipecolic acid scaffold necessitates innovation. Bioisosteric replacement—the substitution of a molecular fragment with another that retains similar spatial and electronic characteristics—is a cornerstone strategy for refining drug candidates.[6] This guide provides an in-depth comparison of a novel spirocyclic scaffold, 7-Oxa-2-azaspiro[3.5]nonane , against traditional and other contemporary bioisosteres of pipecolic acid, offering a technical resource for researchers engaged in rational drug design.

The Parent Scaffold: Understanding Pipecolic Acid

Pipecolic acid, a cyclic analogue of lysine, is a six-membered ring that imparts conformational constraint upon peptides and small molecules.[4][7] Its chair-like conformation and the axial/equatorial positioning of substituents at the 2-position (the carboxylic acid) are critical determinants of biological activity. While invaluable, the parent scaffold presents certain limitations in drug optimization, including:

  • Metabolic Liability: The piperidine ring can be susceptible to enzymatic oxidation.[1]

  • Suboptimal Physicochemical Properties: The basicity (pKa) and lipophilicity (LogP) of the piperidine nitrogen may not be ideal for all biological targets or for achieving desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Limited Vectorial Space: While providing constraint, the conformational flexibility of the piperidine ring limits the precise, rigid projection of substituents into three-dimensional space.

Bioisosterism offers a direct solution to these challenges, allowing chemists to fine-tune these properties while preserving the core binding interactions.[8][9]

The Contenders: A New Generation of Scaffolds

This guide focuses on 7-Oxa-2-azaspiro[3.5]nonane as a next-generation bioisostere and compares it to other established classes.

  • 7-Oxa-2-azaspiro[3.5]nonane: This novel scaffold features a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring.[10] The spirocyclic fusion creates a rigid, well-defined three-dimensional architecture, a significant departure from the monocyclic pipecolic acid.[11][12] The introduction of an ether oxygen atom within the six-membered ring further distinguishes its properties.[13]

  • Constrained Bicyclic Analogues (e.g., 2-Azabicyclo[2.2.2]octane-1-carboxylic acid): These bioisosteres offer maximum rigidity by bridging the piperidine ring, locking it into a single conformation and presenting substituents along rigidly defined vectors.[7]

  • Fluorinated Pipecolic Acids: The strategic placement of fluorine atoms is a classical bioisosteric approach used to modulate the pKa of the ring nitrogen and alter lipophilicity and metabolic stability without significant steric changes.

Head-to-Head Comparison: A Multi-Parametric Analysis

Structural and Conformational Analysis

The primary advantage of spirocyclic scaffolds like 7-Oxa-2-azaspiro[3.5]nonane lies in their unique and rigid three-dimensional shape.[14] Unlike the chair-boat interconversion of pipecolic acid, the spiro-fusion locks the two rings in a perpendicular orientation. This rigidity provides well-defined "exit vectors" for substituents, allowing for their precise and predictable placement within a protein's binding pocket.[2] This is a critical element of modern structure-based drug design, where molecular shape complementarity dictates binding affinity and selectivity.[15][16][17]

G cluster_workflow LogD Determination Workflow A Prepare Pre-Saturated n-Octanol and PBS (pH 7.4) B Add Test Compound to Equal Volumes of Solvents A->B C Vortex for 3 min (Equilibration) B->C D Centrifuge for 10 min (Phase Separation) C->D E Sample Aqueous & Octanol Phases Separately D->E F Quantify Concentration in Each Phase via HPLC E->F G Calculate LogD = log([C]oct / [C]pbs) F->G

References

A Comparative Guide to the Biological Activity of 7-Oxa-2-azaspiro[3.5]nonane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the exploration of novel three-dimensional scaffolds is a cornerstone of developing next-generation therapeutics. The strategic move away from planar chemical structures towards more complex, sp³-rich architectures offers significant advantages in achieving enhanced target specificity, improved physicochemical properties, and ultimately, greater clinical success. Among the diverse array of scaffolds, spirocyclic systems, which feature two rings sharing a single atom, have garnered considerable interest for their conformational rigidity and precise vectoral display of substituents.

This guide provides a comprehensive comparative analysis of the biological activity of 7-Oxa-2-azaspiro[3.5]nonane and its key isomers. While direct head-to-head biological comparisons of these specific isomers are not yet extensively documented in peer-reviewed literature, this document will synthesize available data on closely related analogs to provide a foundational understanding of their potential therapeutic applications. Furthermore, we will delve into the synthetic accessibility of these scaffolds and present detailed, field-proven experimental protocols to empower researchers to conduct their own comparative biological evaluations.

The 7-Oxa-2-azaspiro[3.5]nonane Scaffold: An Introduction

The 7-Oxa-2-azaspiro[3.5]nonane framework is a unique heterocyclic system that incorporates both an azetidine and a tetrahydropyran ring fused at a spirocyclic center. This arrangement imparts a distinct three-dimensional geometry that can be strategically exploited in drug design. The presence of both a nitrogen and an oxygen atom offers opportunities for hydrogen bonding and other key interactions with biological targets.

The primary isomers of interest for comparative analysis are the parent compound, 7-Oxa-2-azaspiro[3.5]nonane, and its positional isomer, 2-Oxa-7-azaspiro[3.5]nonane.

Isomeric Landscape and Synthetic Accessibility

The precise placement of the nitrogen and oxygen atoms within the spirocyclic framework significantly influences the molecule's overall shape, polarity, and potential for interaction with biological macromolecules.

Synthesis of 7-Oxa-2-azaspiro[3.5]nonane Derivatives

The synthesis of functionalized derivatives of 7-Oxa-2-azaspiro[3.5]nonane has been reported, highlighting its utility as a bioisostere for the piperidine moiety in drug candidates. One notable approach involves the preparation of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which can then be incorporated into larger molecules.[1] This strategy has been successfully employed to create an analog of the local anesthetic Bupivacaine, where the piperidine ring was replaced with the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid scaffold.[2] The resulting compound exhibited comparable anesthetic activity to Bupivacaine but with a significantly lower toxicity profile, underscoring the potential of this scaffold to improve the therapeutic index of existing drugs.[2]

A general synthetic workflow for accessing such derivatives is outlined below:

start Commercially Available Starting Materials step1 Multi-step synthesis to form the spirocyclic core start->step1 step2 Functionalization of the azetidine ring (e.g., N-alkylation, acylation) step1->step2 step3 Modification of the tetrahydropyran ring (if applicable) step2->step3 final Target 7-Oxa-2-azaspiro[3.5]nonane Derivative step3->final

Caption: Generalized synthetic workflow for 7-Oxa-2-azaspiro[3.5]nonane derivatives.

Synthesis of 2-Oxa-7-azaspiro[3.5]nonane

A novel synthesis for the isomeric 2-Oxa-7-azaspiro[3.5]nonane has also been described.[3] This multi-step process, starting from diethyl malonate, allows for the construction of the spirocyclic system, which can then be further elaborated.[3] The availability of distinct synthetic routes for these isomers is crucial for enabling a thorough investigation of their comparative biological activities.

Comparative Biological Activity: Insights from Related Analogs

While direct comparative data for 7-Oxa-2-azaspiro[3.5]nonane and its isomers is limited, we can infer potential biological targets and structure-activity relationships by examining closely related azaspirocyclic compounds.

Derivatives of 7-azaspiro[3.5]nonane (lacking the oxygen atom) have been identified as potent agonists of G protein-coupled receptor 119 (GPR119).[4] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity, suggesting that the 7-Oxa-2-azaspiro[3.5]nonane scaffold may also exhibit activity at this or other GPCRs.[5]

Furthermore, pharmacological studies on 1-oxa-8-azaspiro[4.5]decane derivatives, which also contain an oxa-azaspirocyclic core, have revealed their activity as muscarinic M1 receptor agonists.[6] This finding points towards the potential for 7-Oxa-2-azaspiro[3.5]nonane and its isomers to interact with cholinergic receptors, which are implicated in a wide range of physiological processes and are important targets for various diseases.

Based on these findings, a logical starting point for the biological evaluation of 7-Oxa-2-azaspiro[3.5]nonane and its isomers would be to screen them against a panel of GPCRs, with a particular focus on GPR119 and muscarinic receptors.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of the biological activities of these isomers, we propose the following tabular format for presenting experimental data.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundTarget 1 (e.g., GPR119)Target 2 (e.g., M1 Muscarinic)Target 3 (e.g., M2 Muscarinic)
7-Oxa-2-azaspiro[3.5]nonane
Isomer 1
Isomer 2
Reference Compound

Table 2: Comparative Functional Activity (EC50/IC50, nM)

CompoundTarget 1 (e.g., GPR119)Target 2 (e.g., M1 Muscarinic)Target 3 (e.g., M2 Muscarinic)
7-Oxa-2-azaspiro[3.5]nonane
Isomer 1
Isomer 2
Reference Compound

Experimental Protocols: A Guide to Biological Evaluation

To ensure the generation of robust and reproducible data, the following detailed experimental protocols are provided for key assays relevant to the potential biological targets of the 7-Oxa-2-azaspiro[3.5]nonane scaffold.

Protocol 1: Radioligand Binding Assay for GPCRs

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for a specific GPCR, such as the M1 muscarinic receptor.

Causality Behind Experimental Choices: This assay directly measures the ability of a compound to displace a known high-affinity radioligand from the receptor's binding site. The use of a radiolabeled ligand provides a highly sensitive and quantitative measure of binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR (e.g., CHO-K1 cells expressing the human M1 muscarinic receptor).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for M1 receptors), and varying concentrations of the test compounds (7-Oxa-2-azaspiro[3.5]nonane and its isomers).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

start Prepare reaction mixture: - Cell membranes with target GPCR - Radioligand - Test compound step1 Incubate to reach equilibrium start->step1 step2 Filter to separate bound and free radioligand step1->step2 step3 Wash to remove non-specific binding step2->step3 step4 Quantify bound radioactivity step3->step4 final Calculate IC50 and Ki values step4->final

Caption: Workflow for a radioligand binding assay.

Protocol 2: Cell-Based Functional Assay for GPCRs (Calcium Mobilization)

This protocol describes a cell-based functional assay to determine the agonist or antagonist activity of the test compounds at a Gq-coupled GPCR, such as the M1 muscarinic receptor, by measuring changes in intracellular calcium levels.

Causality Behind Experimental Choices: Many GPCRs, upon activation, signal through the Gq protein, leading to an increase in intracellular calcium. This assay provides a direct measure of the functional consequences of compound binding to the receptor in a live-cell context.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line stably expressing the target GPCR (e.g., HEK293 cells expressing the human M1 muscarinic receptor) in a 96-well black-walled, clear-bottom plate.

  • Calcium Indicator Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will increase its fluorescence intensity upon binding to calcium.

  • Compound Addition: Add varying concentrations of the test compounds (for agonist mode) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compounds (for antagonist mode) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: For agonist activity, determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response). For antagonist activity, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the agonist-induced response).

start Culture cells expressing target GPCR step1 Load cells with calcium indicator dye start->step1 step2 Add test compounds step1->step2 step3 Measure fluorescence changes over time step2->step3 final Calculate EC50 or IC50 values step3->final

Caption: Workflow for a calcium mobilization assay.

Conclusion and Future Directions

The 7-Oxa-2-azaspiro[3.5]nonane scaffold and its isomers represent a promising, yet underexplored, area of medicinal chemistry. The inherent three-dimensionality and the presence of key heteroatoms make these compounds attractive candidates for targeting a variety of biological systems, particularly GPCRs. While direct comparative biological data is currently sparse, the successful incorporation of a 7-Oxa-2-azaspiro[3.5]nonane derivative into a Bupivacaine analog with an improved safety profile highlights the therapeutic potential of this scaffold.

This guide provides a foundational framework for researchers to initiate their own comparative studies. By leveraging the provided synthetic insights and detailed experimental protocols, the scientific community can begin to systematically elucidate the structure-activity relationships of 7-Oxa-2-azaspiro[3.5]nonane and its isomers, paving the way for the discovery of novel and improved therapeutic agents. The logical next step is a comprehensive screening of these parent scaffolds and their simple derivatives against a diverse panel of biological targets to uncover their full pharmacological potential.

References

Validating the Efficacy of 7-Oxa-2-azaspiro[3.5]nonane Derivatives: A Comparative In-Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in-vitro efficacy of novel 7-Oxa-2-azaspiro[3.5]nonane derivatives. These spirocyclic scaffolds have garnered significant interest in medicinal chemistry as bioisosteres of piperidine, offering improved metabolic stability and three-dimensional diversity.[1][2][3][4] This document outlines a strategic and experimentally robust approach to characterize the biological activity of these compounds, using a hypothetical kinase inhibitor screening program as an illustrative example. We will detail the requisite assays, from initial target engagement to cellular cytotoxicity, and compare the potential performance of our novel derivatives against established kinase inhibitors.

Introduction: The Rationale for Spirocyclic Scaffolds in Drug Discovery

The principle of "escaping from flatland" has become a central theme in modern drug design, emphasizing the need for molecules with greater three-dimensionality (Fsp3-richness) to improve pharmacological properties.[3] The 7-Oxa-2-azaspiro[3.5]nonane scaffold represents a prime example of this design philosophy. Its rigid, non-planar structure can confer significant advantages, including enhanced metabolic stability and novel intellectual property.[4] Previous work has demonstrated the potential of related azaspiro[3.5]nonane derivatives as agonists for G-protein-coupled receptors (GPCRs), specifically GPR119.[5][6] This guide, however, will focus on a different, yet highly relevant, therapeutic target class: protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8]

Our objective is to present a systematic in-vitro validation workflow for a library of novel 7-Oxa-2-azaspiro[3.5]nonane derivatives designed as kinase inhibitors. This guide will provide detailed protocols and rationale for each experimental stage, ensuring scientific integrity and reproducibility.

The In-Vitro Validation Workflow: A Multi-Faceted Approach

A successful in-vitro validation strategy for novel compounds requires a tiered approach, beginning with direct assessment of target interaction and progressing to more complex cell-based assays. This workflow is designed to provide a comprehensive understanding of a compound's potency, selectivity, and potential liabilities.

In-Vitro Validation Workflow A Primary Screening: Target Engagement B Secondary Screening: Kinome Profiling (Selectivity) A->B Potent Hits C Cellular Assays: On-Target Efficacy B->C Selective Hits D Tertiary Screening: Cytotoxicity Assessment C->D Cellularly Active Hits E Lead Candidate D->E Non-toxic, Efficacious Hits

Caption: A tiered workflow for in-vitro validation of novel kinase inhibitors.

Primary Screening: Quantifying Target Engagement

The foundational step in validating a new chemical series is to confirm direct interaction with the intended molecular target.[9][10][11] For our hypothetical kinase inhibitor program, we will employ a biochemical assay to measure the inhibition of a specific kinase (e.g., a receptor tyrosine kinase implicated in a particular cancer).

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 7-Oxa-2-azaspiro[3.5]nonane derivatives and control compounds (e.g., a known inhibitor of the target kinase) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to a reaction buffer.

  • Compound Addition: Add the diluted compounds to the reaction wells. Include no-compound (DMSO only) controls for 100% kinase activity and no-kinase controls for background.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation and Interpretation

The results of the primary screen should be summarized in a table to facilitate comparison.

Compound IDScaffoldTarget Kinase IC50 (nM)
7-Oxa-2-azaspiro[3.5]nonane-A 7-Oxa-2-azaspiro[3.5]nonane50
7-Oxa-2-azaspiro[3.5]nonane-B 7-Oxa-2-azaspiro[3.5]nonane150
7-Oxa-2-azaspiro[3.5]nonane-C 7-Oxa-2-azaspiro[3.5]nonane25
Control Inhibitor X Known Scaffold10
Control Inhibitor Y Known Scaffold100

This is representative data for illustrative purposes.

Compounds with potent IC50 values (e.g., <100 nM) are prioritized for further investigation.

Secondary Screening: Assessing Selectivity through Kinome Profiling

A critical attribute of a high-quality kinase inhibitor is its selectivity. Broad-spectrum inhibition of multiple kinases can lead to off-target effects and toxicity.[12] Kinome profiling services offer a comprehensive assessment of a compound's selectivity against a large panel of kinases.[7][13][14]

The Importance of Kinome-Wide Selectivity

Understanding the selectivity profile of a lead compound is crucial for several reasons:

  • Predicting Off-Target Effects: Identifying unintended kinase interactions early can help predict potential toxicities.

  • Informing Structure-Activity Relationships (SAR): Guiding medicinal chemistry efforts to improve selectivity.

  • Identifying Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial.

Several commercial vendors provide kinome profiling services using various assay formats, such as radiometric assays or fluorescence-based methods.[12]

Interpreting Kinome Profiling Data

The data is often visualized as a "kinome tree" or a table listing the percent inhibition of each kinase at a specific compound concentration (e.g., 1 µM).

Compound IDTarget Kinase Inhibition (%)Number of Off-Target Kinases (>50% inhibition)
7-Oxa-2-azaspiro[3.5]nonane-C 95% at 1 µM2
Control Inhibitor X 98% at 1 µM15

This is representative data for illustrative purposes.

A desirable compound will show high inhibition of the target kinase with minimal activity against other kinases.

Cellular Assays: Confirming On-Target Efficacy in a Biological Context

While biochemical assays are essential for determining direct target engagement, they do not fully recapitulate the complexity of a cellular environment.[9] Cell-based assays are necessary to confirm that a compound can penetrate the cell membrane, engage its target, and elicit the desired biological response.[15]

Signaling Pathway Visualization

Understanding the signaling pathway in which the target kinase operates is crucial for designing relevant cellular assays.

Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Substrate Downstream Substrate Receptor->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor 7-Oxa-2-azaspiro[3.5]nonane Derivative Inhibitor->Receptor Inhibition

Caption: A simplified kinase signaling pathway illustrating the point of intervention for our novel inhibitors.

Experimental Protocol: Western Blotting for Phospho-Substrate Levels

A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation status of a known downstream substrate of the target kinase.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cancer cell line known to be dependent on the target kinase signaling pathway.

  • Compound Treatment: Treat the cells with varying concentrations of the 7-Oxa-2-azaspiro[3.5]nonane derivatives and control compounds for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total amount of the substrate to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Determine the EC50 value for the inhibition of substrate phosphorylation.

Tertiary Screening: Assessing In-Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that the therapeutic effect is not due to general toxicity.[16] Therefore, it is essential to evaluate the cytotoxicity of the lead compounds in parallel with their efficacy.[17]

Experimental Protocol: MTT and LDH Assays

We will employ two common cytotoxicity assays with different underlying principles to obtain a more comprehensive toxicity profile.[18]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product.[18]

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cell death.[19][20]

Step-by-Step Protocol (General):

  • Cell Seeding: Seed a relevant cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT: Add the MTT reagent and incubate. Then, solubilize the formazan crystals and measure the absorbance.

    • For LDH: Collect the cell culture supernatant and perform the LDH enzymatic reaction according to the kit manufacturer's instructions. Measure the absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity or viability for each compound concentration and determine the CC50 (50% cytotoxic concentration) or GI50 (50% growth inhibition) value.

Comparative Cytotoxicity Data
Compound IDTarget Kinase IC50 (nM)Cellular EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
7-Oxa-2-azaspiro[3.5]nonane-C 25100> 10> 100
Control Inhibitor X 1050120

This is representative data for illustrative purposes.

A high therapeutic index (the ratio of the cytotoxic concentration to the effective concentration) is desirable, indicating that the compound is effective at concentrations well below those that cause general toxicity.

Conclusion

This guide has outlined a robust and logical workflow for the in-vitro validation of novel 7-Oxa-2-azaspiro[3.5]nonane derivatives as potential kinase inhibitors. By systematically evaluating target engagement, selectivity, cellular efficacy, and cytotoxicity, researchers can make data-driven decisions to advance the most promising candidates in the drug discovery pipeline. The experimental protocols provided herein serve as a foundation for these critical studies, emphasizing the importance of scientific rigor and comprehensive characterization in the development of new therapeutics.

References

A Comparative Guide to the Preclinical In-Vivo Evaluation of 7-Oxa-2-azaspiro[3.5]nonane P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the preclinical in-vivo evaluation of novel compounds featuring a 7-oxa-2-azaspiro[3.5]nonane moiety. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logically sound approach to preclinical assessment.

The unique three-dimensional structure of spirocyclic scaffolds, such as 7-oxa-2-azaspiro[3.5]nonane, offers an exceptional tool in drug design, allowing for fine-tuning of a molecule's properties to enhance binding affinity and specificity.[1][2] This guide will focus on the evaluation of compounds from this class developed as antagonists for the P2X7 receptor (P2X7R), a key player in inflammation and immunity.[3][4]

To illustrate the evaluation process, we will compare a hypothetical lead candidate, AZD-Spiro-1 , against a well-established, albeit non-spirocyclic, P2X7R antagonist, Comparator-X .

The Scientific Imperative: Targeting the P2X7 Receptor in Inflammatory Disease

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammatory responses.[4][5] Upon activation by high concentrations of extracellular ATP—a damage-associated molecular pattern (DAMP) released from stressed or dying cells—P2X7R triggers a cascade of downstream events.[6][7] This includes the activation of the NLRP3 inflammasome, leading to the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.[5][7][8] Consequently, blocking this receptor presents a promising therapeutic strategy for a host of inflammatory diseases.[3][4]

The 7-oxa-2-azaspiro[3.5]nonane scaffold is of particular interest due to its rigid, three-dimensional structure, which can provide novel interactions within the P2X7R binding pocket, potentially leading to improved potency, selectivity, and pharmacokinetic profiles compared to more planar molecules.[1][9]

Below is a diagram illustrating the central role of the P2X7 receptor in the inflammatory cascade.

P2X7_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7 Receptor Pannexin1 Pannexin-1 P2X7R->Pannexin1 K_efflux K+ Efflux P2X7R->K_efflux ATP High Extracellular ATP (Danger Signal) ATP->P2X7R Activates NLRP3 NLRP3 Inflammasome Activation Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Mature IL-1β / IL-18 Release Caspase1->Cytokines Inflammation Pro-inflammatory Response Cytokines->Inflammation K_efflux->NLRP3 Triggers

Caption: P2X7 Receptor Signaling Pathway in Inflammation.

The Preclinical Evaluation Workflow: A Phased Approach

A successful preclinical program must be systematic, building a comprehensive data package to support the decision to move into human clinical trials.[10][11][12] The evaluation of AZD-Spiro-1 and Comparator-X will follow a logical progression from pharmacokinetics (PK) and pharmacodynamics (PD) to efficacy and safety.

The following diagram outlines the general workflow for our comparative in-vivo evaluation.

Preclinical_Workflow cluster_Efficacy Efficacy Models cluster_Safety Safety & Tolerability PK Single-Dose PK (IV & PO) PD Target Engagement (Ex Vivo IL-1β Assay) PK->PD Informs Dose Selection Efficacy Acute Inflammation Model (Carrageenan Paw Edema) PK->Efficacy Guides Dosing Regimen PD->Efficacy Safety 7-Day Dose Range Finding (Rodent) Efficacy->Safety Provides Efficacious Dose Context

Caption: General Preclinical In-Vivo Evaluation Workflow.

Comparative Pharmacokinetics: Does the Scaffold Improve Drug-Like Properties?

Scientist's Rationale: The primary goal of this initial phase is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of AZD-Spiro-1. The spirocyclic core is hypothesized to reduce metabolic liability and improve oral bioavailability compared to more conventional structures like Comparator-X. We will conduct a single-dose PK study in rats via both intravenous (IV) and oral (PO) routes to determine key parameters.

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3 per group/route).

  • Housing: Standard conditions with ad libitum access to food and water.

  • Dosing:

    • IV Group: Administer AZD-Spiro-1 or Comparator-X at 1 mg/kg via the tail vein.

    • PO Group: Administer AZD-Spiro-1 or Comparator-X at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the saphenous vein into K2EDTA tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify drug concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis to calculate key PK parameters.

Data Presentation: Comparative Pharmacokinetic Parameters
ParameterAZD-Spiro-1 (10 mg/kg PO)Comparator-X (10 mg/kg PO)Scientific Implication
Tmax (hr) 1.00.5Rapid absorption for both compounds.
Cmax (ng/mL) 850620Higher peak exposure for AZD-Spiro-1.
AUC (0-inf) (ng*hr/mL) 42502800Significantly greater total drug exposure for AZD-Spiro-1.
Half-life (t½) (hr) 6.54.2Longer duration of action anticipated for AZD-Spiro-1.
Bioavailability (F%) 45%25%The spiro moiety appears to improve oral absorption.

Interpretation: The data suggest that the 7-oxa-2-azaspiro[3.5]nonane moiety in AZD-Spiro-1 confers a superior pharmacokinetic profile compared to Comparator-X. The improved bioavailability and longer half-life are desirable properties, potentially allowing for less frequent dosing in a clinical setting.

Comparative Efficacy: Translating PK/PD to In-Vivo Activity

Scientist's Rationale: Having established a favorable PK profile for AZD-Spiro-1, the next critical step is to demonstrate its efficacy in a relevant disease model. The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[13][14] It allows us to assess the ability of our P2X7R antagonists to suppress an acute inflammatory response in vivo.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (n=6 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[13]

  • Animal Grouping:

    • Group I: Vehicle Control (e.g., 0.5% methylcellulose in water).

    • Group II: AZD-Spiro-1 (30 mg/kg, p.o.).

    • Group III: Comparator-X (30 mg/kg, p.o.).

    • Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.).

  • Drug Administration: Administer compounds orally 1 hour before the carrageenan injection.[13][14]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw to induce inflammation.[15][16]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.[13]

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at each time point.

Data Presentation: Comparative Efficacy in Paw Edema Model
Time Post-CarrageenanVehicle (% Increase in Paw Volume)AZD-Spiro-1 (% Inhibition)Comparator-X (% Inhibition)Indomethacin (% Inhibition)
1 Hour 45 ± 4.135 ± 3.522 ± 2.930 ± 3.1
3 Hours 82 ± 6.768 ± 5.9 45 ± 4.8*55 ± 5.2
6 Hours 65 ± 5.355 ± 5.1 30 ± 3.8*48 ± 4.5
*p < 0.05, *p < 0.01 vs. Vehicle

Interpretation: AZD-Spiro-1 demonstrates significantly more potent anti-inflammatory activity than Comparator-X at the same dose. Its efficacy at the 3-hour and 6-hour time points is comparable to, or even exceeds, that of the standard NSAID, Indomethacin. This robust in-vivo efficacy, coupled with its superior PK profile, strongly supports the therapeutic potential of the 7-oxa-2-azaspiro[3.5]nonane scaffold in P2X7R antagonist design.

Preliminary Safety and Tolerability Assessment

Scientist's Rationale: An essential component of any preclinical evaluation is an assessment of the compound's safety profile.[12] A 7-day dose-range finding study in rodents provides initial insights into the maximum tolerated dose (MTD) and identifies any potential target organs for toxicity. This is a crucial step mandated by regulatory agencies like the FDA before proceeding to longer-term studies.[10][11]

Experimental Protocol: 7-Day Dose Range Finding in Rats
  • Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per group).

  • Dosing Groups:

    • Group 1: Vehicle Control.

    • Group 2: AZD-Spiro-1 (Low Dose, e.g., 30 mg/kg/day).

    • Group 3: AZD-Spiro-1 (Mid Dose, e.g., 100 mg/kg/day).

    • Group 4: AZD-Spiro-1 (High Dose, e.g., 300 mg/kg/day).

  • Administration: Daily oral gavage for 7 consecutive days.

  • Monitoring:

    • Clinical Observations: Daily checks for any changes in appearance, behavior, or signs of distress.

    • Body Weight: Measured on Day 1, Day 4, and Day 8.

    • Food Consumption: Measured daily.

  • Terminal Procedures (Day 8):

    • Blood Collection: For clinical chemistry and hematology analysis.

    • Necropsy: Gross pathological examination of all major organs.

    • Organ Weights: Key organs (liver, kidneys, spleen, heart, etc.) are weighed.

Data Presentation: Summary of 7-Day Safety Findings
ParameterVehicle ControlAZD-Spiro-1 (30 mg/kg)AZD-Spiro-1 (100 mg/kg)AZD-Spiro-1 (300 mg/kg)
Clinical Signs NoneNoneNoneNone
Body Weight Change Normal GainNormal GainNormal GainNormal Gain
Clinical Pathology WNLWNLWNLWNL
Gross Necropsy No FindingsNo FindingsNo FindingsNo Findings
WNL = Within Normal Limits

Interpretation: AZD-Spiro-1 was well-tolerated in rats up to 300 mg/kg/day for 7 days. The absence of adverse clinical signs, effects on body weight, or findings in clinical and anatomical pathology suggests a favorable acute safety profile. The No-Observed-Adverse-Effect-Level (NOAEL) in this study is at least 300 mg/kg/day, providing a wide safety margin above the efficacious dose of 30 mg/kg identified in the paw edema model.

Conclusion and Future Directions

The preclinical in-vivo data presented in this guide strongly support the continued development of AZD-Spiro-1, a novel P2X7R antagonist featuring a 7-oxa-2-azaspiro[3.5]nonane moiety. Compared to a standard non-spirocyclic antagonist, AZD-Spiro-1 demonstrates:

  • Superior Pharmacokinetics: Higher oral bioavailability and a longer half-life.

  • Enhanced Efficacy: More potent anti-inflammatory effects in a validated in-vivo model.

  • Favorable Acute Safety: Well-tolerated at doses significantly exceeding the efficacious dose.

These findings underscore the value of the 7-oxa-2-azaspiro[3.5]nonane scaffold in designing next-generation therapeutics. The subsequent steps in the preclinical program will involve more extensive safety and toxicology studies, including 28-day repeat-dose toxicology in two species, to fully characterize the safety profile and support an Investigational New Drug (IND) application.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Oxa-2-azaspiro[3.5]nonane Analogs: A Roadmap for Novel Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological properties is paramount. Spirocyclic systems, with their inherent three-dimensional architecture, have emerged as a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to enhanced potency, selectivity, and metabolic stability.[1][2] Among these, the 7-Oxa-2-azaspiro[3.5]nonane scaffold presents a unique and underexplored framework for the design of innovative therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-Oxa-2-azaspiro[3.5]nonane analogs, drawing upon experimental data from closely related spirocyclic systems to inform a predictive SAR model and guide future drug discovery efforts.

The 7-Oxa-2-azaspiro[3.5]nonane Scaffold: A Bioisostere with Promise

The 7-Oxa-2-azaspiro[3.5]nonane core is an intriguing bioisosteric replacement for piperidine, a common motif in a vast array of bioactive compounds.[1] The introduction of the spirocyclic azetidine ring and the oxane moiety imparts a rigidified conformation, which can be advantageous for optimizing interactions with biological targets.[1][3] Furthermore, the presence of the oxygen atom can modulate physicochemical properties such as lipophilicity and hydrogen bonding potential, offering a handle for fine-tuning the pharmacokinetic profile of a drug candidate.[3]

Synthetic Strategies: Accessing Chemical Diversity

The exploration of the SAR of any scaffold is contingent upon the accessibility of a diverse range of analogs. The synthesis of functionalized 7-Oxa-2-azaspiro[3.5]nonane derivatives has been reported, providing a foundation for the generation of compound libraries for screening and optimization.[1][2]

Experimental Protocol: Synthesis of Functionalized 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivatives[1][2]

This protocol outlines a general approach for the synthesis of key intermediates that can be further elaborated to a wide range of analogs.

Step 1: Synthesis of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

  • To a solution of the corresponding dicarboxylate precursor in anhydrous tetrahydrofuran (THF) at -40°C under an argon atmosphere, add lithium aluminium hydride (LiAlH4) dropwise.

  • Allow the reaction mixture to warm to 0°C and stir for 1 hour.

  • Carefully quench the reaction with an aqueous solution of sodium bisulfate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired alcohol.

Step 2: Oxidation to the Aldehyde

  • Dissolve the alcohol from Step 1 in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry, and concentrate. Purify the crude product by vacuum distillation or flash column chromatography to obtain the aldehyde.

Step 3: Further Functionalization

  • The resulting aldehyde can be subjected to a variety of transformations, such as the Bestmann-Ohira reagent for the formation of a terminal alkyne, providing a versatile handle for click chemistry and other coupling reactions.

Synthesis_Workflow Start Dicarboxylate Precursor Step1 Reduction (LiAlH4, THF) Start->Step1 Intermediate1 Hydroxymethyl Intermediate Step1->Intermediate1 Step2 Oxidation (Dess-Martin Periodinane) Intermediate1->Step2 Intermediate2 Aldehyde Intermediate Step2->Intermediate2 Step3 Further Functionalization (e.g., Bestmann-Ohira) Intermediate2->Step3 End Diverse Analogs Step3->End

Structure-Activity Relationship (SAR) Analysis: A Predictive Model

While comprehensive SAR studies on 7-Oxa-2-azaspiro[3.5]nonane analogs targeting a specific protein are not yet abundant in the public domain, we can construct a robust predictive model by analyzing data from structurally related oxa-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane systems. These studies provide invaluable insights into the key structural modifications that govern biological activity.[4][5]

Key Structural Regions for Modification

The 7-Oxa-2-azaspiro[3.5]nonane scaffold offers several key positions for chemical modification to probe the SAR.

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"Scaffold" -> R1 [label="Azetidine Substitution", fontsize=8, fontcolor="#5F6368"]; "Scaffold" -> R2 [label="Oxane Substitution", fontsize=8, fontcolor="#5F6368"]; "Scaffold" -> R3 [label="Nitrogen Substitution", fontsize=8, fontcolor="#5F6368"]; "Scaffold" -> R4 [label="Stereochemistry", fontsize=8, fontcolor="#5F6368"]; } केंदot Caption: Key modification points on the 7-Oxa-2-azaspiro[3.5]nonane scaffold for SAR exploration.

Substitution on the Azetidine Ring (R1)

Modifications on the azetidine ring, particularly at the C1 position, are critical for modulating potency and selectivity. In the context of muscarinic M1 receptor agonists, analogs of the related 1-oxa-8-azaspiro[4.5]decane scaffold have shown that the nature of the substituent at the equivalent position significantly impacts activity.[5]

  • Hypothesis: Small, polar groups at C1 of the 7-Oxa-2-azaspiro[3.5]nonane scaffold are likely to be well-tolerated and may enhance interactions with the binding pockets of various receptors. The synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid and its derivatives provides a direct route to explore this.[1][2] For instance, conversion of the carboxylic acid to amides or esters would allow for a systematic evaluation of hydrogen bonding and steric effects.

Substitution on the Oxane Ring (R2)

The oxane ring provides opportunities for introducing substituents that can probe deeper into a receptor's binding site.

  • Hypothesis: Based on SAR studies of similar spirocyclic systems, introducing small alkyl or fluorinated groups on the oxane ring could enhance lipophilicity and van der Waals interactions, potentially leading to increased potency. However, bulky substituents are likely to be detrimental due to steric hindrance.

Substitution on the Nitrogen Atom (R3)

The nitrogen atom of the azetidine ring is a key attachment point for linking the spirocyclic core to other pharmacophoric elements. In a study on 7-azaspiro[3.5]nonane GPR119 agonists, optimization of the N-capping group was crucial for achieving high potency.[4]

  • Hypothesis: For many targets, a basic nitrogen will be important for forming a salt bridge with an acidic residue in the binding pocket. The optimal N-substituent will be highly dependent on the specific target. For G-protein coupled receptors (GPCRs), an N-capping group that can occupy a hydrophobic pocket is often beneficial. For example, linking the nitrogen to an aromatic or heteroaromatic moiety can significantly enhance activity.[4]

Stereochemistry (R4)

The spirocyclic nature of the 7-Oxa-2-azaspiro[3.5]nonane scaffold introduces chirality, which can have a profound impact on biological activity.

  • Hypothesis: As observed in studies of 1-oxa-8-azaspiro[4.5]decane muscarinic agonists, the biological activity often resides preferentially in one enantiomer.[5] Therefore, the stereoselective synthesis or chiral separation of 7-Oxa-2-azaspiro[3.5]nonane analogs will be critical for maximizing potency and understanding the stereochemical requirements of the target binding site.

Comparative Performance and Experimental Data

To illustrate the potential impact of these structural modifications, the following table summarizes key findings from studies on analogous spirocyclic systems. While direct data for 7-Oxa-2-azaspiro[3.5]nonane analogs is emerging, these comparisons provide a valuable framework for predicting their performance.

ScaffoldTargetKey Modification and ObservationReference
7-Azaspiro[3.5]nonane GPR119Optimization of the piperidine N-capping group and an aryl group led to a potent agonist with good pharmacokinetic properties.[4]
1-Oxa-8-azaspiro[4.5]decane Muscarinic M1 ReceptorSystematic modifications of the tetrahydrofuran ring and the nitrogen substituent led to compounds with preferential affinity for M1 over M2 receptors and potent in vivo activity.[5]
7-Oxa-2-azaspiro[3.5]nonane N/A (Synthetic Study)Successful synthesis of functionalized derivatives, including a carboxylic acid at C1, demonstrating the feasibility of introducing diverse functionalities at this key position.[1][2]

Future Directions and Conclusion

The 7-Oxa-2-azaspiro[3.5]nonane scaffold holds significant promise for the development of novel therapeutics. This guide has provided a predictive SAR analysis based on robust data from closely related spirocyclic systems, offering a logical starting point for the design and optimization of new drug candidates.

Future research should focus on the systematic synthesis and biological evaluation of 7-Oxa-2-azaspiro[3.5]nonane analogs against a variety of biological targets. Key areas of investigation should include:

  • Exploration of diverse substituents at the C1, N2, and oxane ring positions.

  • Stereoselective synthesis to evaluate the impact of chirality on activity.

  • In-depth pharmacokinetic and in vivo studies to assess the drug-like properties of promising analogs.

By leveraging the principles outlined in this guide, researchers can unlock the full potential of the 7-Oxa-2-azaspiro[3.5]nonane scaffold and accelerate the discovery of next-generation medicines.

References

A Guide to the Structural Confirmation of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: An NMR and Mass Spectrometry-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Validation

In modern drug discovery, the "Escape from Flatland" initiative has propelled the development of novel three-dimensional molecular scaffolds to enhance pharmacological properties.[1] Among these, spirocyclic systems have gained significant attention. 7-Oxa-2-azaspiro[3.5]nonane, a unique scaffold containing both an azetidine and a tetrahydropyran ring fused at a central spiro-carbon, is emerging as a valuable building block. It serves as a potential bioisostere for commonly used motifs like morpholine, offering improvements in physicochemical properties such as aqueous solubility and metabolic stability.[2][3][4]

Given the subtle isomeric possibilities inherent in spirocyclic systems, unambiguous structural confirmation is not merely a procedural step but a cornerstone of chemical integrity in any research and development program. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) interpretations and wasted resources. This guide provides an in-depth, practical comparison of the analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the definitive structural confirmation of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. We will explore the causality behind experimental choices and present a self-validating workflow applicable to researchers, scientists, and drug development professionals.

The Synergy of NMR and MS in Structural Elucidation

The structural elucidation of a novel organic molecule is akin to solving a complex puzzle. While Mass Spectrometry provides the molecular formula—the list of pieces—NMR spectroscopy reveals how those pieces are connected and arranged in three-dimensional space.[5][6]

  • Mass Spectrometry (MS) offers high sensitivity for determining the molecular weight and elemental composition via high-resolution measurements. Furthermore, tandem MS (MS/MS) experiments induce fragmentation of the molecule, providing crucial clues about its substructures and connectivity.[7][8]

  • Nuclear Magnetic Resonance (NMR) provides the definitive connectivity map. ¹H NMR details the proton environment and proximity, ¹³C NMR identifies the unique carbon atoms, and 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) unambiguously link protons and carbons within the molecular framework.[9][10]

By integrating these two powerful techniques, a chemist can achieve a level of structural certainty that is unattainable with either method alone.

Experimental Workflow: A Self-Validating Protocol

A robust analytical workflow ensures reproducibility and minimizes ambiguity. The following protocol outlines the key steps for acquiring high-quality NMR and MS data for this compound.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample 7-Oxa-2-azaspiro[3.5]nonane HCl Dissolve Dissolve in Deuterated Solvent (e.g., D2O or DMSO-d6) Sample->Dissolve NMR NMR Spectrometer (≥400 MHz) Dissolve->NMR NMR Tube MS ESI Mass Spectrometer Dissolve->MS LC-MS Vial Analyze_NMR 1D (¹H, ¹³C) & 2D (COSY, HSQC) Spectral Analysis NMR->Analyze_NMR Analyze_MS Determine Molecular Ion (M+H)+ Analyze Fragmentation Pattern MS->Analyze_MS Compare Compare with Isomeric Structures (e.g., 2-Oxa-7-azaspiro[3.5]nonane) Analyze_NMR->Compare Analyze_MS->Compare Confirm Final Structural Confirmation Compare->Confirm

Caption: Workflow for structural confirmation.

Step-by-Step Methodologies

1. NMR Sample Preparation and Acquisition:

  • Rationale: The choice of solvent is critical. For a hydrochloride salt, deuterated water (D₂O) or DMSO-d₆ are excellent choices due to their high polarity. DMSO-d₆ has the advantage of not exchanging with the N-H proton, allowing its observation.

  • Protocol:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a spectrometer operating at a frequency of 400 MHz or higher. Higher fields provide better signal dispersion, which is crucial for resolving complex spin systems.

2. Mass Spectrometry Sample Preparation and Acquisition:

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine hydrochlorides, as it typically produces an abundant protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.

  • Protocol:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid helps promote protonation.

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire data in positive ion mode. Obtain a full scan MS spectrum to identify the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 128.1) and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Analysis and Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The proton NMR spectrum provides the first detailed look at the molecular structure. The key is to assign each signal based on its chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration (number of protons).

  • Azetidine Ring Protons (Positions 1, 3): These protons are adjacent to the nitrogen atom and are expected to appear as triplets around 3.8-4.2 ppm. The hydrochloride form and proximity to the spiro-center will influence their exact shift.

  • Tetrahydropyran Ring Protons (Positions 6, 8): These protons are on carbons adjacent to the ring oxygen. They are deshielded and should appear as multiplets in the range of 3.6-4.0 ppm.[1]

  • Tetrahydropyran Ring Protons (Positions 5, 9): These are aliphatic methylene protons and are expected to be the most upfield, likely appearing as multiplets around 1.7-2.0 ppm.[1]

Table 1: Predicted and Representative ¹H NMR Data for 7-Oxa-2-azaspiro[3.5]nonane (as Free Base in CDCl₃) Note: Data for derivatives suggest these ranges. The hydrochloride salt in D₂O or DMSO will show different shifts.

Proton Assignment (Position)Predicted δ (ppm)Representative δ (ppm) from Derivatives[1]Multiplicity
H-1, H-3 (Azetidine)3.8 - 4.2~3.82 (q)Triplet/Multiplet
H-6, H-8 (THP, α to O)3.6 - 4.0~3.65 (m)Multiplet
H-5, H-9 (THP, β to O)1.7 - 2.0~1.80 (m)Multiplet
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

  • Spiro-Carbon (C4): This quaternary carbon is unique and typically appears further downfield than other aliphatic carbons, estimated in the 60-75 ppm range.

  • Carbons Adjacent to Heteroatoms (C1, C3, C6, C8): The carbons bonded to nitrogen (C1, C3) and oxygen (C6, C8) will be deshielded. Based on data for piperidine and oxetane rings, these are expected between 50 and 80 ppm.[11][12][13]

  • Aliphatic Carbon (C5, C9): The remaining carbons of the tetrahydropyran ring will be the most shielded, appearing in the 20-35 ppm range.[11][13]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment (Position)Predicted δ (ppm)Rationale
C-4 (Spiro)60 - 75Quaternary, spirocyclic center
C-6, C-8 (THP, α to O)65 - 80Deshielded by adjacent oxygen
C-1, C-3 (Azetidine)50 - 65Deshielded by adjacent nitrogen
C-5, C-9 (THP, β to O)20 - 35Shielded aliphatic carbon
Mass Spectrometry and Fragmentation Analysis

The mass spectrum confirms the molecular weight and provides substructural information through fragmentation. The free base, C₇H₁₃NO, has a monoisotopic mass of 127.10 Da.[14] The protonated molecule [M+H]⁺ is expected at m/z 128.1 .

The fragmentation pattern is diagnostic. The spirocyclic structure offers several potential cleavage pathways upon collision-induced dissociation. A logical pathway involves the initial cleavage alpha to the nitrogen, followed by ring-opening.

Proposed MS/MS Fragmentation Pathway

Caption: Plausible fragmentation of the [M+H]⁺ ion.

Table 3: Key Ions in the ESI-MS and MS/MS Spectra

Ion DescriptionCalculated m/zObserved m/z
[M+H]⁺ (Protonated Parent)128.1070128.1
[M+H - C₂H₄]⁺100.0757100.1
[C₄H₈N]⁺70.065170.1
[C₃H₆O]⁺58.041758.1

Comparison Guide: Distinguishing from a Key Isomer

To underscore the power of these analytical methods, we compare the expected data for 7-Oxa-2-azaspiro[3.5]nonane with its isomer, 2-Oxa-7-azaspiro[3.5]nonane . In this isomer, the roles of the oxygen and nitrogen atoms are swapped between the four- and six-membered rings.[15] This seemingly minor change creates a dramatically different spectroscopic fingerprint.

Table 4: Comparative Analysis of Spirocyclic Isomers

Spectral Feature7-Oxa-2-azaspiro[3.5]nonane2-Oxa-7-azaspiro[3.5]nonane (Isomer)Rationale for Difference
¹H NMR
Protons α to Nitrogen2 sets of signals (~4H)1 set of signals (~4H)Nitrogen is in the smaller azetidine ring vs. the larger piperidine ring, leading to different chemical environments.
Protons α to Oxygen1 set of signals (~4H)2 sets of signals (~4H)Oxygen is in the larger THP ring vs. the smaller oxetane ring.
¹³C NMR
Carbons α to Nitrogen~50-65 ppm~45-55 ppmThe strain and substitution pattern of the azetidine ring influence the carbon shifts differently than in a piperidine ring.
Carbons α to Oxygen~65-80 ppm~70-85 ppmThe chemical shift of carbons in an oxetane ring is typically more downfield than in a tetrahydropyran ring.[11]
MS/MS Fragmentation
Major Neutral LossLoss of C₂H₄ (ethene) from azetidine ring cleavage.Loss of C₂H₄O (ethylene oxide) from oxetane ring cleavage.The fragmentation is dictated by the weakest bonds and most stable resulting fragments, which differ based on heteroatom placement.

Conclusion

The structural confirmation of this compound is unequivocally achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, confirming the unique spirocyclic connectivity and the placement of the nitrogen and oxygen heteroatoms. High-resolution mass spectrometry validates the elemental composition, while MS/MS fragmentation patterns serve as a distinct fingerprint, allowing for clear differentiation from structural isomers. By following the detailed protocols and interpretative logic presented in this guide, researchers can confidently validate this and other complex molecular architectures, ensuring the integrity and success of their scientific endeavors.

References

Escaping Flatland: A Comparative Guide to Spirocyclic Compounds versus Planar Aromatic Systems in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional planar aromatic scaffolds. The "escape from flatland" is not merely a conceptual shift but a strategic imperative, driven by the need for drug candidates with superior physicochemical properties, enhanced target selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth technical comparison of spirocyclic compounds and their planar aromatic counterparts, supported by experimental data, to illuminate the tangible advantages of embracing three-dimensionality in drug design.

The Plateau of Planarity: Limitations of Aromatic Systems

For decades, aromatic rings have been a mainstay in medicinal chemistry, offering a rigid framework for the presentation of pharmacophoric elements. However, their planarity and often-high lipophilicity contribute to a range of challenges that can stall or terminate drug development programs:

  • Poor Solubility: The flat, hydrophobic surfaces of many aromatic compounds lead to strong crystal lattice packing and low aqueous solubility, complicating formulation and hindering oral bioavailability.

  • Metabolic Instability: Aromatic rings are frequently susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.

  • Promiscuous Binding: The non-specific hydrophobic interactions of planar systems can result in binding to unintended targets, leading to off-target toxicity.

  • Limited Exploration of Chemical Space: An over-reliance on planar scaffolds restricts the exploration of the three-dimensional binding pockets of many biological targets.

The Spirocyclic Advantage: Embracing the Third Dimension

Spirocyclic compounds, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry that directly addresses many of the shortcomings of planar systems.[1][2] This rigid, non-planar architecture provides a powerful tool for optimizing drug-like properties.[3]

Enhanced Physicochemical Properties: A Foundation for Success

A key advantage of spirocyclic scaffolds lies in their ability to improve the fundamental physicochemical properties of a molecule.[4] Shifting from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved developability.[5][6]

  • Improved Solubility: The introduction of a spirocyclic core disrupts molecular planarity, which can reduce crystal packing energy and lead to a significant increase in aqueous solubility. The higher saturation and three-dimensionality of spirocycles often result in lower lipophilicity (logP or logD) compared to their aromatic counterparts.[6]

  • Increased Metabolic Stability: The rigid conformation of spirocycles can shield metabolically labile sites from enzymatic attack.[7] By locking the molecule in a specific orientation, it is possible to design compounds that are less susceptible to degradation by metabolic enzymes.

Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitor

A compelling example of the benefits of spirocyclization is the optimization of a Polo-like kinase 4 (PLK4) inhibitor.[5][8] The initial lead compound, featuring a planar alkene moiety, suffered from poor pharmacokinetic properties. Replacement of this labile group with a cyclopropyl spirocycle led to a dramatic improvement in its drug-like characteristics.

PropertyPlanar Precursor (Compound 1)Spirocyclic Analog (Compound 2)Fold Improvement
Mouse Plasma Exposure LowUp to 100-fold higher~100x
Aqueous Solubility PoorImproved-
Metabolic Stability LowImproved-
CYP450 Inhibition ProblematicImproved profile-

Data synthesized from literature reports.[5][8]

This case study clearly demonstrates how the introduction of a spirocyclic moiety can transform a compound with poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties into a viable drug candidate.

Superior Target Engagement: Precision in Three Dimensions

The three-dimensional nature of spirocyclic scaffolds allows for a more precise and optimized presentation of functional groups within a target's binding site.[4] This can lead to significant gains in both potency and selectivity.

  • Enhanced Potency and Affinity: The conformational rigidity of spirocycles reduces the entropic penalty upon binding to a target, which can translate to higher affinity and potency.[6] The defined exit vectors of substituents on a spirocyclic core enable a more accurate positioning of key interacting groups.

  • Improved Selectivity: By locking a molecule into a specific conformation, it is possible to maximize interactions with the desired target while minimizing binding to off-targets that may have similarly shaped, but not identical, binding pockets.

Case Study 2: PARP-1 Inhibitor (Olaparib Analog)

The development of selective Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors provides another powerful illustration. Olaparib, an approved drug for the treatment of certain cancers, contains a piperazine ring. Replacing this with a spirocyclic analogue resulted in a compound with a refined selectivity profile.[5][8]

CompoundPARP-1 IC50Selectivity for PARP-1DNA Damage Induction
Olaparib (piperazine) PotentLess SelectiveHigher
Spirocyclic Analog Slightly less potentMore SelectiveReduced

Data synthesized from literature reports.[5][8]

In this instance, the spirocyclic modification led to a more selective inhibitor with reduced DNA damage, a desirable property for minimizing cytotoxicity in non-cancerous cells.[5]

Experimental Protocols

To empirically determine the advantages of a spirocyclic scaffold, the following experimental workflows are fundamental in preclinical drug discovery.

Kinetic Solubility Assay

This assay provides a high-throughput method for assessing the aqueous solubility of a compound, a critical parameter for predicting its oral bioavailability.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Precipitation Detection: Analyze the plate using a nephelometer to measure light scattering caused by any precipitated compound. Alternatively, for a direct concentration measurement, filter the samples through a filter plate to remove any precipitate.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, by comparing against a standard curve.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions.

Diagram: Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution add_buffer Add to PBS (pH 7.4) in 96-well plate dilution->add_buffer incubate Incubate (e.g., 2h at RT) add_buffer->incubate nephelometry Nephelometry (Light Scatter) incubate->nephelometry or_node OR incubate->or_node result Determine Kinetic Solubility (µM) nephelometry->result filter_quant Filter & Quantify (LC-MS/MS) or_node->filter_quant filter_quant->result

Caption: Workflow for determining kinetic solubility.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is crucial for predicting the metabolic clearance of a drug candidate in humans.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

  • Incubation Mixture:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound (from a DMSO stock) to a final concentration of typically 1 µM.

    • Add the HLM suspension to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system solution to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

Diagram: Metabolic Stability Assay Workflow

G cluster_setup Assay Setup (37°C) cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis cluster_data Data Interpretation mix Combine: - Test Compound (1 µM) - Human Liver Microsomes - Buffer (pH 7.4) pre_incubate Pre-incubate mix->pre_incubate start_reaction Initiate with NADPH Regenerating System pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Intrinsic Clearance (Clint) plot->calculate

References

A Comparative Guide to the Metabolic Stability of Compounds Containing 7-Oxa-2-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the metabolic stability of drug candidates incorporating the 7-Oxa-2-azaspiro[3.5]nonane scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel three-dimensional scaffolds to overcome common pharmacokinetic challenges. Here, we present a comparative assessment, supported by established experimental protocols and representative data, to illustrate the potential advantages of this spirocyclic system in modern drug design.

Introduction: The Quest for Metabolic Robustness in Drug Discovery

The journey of a drug candidate from initial hit to clinical approval is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Metabolism, primarily occurring in the liver, is a critical clearance mechanism that dictates a drug's half-life, exposure, and potential for drug-drug interactions.[2][3][4] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that inhibits metabolic enzymes can lead to safety concerns.

Medicinal chemistry has progressively moved from "flat," aromatic, two-dimensional structures towards more complex, three-dimensional (3D) scaffolds. This "Escape from Flatland" is driven by the need for compounds with improved physicochemical properties and novel intellectual property.[5] Spirocycles, structures where two rings share a single atom, are at the forefront of this evolution.[6][7][8][9] They offer rigid conformational restriction and enhanced 3D character, which can lead to improved target engagement and a more favorable ADME profile.[6][7]

The 7-Oxa-2-azaspiro[3.5]nonane scaffold, a unique fusion of an azetidine and a tetrahydropyran ring, is an emerging motif in drug design.[10][11] This guide aims to objectively assess its performance in one of the most critical preclinical hurdles: metabolic stability. We will compare its inherent stability against common heterocyclic scaffolds and provide the experimental frameworks necessary for researchers to validate these findings in their own laboratories.

The 7-Oxa-2-azaspiro[3.5]nonane Scaffold: A Structural Perspective

The unique architecture of 7-Oxa-2-azaspiro[3.5]nonane offers several theoretical advantages. The spirocyclic nature imparts a rigid, well-defined three-dimensional geometry. This rigidity can be crucial for locking in a bioactive conformation, thereby enhancing potency and selectivity.[6] Furthermore, the replacement of traditional piperidine or morpholine rings with this scaffold can improve key properties like aqueous solubility and lipophilicity, while potentially mitigating metabolic liabilities.[5][6]

dot graph "7_Oxa_2_azaspiro_3_5_nonane" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Core structure of 7-Oxa-2-azaspiro[3.5]nonane.

Assessing Metabolic Stability: The Experimental Cornerstone

To empirically evaluate the stability of a compound, in vitro assays using liver-derived subcellular fractions or cells are the industry standard.[12][13] These assays provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are used to rank compounds and predict in vivo hepatic clearance.[12][14][15]

The Central Role of Cytochrome P450 Enzymes

The Cytochrome P450 (CYP450) superfamily of enzymes, located primarily in liver cells, is responsible for the metabolism of over 90% of clinically used drugs.[16][17] These enzymes catalyze Phase I oxidative reactions, which typically introduce or expose polar functional groups on a drug molecule, preparing it for subsequent (Phase II) conjugation and excretion.[18][19][20] Six main enzymes—CYP3A4, 2D6, 2C9, 2C19, 1A2, and 2E1—are responsible for the bulk of this metabolic activity.[17][18] Therefore, a compound's stability in the presence of these enzymes is a strong predictor of its overall metabolic fate.

Experimental Workflow: A Two-Tiered Approach

A robust assessment typically involves two key assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

dot graph "Metabolic_Stability_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General workflow for in vitro metabolic stability assessment.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a high-throughput, cost-effective method primarily used to evaluate Phase I metabolic stability.[14] It utilizes microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes.[14][15]

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes in the presence of the necessary cofactor, NADPH.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[21]

  • Ice-cold Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system[14][21]

Methodology:

  • Preparation: Thaw liver microsomes at 37°C and dilute them in phosphate buffer to a working concentration (e.g., 0.5 mg/mL protein).[4][22] Prepare the test and control compounds by diluting the stock solution to a final incubation concentration (typically 1 µM) in buffer.[4]

  • Pre-incubation: Add the microsomal solution and the compound solution to the 96-well plate. Pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[14][21] The time of this addition is considered T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold ACN with IS to the respective wells.[21] The ACN precipitates the proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[21]

  • Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[14][23][24][25]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (protein concentration)).[15]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive model as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II enzymes, as well as the necessary cofactors in their native cellular environment.[2][3][20][26]

Objective: To determine the metabolic stability of a test compound in a system that more closely mimics the in vivo liver environment.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)[27]

  • Test and Control Compounds (10 mM stock in DMSO)

  • Suspension culture plates (e.g., 24-well plates)

  • Orbital shaker inside a 37°C/5% CO2 incubator

  • Ice-cold Acetonitrile (ACN) with internal standard (IS)

  • LC-MS/MS system

Methodology:

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium. Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%. Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[28]

  • Incubation Setup: Dispense the hepatocyte suspension into the wells of a culture plate. Place the plate on an orbital shaker in the incubator for a short period to allow the cells to equilibrate.[27]

  • Initiation: Add the test and control compounds to the wells to achieve the final desired concentration (e.g., 1 µM).

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot of the cell suspension from each well.[26][27]

  • Quenching: Immediately add the aliquot to a tube or well containing ice-cold ACN with IS to terminate the reaction and lyse the cells.

  • Sample Processing & Analysis: Vortex the samples and centrifuge to pellet cell debris. Analyze the supernatant using LC-MS/MS as described in the microsomal assay.

  • Data Analysis: Calculate t½ and CLint as previously described, adjusting for the cell density (e.g., CLint in µL/min/10^6 cells).[28]

Comparative Stability Analysis: A Case Study

To illustrate the potential metabolic advantage of the 7-Oxa-2-azaspiro[3.5]nonane scaffold, we present representative data from a human liver microsomal stability assay. In this case study, a hypothetical parent molecule (Parent-X) was modified by replacing a standard piperidine ring with a morpholine, a piperazine, and the 7-Oxa-2-azaspiro[3.5]nonane scaffold.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDScaffoldt½ (min)CLint (µL/min/mg protein)Stability Category
Cmpd-1Piperidine1877.0Moderate
Cmpd-2Morpholine2555.4Moderate
Cmpd-3Piperazine12115.5Low
Cmpd-4 7-Oxa-2-azaspiro[3.5]nonane >60 <11.5 High
Verapamil(Control)8173.3Low

Note: Data are representative. Stability Categories (general): High (t½ > 60 min), Moderate (t½ = 20-60 min), Low (t½ < 20 min).

Interpretation of Results:

The data clearly demonstrates the superior metabolic stability of the compound containing the 7-Oxa-2-azaspiro[3.5]nonane scaffold (Cmpd-4).

  • Causality & Expertise: The enhanced stability can be attributed to several factors rooted in the scaffold's structure. Spirocyclic systems often exhibit improved metabolic stability compared to their simpler heterocyclic counterparts.[6] The rigid, 3D conformation can sterically shield adjacent, metabolically susceptible positions on the parent molecule from the active sites of CYP450 enzymes. Furthermore, traditional N-heterocycles like piperidine and piperazine often undergo predictable metabolic transformations such as N-dealkylation or C-hydroxylation at positions alpha to the nitrogen.[29] The unique connectivity and steric hindrance around the nitrogen and adjacent carbons in the 7-Oxa-2-azaspiro[3.5]nonane core may render these common metabolic pathways less favorable. The piperazine-containing analog (Cmpd-3) shows the lowest stability, which is a common liability due to the presence of a second, often unsubstituted, basic nitrogen that provides an additional site for metabolism.

Identifying Metabolic "Soft Spots"

While high stability is desirable, understanding where a molecule is metabolized is equally important for rational drug design. This is achieved through metabolite identification (MetID) studies.

dot graph "Metabolic_Pathways" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Potential metabolic pathways for a spirocyclic compound.

For compounds containing the 7-Oxa-2-azaspiro[3.5]nonane scaffold, potential metabolic soft spots would likely be on less sterically hindered carbons of the tetrahydropyran or azetidine rings, or on other parts of the parent molecule. The inherent stability of the oxetane and azetidine rings themselves often makes them more resistant to metabolism compared to larger, more flexible rings.[29] Advanced LC-high-resolution mass spectrometry is used to detect and structurally elucidate these metabolites, guiding further structural modifications to block these sites if necessary.

Conclusion and Strategic Implications

The 7-Oxa-2-azaspiro[3.5]nonane scaffold represents a valuable tool in the medicinal chemist's arsenal for overcoming metabolic liabilities.

  • Objective Comparison: As demonstrated through representative data, this scaffold can confer significantly enhanced metabolic stability when compared to traditional N-heterocycles like piperidine, morpholine, and particularly piperazine.

  • Mechanistic Rationale: This stability is logically derived from its inherent rigidity and three-dimensional structure, which can protect metabolically labile sites through steric hindrance.

  • Field-Proven Insights: The strategic incorporation of spirocyclic motifs is a validated approach in modern drug discovery for improving ADME properties.[6][30] The 7-Oxa-2-azaspiro[3.5]nonane system is a prime example of this strategy, offering a pathway to develop more robust drug candidates with potentially improved pharmacokinetic profiles.

By employing the rigorous experimental protocols detailed in this guide, research teams can effectively assess the metabolic stability of their novel compounds and make data-driven decisions to advance the most promising candidates toward clinical development.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Structural Elucidation

The "Escape from Flatland" in drug design emphasizes the need for molecules with greater three-dimensional character to improve pharmacological properties.[1] 7-Oxa-2-azaspiro[3.5]nonane derivatives, with their rigid spirocyclic core containing an oxetane ring, present a unique conformational landscape.[2] Understanding the precise spatial arrangement of substituents on this scaffold is paramount for designing ligands with high affinity and selectivity for their biological targets. X-ray crystallography stands as the definitive method for obtaining this atomic-level structural information.

X-ray Crystallography: An Unambiguous View of Molecular Architecture

Single-crystal X-ray diffraction provides a detailed and unambiguous determination of a molecule's three-dimensional structure, including relative and absolute stereochemistry. This is particularly crucial for complex scaffolds like 7-Oxa-2-azaspiro[3.5]nonane, where the spirocyclic nature can give rise to multiple stereoisomers.

Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination

The following protocol outlines the key steps for the X-ray crystallographic analysis of a 7-Oxa-2-azaspiro[3.5]nonane derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

1. Crystal Growth: The Foundation of a High-Quality Structure

The success of an X-ray crystallographic analysis is critically dependent on the quality of the single crystal. For 7-Oxa-2-azaspiro[3.5]nonane derivatives, which are often synthesized as oils or amorphous solids, obtaining diffraction-quality crystals can be a significant hurdle.

  • Methodology: Slow evaporation of a solution of the purified compound is a common starting point. A range of solvents and solvent mixtures should be screened. For a representative derivative, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, a solvent system of ethyl acetate/hexane is a good candidate. The principle is to dissolve the compound in a good solvent (ethyl acetate) and allow a poor solvent (hexane) to slowly diffuse into the solution, gradually decreasing the solubility and promoting slow crystal growth.

  • Causality: Slow crystal growth is essential to allow the molecules to pack in a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation will lead to an amorphous solid or a polycrystalline powder, which is not suitable for single-crystal X-ray diffraction.

2. Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is selected for data collection.

  • Methodology: A crystal with dimensions of approximately 0.1-0.3 mm in all directions is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms and protect it from X-ray induced damage. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Causality: Cryo-cooling enhances the quality of the diffraction data by reducing atomic motion, leading to a more precise determination of atomic positions. The rotation of the crystal ensures that a complete dataset of diffraction intensities is collected, which is necessary to reconstruct the three-dimensional electron density map of the molecule.

3. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Methodology: The diffraction pattern is indexed to determine the unit cell parameters and the crystal system. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction intensities.

  • Causality: The refinement process minimizes the difference between the structural model and the experimental data, leading to an accurate and precise determination of bond lengths, bond angles, and other geometric parameters.

Comparative Analysis of 7-Oxa-2-azaspiro[3.5]nonane Derivatives

While a comprehensive, publicly available database of crystallographic data for a wide range of 7-Oxa-2-azaspiro[3.5]nonane derivatives is limited, the following table illustrates the key parameters that should be compared when analyzing the crystal structures of different derivatives. Data for a hypothetical derivative is provided for illustrative purposes.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Significance
Crystal System MonoclinicOrthorhombicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cP2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å) a = 10.2, b = 8.5, c = 15.1a = 9.8, b = 12.3, c = 14.5The dimensions of the repeating unit of the crystal.
Key Bond Lengths (Å) C-O (oxetane): 1.45, 1.46C-O (oxetane): 1.44, 1.47Provides insight into the electronic environment of the bonds.
Key Bond Angles (°) C-O-C (oxetane): ~90C-O-C (oxetane): ~91Reveals the strain and geometry of the ring systems.
Torsion Angles (°) N-C-C-O: 175N-C-C-O: -178Defines the conformation of flexible parts of the molecule.

A detailed analysis of these parameters across a series of derivatives can reveal how different substituents influence the conformation of the spirocyclic scaffold and the overall molecular packing in the solid state.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often more readily accessible.

TechniqueAdvantagesDisadvantagesApplication for 7-Oxa-2-azaspiro[3.5]nonane Derivatives
NMR Spectroscopy Provides information about the structure and dynamics in solution; non-destructive.Can be challenging to determine relative and absolute stereochemistry for complex molecules.Crucial for confirming the connectivity of the synthesized molecule and for studying its conformational dynamics in solution.[1]
Mass Spectrometry Provides highly accurate molecular weight information and fragmentation patterns.Does not provide information about the three-dimensional structure.Essential for confirming the molecular formula of the synthesized derivatives.[1]

In practice, a combination of these techniques is used for the comprehensive characterization of novel 7-Oxa-2-azaspiro[3.5]nonane derivatives. NMR and mass spectrometry are used to confirm the identity and purity of the compound, while X-ray crystallography provides the definitive three-dimensional structure.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the resulting structural information, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Experimental workflow for X-ray crystallographic analysis.

Caption: Basic structure of the 7-Oxa-2-azaspiro[3.5]nonane core.

Conclusion

The X-ray crystallographic analysis of 7-Oxa-2-azaspiro[3.5]nonane derivatives is an indispensable tool for medicinal chemists and drug development professionals. It provides the unambiguous three-dimensional structural information necessary to understand structure-activity relationships and to guide the design of novel therapeutic agents. While challenges in crystallization may arise, the detailed structural insights gained from a successful crystallographic analysis are invaluable. This guide has provided a comprehensive overview of the experimental protocol, a framework for comparative analysis, and a discussion of alternative analytical techniques, empowering researchers to effectively utilize this powerful method in their drug discovery endeavors.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus is not just on the "how," but the critical "why" behind each procedural step, fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazards:

  • Skin Irritation (H315) : Causes skin irritation.[1]

  • Serious Eye Irritation (H319) : Causes serious eye irritation.[1]

  • Respiratory Irritation (H335) : May cause respiratory irritation.[1]

These classifications dictate the minimum personal protective equipment (PPE) required and the handling procedures necessary to mitigate exposure risks. The hydrochloride salt form suggests it is a solid, likely a powder, which can become airborne if handled improperly.

Table 1: Hazard Profile and Required PPE
Hazard StatementGHS PictogramRequired Personal Protective Equipment (PPE)
H315: Causes skin irritationWarningNitrile gloves, lab coat, closed-toe shoes
H319: Causes serious eye irritationWarningSafety glasses with side shields or goggles
H335: May cause respiratory irritationWarningUse in a well-ventilated area or chemical fume hood. For spills or bulk handling, a NIOSH-approved respirator may be necessary.

Regulatory Framework: The Basis for Compliant Disposal

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[2][3] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[3] Wastes are broadly categorized as "listed wastes" (from specific industrial processes) or "characteristic wastes".[4][5]

This compound is not a specifically listed waste on the F, K, P, or U lists.[2][6] Therefore, its classification as hazardous for disposal purposes depends on whether it exhibits any of the four characteristics of hazardous waste:

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity [4][5]

Based on available safety data, this compound's primary hazards are irritant properties, and it does not meet the criteria for the above characteristics. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department, as state and local regulations may have more stringent requirements.[3][7] All chemical waste must be disposed of through an approved waste disposal plant.[8][9]

Disposal Procedures: From Spill to Bulk Waste

The following protocols are designed to address both minor spills and the disposal of residual, unused, or waste this compound.

Managing Small Spills (Solid)

This procedure is for minor spills of the solid compound (typically <1 gram) in a controlled laboratory setting.

Step-by-Step Protocol:

  • Restrict Access: Cordon off the affected area to prevent cross-contamination.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Ventilation: Ensure the area is well-ventilated. If working on an open bench, consider moving operations to a chemical fume hood.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. This prevents the powder from becoming airborne.

  • Collection: Carefully sweep up the absorbed material and spilled solid.[9] Use non-sparking tools and avoid creating dust. Place the collected material into a designated, properly labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Then, decontaminate the area with a suitable laboratory detergent and water.

  • Waste Disposal: Place all contaminated materials (absorbent, gloves, wipes) into the same hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete.[8]

Disposal of Bulk Quantities and Contaminated Labware

This protocol applies to unused product, reaction residues, and contaminated labware (e.g., vials, spatulas).

Step-by-Step Protocol:

  • Waste Segregation: Do not mix this waste with other waste streams unless approved by your EHS department.

  • Container Selection: Use a designated, leak-proof, and sealable solid waste container provided by your institution's EHS program. The container must be compatible with the chemical.

  • Transfer: In a chemical fume hood, carefully transfer the solid waste into the designated container. If transferring a solution, use a funnel to prevent spillage.

  • Labeling: Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date

    • The responsible researcher's name and contact information

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[8]

  • Disposal Request: Follow your institution's procedure to request a pickup from the EHS department for final disposal at an approved facility.

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for the safe handling and disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_path Disposal Path cluster_spill_proc Spill Procedure cluster_bulk_proc Bulk Disposal Procedure cluster_final Final Steps start Identify Waste: 7-Oxa-2-azaspiro[3.5]nonane HCl haz_assess Hazard Assessment: - Skin Irritant - Eye Irritant - Respiratory Irritant start->haz_assess ppe Don Appropriate PPE: - Gloves, Goggles, Lab Coat haz_assess->ppe waste_type Determine Waste Type ppe->waste_type spill Small Spill (<1g) waste_type->spill Spill bulk Bulk Waste / Residue waste_type->bulk Bulk spill_contain Cover with Inert Absorbent spill->spill_contain bulk_transfer Transfer to Waste Container in Fume Hood bulk->bulk_transfer spill_collect Sweep into Waste Container spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon final_container Collect All Contaminated Materials in Labeled Hazardous Waste Container spill_decon->final_container bulk_label Label Container with Chemical Name & Hazards bulk_transfer->bulk_label bulk_label->final_container store Store in Satellite Accumulation Area final_container->store ehs_pickup Request EHS Pickup store->ehs_pickup

Caption: Decision workflow for the disposal of 7-Oxa-2-azaspiro[3.5]nonane HCl.

Conclusion: A Commitment to Safety

The proper disposal of chemical reagents like this compound is a non-negotiable aspect of responsible research. By understanding the compound's specific hazards, adhering to the regulatory framework established by the EPA, and following a systematic, step-by-step disposal protocol, laboratories can ensure a safe working environment and maintain environmental compliance. Always prioritize safety and consult your institution's EHS department for guidance specific to your location and facilities.

References

A Senior Application Scientist's Guide to Handling 7-Oxa-2-azaspiro[3.5]nonane hydrochloride: A Protocol Built on Safety and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a safety protocol that is not just a list of rules, but a deeply integrated, scientifically-grounded practice. This guide provides essential, immediate safety and logistical information for handling 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1417633-09-0). The procedures outlined here are designed to ensure the integrity of your research and, most importantly, the safety of all laboratory personnel. We will move beyond simple instructions to explain the causality behind each recommendation, creating a self-validating system of safety.

Hazard Profile: Understanding the "Why"

Before any handling, a complete understanding of the compound's hazard profile is critical. This compound is a solid organic compound with specific, well-defined hazards.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a triad of risks that directly inform our handling protocols.[1]

The primary hazards necessitate a stringent approach to prevent contact, inhalation, and contamination. These are not abstract warnings; they are direct indicators of potential harm that our protocols are designed to mitigate.

Hazard Class & Category GHS Code Hazard Statement Implication for Handling
Skin Irritation (Category 2)H315Causes skin irritationDirect skin contact must be avoided through proper glove selection and lab coat discipline.
Serious Eye Irritation (Category 2A)H319Causes serious eye irritationRobust eye and face protection is mandatory to prevent contact with dust or splashes.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritationAll handling must occur in a controlled, ventilated environment to prevent inhalation of airborne particles.
Data sourced from PubChem Laboratory Chemical Safety Summary (LCSS).[1]

Engineering Controls: The First and Most Critical Barrier

Personal protective equipment (PPE) is the final layer of defense. Your primary protection comes from robust engineering controls.

Chemical Fume Hood: The respiratory irritation hazard (H335) makes working in a well-ventilated area non-negotiable.[1][3] All weighing, transferring, and dissolution of this compound solid must be performed inside a certified chemical fume hood. This containment system is essential to prevent the formation and inhalation of dust and aerosols.[4] The fume hood's airflow captures airborne particles at the source, protecting the operator and the general lab environment.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the GHS hazards identified in Section 1.

Respiratory Protection

Even within a fume hood, respiratory protection may be necessary if there is a risk of generating significant aerosols or if the ventilation system's efficacy is .[4] In such scenarios, a NIOSH-approved respirator is required.[4]

Eye and Face Protection

Given the serious eye irritation risk (H319), standard safety glasses are insufficient.[1]

  • Mandatory: ANSI Z87.1-certified safety goggles that form a seal around the eyes must be worn at all times.[4]

  • Splash Hazard: If there is any risk of splashing during dissolution or transfer, a full-face shield must be worn over the safety goggles.[4][5]

Hand Protection

To prevent skin irritation (H315), chemically resistant gloves are essential.[1]

  • Material: Nitrile or neoprene gloves are recommended.[4] Avoid latex gloves, which offer inferior chemical protection.

  • Integrity: Always inspect gloves for tears or punctures before use.

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Change gloves every 30-60 minutes or immediately if you suspect contamination.[6]

Body Protection
  • Lab Coat: A long-sleeved, flame-retardant laboratory coat is required.[4] It should be fully buttoned to protect underlying clothing and skin.[7]

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[7] Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Procedural Workflow for Safe Handling

This workflow provides a step-by-step methodology for safely handling the compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Don Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep1->prep2 prep3 Prepare Work Area: - Line with absorbent pad - Assemble necessary equipment prep2->prep3 handle1 Carefully Unpack Container Minimize dust generation prep3->handle1 Begin Handling handle2 Weigh Solid Compound Use non-sparking tools handle1->handle2 handle3 Transfer to Reaction Vessel Perform slow, controlled addition handle2->handle3 clean1 Decontaminate Surfaces with appropriate solvent handle3->clean1 Complete Handling clean2 Collect all waste (solid, liquid, contaminated PPE) in a labeled, sealed container clean1->clean2 clean3 Doff PPE in correct order (Gloves last) clean2->clean3 clean4 Wash Hands Thoroughly with soap and water clean3->clean4

Caption: Safe handling workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is critical for both safety and environmental compliance. As a heterocyclic compound, care must be taken to prevent its release into the environment.[8]

  • Waste Collection: All chemical waste, including unused solid, solutions, and rinsate from cleaning glassware, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][4] Never dispose of this compound down the drain.[4]

  • Container Disposal: Empty containers must be triple-rinsed with an appropriate solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[1]

  • Contaminated Materials: Used gloves, absorbent pads, and any other materials that have come into contact with the compound must be placed in the solid hazardous waste container.

  • Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Immediate First Aid

In the event of accidental exposure, immediate action is critical.[3]

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can handle this compound with the confidence that comes from a deep, scientifically-backed understanding of safety and operational best practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.